9-Methylpurine
描述
Structure
3D Structure
属性
IUPAC Name |
9-methylpurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-10-4-9-5-2-7-3-8-6(5)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZWCYZJGUYTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174372 | |
| Record name | 9H-Purine, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20427-22-9 | |
| Record name | 9-Methyl-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purine, 9-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of a Core Scaffold: A Technical Guide to the Discovery and Historical Context of 9-Methylpurine
Abstract
This technical guide provides a comprehensive overview of 9-methylpurine, a fundamental heterocyclic compound that has played a significant role in the advancement of medicinal chemistry and molecular biology. We delve into the historical context of its discovery, rooted in the pioneering work on purine chemistry, and provide detailed technical accounts of its synthesis. The guide explores the nuanced challenges of regioselective alkylation of the purine core and presents established experimental protocols. Furthermore, we examine the biological significance of this compound as a molecular probe and a precursor to a diverse array of bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the chemistry and application of this pivotal molecule.
Historical Context: From Uric Acid to Synthetic Purines
The story of this compound is intrinsically linked to the broader history of purine chemistry, a field largely established by the groundbreaking work of Hermann Emil Fischer . At the turn of the 20th century, Fischer embarked on a systematic investigation of a group of nitrogenous compounds he named "purines," a term he coined in 1884.[1] His monumental work, which involved elucidating the structures of naturally occurring purines like caffeine, theophylline, and uric acid, culminated in the first successful synthesis of the parent purine molecule in 1899.[1] This achievement, part of his broader research on sugar and purine synthesis, earned him the Nobel Prize in Chemistry in 1902.[2]
Fischer's syntheses laid the essential groundwork for the subsequent exploration of purine derivatives. The early 20th century saw a surge in interest in modifying the purine scaffold, driven by the desire to understand the biological roles of these molecules and to create analogs with potential therapeutic properties. The methylation of purines, including the synthesis of methylated xanthines like caffeine and theophylline, was an area of significant investigation.[1][3] While a singular, definitive publication marking the "first synthesis" of the unsubstituted this compound is not readily apparent in the historical literature, its preparation is a logical extension of the alkylation chemistries being developed during this era. The synthesis of various 9-alkylpurine derivatives for potential antiviral and immunopotentiating activities became a significant area of research in the latter half of the 20th century.[4][5]
The Synthetic Challenge: Regioselective N9-Alkylation
The purine ring system presents a fascinating challenge for synthetic chemists. The imidazole portion of the purine core contains two nitrogen atoms, N7 and N9, that are susceptible to alkylation. Direct alkylation of the purine anion typically results in a mixture of N7 and N9 isomers, with the N9-alkylated product often being the thermodynamically favored and major product.[6] Achieving high regioselectivity for the N9 position is crucial for the synthesis of many biologically active purine analogs and nucleosides.
Several strategies have been developed to favor N9-alkylation over N7-alkylation:
-
Direct Alkylation under Controlled Conditions: The choice of solvent, base, and alkylating agent can influence the N9/N7 ratio. For instance, the use of polar aprotic solvents can favor the formation of the N9-isomer.
-
Starting from Pyrimidine Precursors: A more controlled and unambiguous route to 9-substituted purines involves the cyclization of a suitably substituted 4,5-diaminopyrimidine.[7][8] This method allows for the introduction of the desired substituent at the N9 position with high fidelity.
-
Protecting Group Strategies: Although more complex, the use of protecting groups to block the N7 position can ensure exclusive alkylation at N9.
The following sections will detail established protocols for the synthesis of this compound and its derivatives, highlighting the practical application of these synthetic strategies.
Experimental Protocols
Synthesis of this compound via Direct Methylation of a Purine Precursor
This protocol describes a general method for the direct methylation of a purine derivative, which often yields a mixture of N7 and N9 isomers. The separation of these isomers is a critical step in obtaining the pure this compound. A common precursor for this reaction is 6-chloropurine, due to its commercial availability and the versatility of the chloro group for further transformations.
Experimental Protocol: Methylation of 6-Chloropurine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropurine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) (1.2 equivalents), to the solution and stir for 30 minutes at room temperature to form the purine anion.
-
Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The resulting residue, containing a mixture of 6-chloro-9-methylpurine and 6-chloro-7-methylpurine, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two isomers.[6] The 9-methyl isomer is typically the major product.
-
Characterization: The identity and purity of the 6-chloro-9-methylpurine are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Direct Methylation of 6-Chloropurine
Caption: Workflow for the synthesis of 6-chloro-9-methylpurine.
Synthesis of this compound from a 4,5-Diaminopyrimidine Precursor
This method provides a regioselective route to this compound derivatives, avoiding the formation of the N7-isomer. The synthesis involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon source.
Experimental Protocol: Synthesis of 6-Fluoro-9-methylpurine
This protocol is adapted from the work of Beaman and Robins and describes the synthesis of a this compound derivative.
-
Preparation of the Diaminopyrimidine: Start with the synthesis of 5-amino-6-fluoro-4-methylaminopyrimidine from 4,6-difluoro-5-nitropyrimidine. This involves a nucleophilic substitution with methylamine followed by reduction of the nitro group.
-
Cyclization Reaction: In a suitable reaction vessel, dissolve the 5-amino-6-fluoro-4-methylaminopyrimidine (1 equivalent) in an excess of triethyl orthoformate.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 6-fluoro-9-methylpurine.
-
Characterization: The final product is characterized by melting point, elemental analysis, and spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Diagram of the Synthesis from a Diaminopyrimidine Precursor
Caption: General workflow for the synthesis of 9-substituted purines.
Biological Activity and Applications
This compound itself is a valuable tool for biochemical and pharmacological research. As a simple N9-alkylated purine, it serves as a model compound for studying the interactions of purine derivatives with biological targets. More importantly, it is a key precursor in the synthesis of a wide range of biologically active molecules.
Antiviral and Anticancer Research:
The purine scaffold is a cornerstone in the development of antiviral and anticancer agents.[4][9] Many purine analogs function as antimetabolites, interfering with the synthesis of nucleic acids and thus inhibiting the replication of viruses and cancer cells. 9-Alkylpurines have been extensively studied for their potential as antiviral agents, with some derivatives showing activity against herpes simplex virus.[4][10] While specific cytotoxicity data for unsubstituted this compound is not extensively reported in readily available literature, related methylpurine derivatives have demonstrated cytotoxic effects. For instance, 6-methylpurine has been shown to be cytotoxic to various cell lines.[11] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound.[12][13][14][15][16]
Enzyme Inhibition:
Purine analogs are well-known inhibitors of various enzymes involved in purine metabolism and other cellular processes.[17][18][19][20] By mimicking the natural purine substrates, these analogs can bind to the active site of an enzyme, leading to competitive inhibition. This mechanism is the basis for the therapeutic action of many purine-based drugs. The study of this compound and its derivatives as enzyme inhibitors continues to be an active area of research in the quest for new therapeutic agents.
Conclusion
From its conceptual origins in the pioneering work of Emil Fischer to its current role as a versatile building block in medicinal chemistry, this compound holds a significant place in the landscape of heterocyclic chemistry. The synthetic challenges associated with its regioselective preparation have spurred the development of innovative chemical methodologies. As a core scaffold, this compound continues to be instrumental in the design and synthesis of novel purine analogs with a wide spectrum of biological activities. This guide has provided a technical and historical overview, intended to equip researchers with a solid understanding of this important molecule and to inspire further investigation into its potential applications.
References
-
Harnden, M. R., Jarvest, R. L., Bacon, T. H., & Boyd, M. R. (1987). Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines. Journal of Medicinal Chemistry, 30(9), 1636–1642. [Link]
-
Smee, D. F., Bartlett, M. L., Alaghamandan, H. A., Jones, M. M., Revankar, G. R., & Robins, R. K. (1989). Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. Journal of Medicinal Chemistry, 32(7), 1596–1601. [Link]
-
ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5-diaminopyrimidines, aldehydes. Retrieved January 16, 2026, from [Link]
-
Sci-Hub. (n.d.). N-methylation of purines and pyrimidines. Retrieved January 16, 2026, from [Link]
-
Harnden, M. R., Jarvest, R. L., & Wyatt, P. G. (1989). Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines. Journal of Medicinal Chemistry, 32(8), 1738–1743. [Link]
-
ResearchGate. (n.d.). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (2024). Theophylline. [Link]
-
SlideShare. (n.d.). Purine bases. Retrieved January 16, 2026, from [Link]
-
Sci-Hub. (n.d.). Purine studies. Part XX. Methylation and reduction of 2,8-dioxo-, 2,8-diamino-, and 2-amino-8-oxo-purines, and the stereochemistry of their 1,4,5,6-tetrahydro-derivatives. Retrieved January 16, 2026, from [Link]
-
Aguado, L., Canela, M. D., Thibaut, H. J., Priego, E. M., Camarasa, M. J., Leyssen, P., Neyts, J., & Pérez-Pérez, M. J. (2012). Efficient synthesis and anti-enteroviral activity of 9-arylpurines. European Journal of Medicinal Chemistry, 49, 279–288. [Link]
-
Parker, W. B., Shaddix, S. C., Rose, L. M., & Bennett, L. L., Jr. (1998). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides & Nucleic Acids, 17(8), 1579-1587. [Link]
-
Leonhardt, K., An, S., & Le, T. (1987). 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes). Zeitschrift für Naturforschung C, 42(4), 420-424. [Link]
-
Fransson, R., & Fex, T. (2003). Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902. Combinatorial chemistry & high throughput screening, 6(5), 433–444. [Link]
-
D’souza, D. M., & Müller, T. J. (2007). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Chemistry-A European Journal, 13(26), 7274-7284. [Link]
-
Lagunin, A., Zakharov, A., Filimonov, D., & Poroikov, V. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(23), 16999. [Link]
-
ResearchGate. (n.d.). Summary of the IC 50 values determined from the MTT assay of A549 cells.... Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (IC50) of tested compounds on different cell lines. Retrieved January 16, 2026, from [Link]
-
Xing, J., Jia, L., & Xi, T. (2015). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 10(1), 459-464. [Link]
-
ResearchGate. (n.d.). (PDF) Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). Methylation of pyridines.
-
McGill University Office for Science and Society. (2024, October 22). The Beginnings of Chemical Synthesis. [Link]
-
Maas, R. (2004). Prereplicative purine methylation and postreplicative demethylation in each DNA duplication of the Escherichia coli replication cycle. The Journal of biological chemistry, 279(48), 50579–50584. [Link]
-
MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. [Link]
-
Beilstein-Institut. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. [Link]
-
European Patent Office. (n.d.). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved January 16, 2026, from [Link]
-
Okamura, T., Kikuchi, T., Ogawa, M., & Zhang, M. R. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI radiopharmacy and chemistry, 9(1), 5. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved January 16, 2026, from [Link]
-
Schwartz, A. W., & Bakker, C. G. (1989). Was adenine the first purine?. Science (New York, N.Y.), 245(4922), 1102–1104. [Link]
-
Jack Westin. (n.d.). Enzyme Inhibition. Retrieved January 16, 2026, from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition. [Link]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Purine and sugar chemistry on solid phase--100 years after the Emil Fischer's Chemistry Nobel Prize 1902 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline - Wikipedia [en.wikipedia.org]
- 4. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis and anti-enteroviral activity of 9-arylpurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of 9-alkoxypurines. 2. 9-(2,3-Dihydroxypropoxy)-, 9-(3,4-dihydroxybutoxy)-, and 9-(1,4-dihydroxybut-2-oxy)purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Khan Academy [khanacademy.org]
- 19. jackwestin.com [jackwestin.com]
- 20. teachmephysiology.com [teachmephysiology.com]
An In-Depth Technical Guide to 9-Methylpurine: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylpurine is a modified purine base, a class of molecules fundamental to all life as components of nucleic acids and energy currency. The introduction of a methyl group at the N9 position of the purine ring significantly alters its chemical properties and biological interactions, making it a valuable tool in medicinal chemistry and a model compound for studying the photophysics of nucleic acid bases. This guide provides a comprehensive overview of this compound, detailing its chemical identity, molecular structure, synthesis, and its relevance in contemporary scientific research.
Chemical Identity and Properties
A precise understanding of a compound's identity is paramount for reproducible research. The key identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 20427-22-9 | [1] |
| Molecular Formula | C₆H₆N₄ | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| IUPAC Name | 9-methyl-9H-purine | [1] |
| Synonyms | N(9)-methylpurine | [1] |
Molecular Structure and Elucidation
The molecular structure of this compound consists of a pyrimidine ring fused to an imidazole ring, with a methyl group covalently bonded to the nitrogen atom at position 9.
Caption: 2D Molecular Structure of this compound.
Structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the purine ring and the methyl group. The aromatic protons typically appear in the downfield region (δ 7-9 ppm), while the methyl protons resonate as a singlet in the upfield region (δ 3-4 ppm).
-
¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each of the six carbon atoms in the molecule. A reference to the ¹³C NMR spectrum of this compound can be found in the SpectraBase database, which is crucial for unambiguous structural assignment[2].
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of this compound (134.14 g/mol ) and can provide fragmentation patterns that are consistent with its structure.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the construction of the purine ring system followed by or incorporating N9-methylation.
Traube Purine Synthesis
A classic and versatile method for synthesizing purines is the Traube synthesis. This approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, such as formic acid, to form the imidazole ring.
Conceptual Workflow for Traube Synthesis:
Caption: Conceptual workflow of the Traube synthesis for the purine core.
Experimental Protocol: Traube Synthesis of Purine
The following is a representative protocol for the synthesis of the parent purine ring, which can be subsequently methylated.
Materials:
-
4,5-Diaminopyrimidine
-
Formic acid (98-100%)
-
Carbon dioxide or nitrogen gas source
-
Heating mantle and reflux condenser
-
Round-bottom flask
Procedure:
-
A solution of 4,5-diaminopyrimidine (e.g., 4.0 g, 36 mmol) in 98-100% formic acid (e.g., 23 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated in an oil bath to 100°C for 30 minutes while bubbling a stream of inert gas (CO₂ or N₂) through the solution.
-
The temperature is gradually raised to 210°C over 45 minutes and maintained at this temperature for an additional 30 minutes.
-
The temperature is then lowered to 110°C and held until the formic acid has been driven off (approximately 2 hours), aided by the continuous stream of inert gas.
-
The resulting crude purine can be purified by sublimation or recrystallization.
N9-Methylation
Direct methylation of the purine core is a common strategy to introduce the methyl group at the N9 position. However, this reaction can often lead to a mixture of N7 and N9-methylated isomers, necessitating careful control of reaction conditions and subsequent purification.
Conceptual Workflow for N9-Methylation:
Caption: Conceptual workflow for the direct methylation of purine.
Applications in Research and Drug Development
Purine analogs are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates based on this scaffold. 9-Alkylpurines, including this compound and its derivatives, are actively investigated for a range of therapeutic applications.
-
Anticancer Agents: Many purine analogs function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.
-
Antiviral Therapies: Modified purines can act as chain terminators during viral replication, a mechanism exploited by many antiviral drugs.
-
Kinase Inhibitors: The purine core mimics the adenine moiety of ATP, making it an excellent scaffold for designing competitive inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Biological Relevance: Impact on Cellular Signaling
The cellular pool of purines is tightly regulated, and perturbations in purine metabolism can have profound effects on cell signaling pathways. One of the key pathways influenced by purine availability is the mTOR (mechanistic Target of Rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and metabolism.
Depletion of cellular purines has been shown to inhibit mTORC1 (mTOR complex 1), a key component of the mTOR pathway. Conversely, the restoration of intracellular adenine nucleotides can reactivate mTORC1. This suggests that the cell possesses mechanisms to sense purine levels and modulate its growth accordingly.
Simplified mTORC1 Signaling Pathway and Purine Sensing:
Caption: Simplified overview of the mTORC1 signaling pathway and its regulation by cellular purine levels.
Conclusion
This compound serves as a valuable molecular entity for both fundamental and applied scientific research. Its well-defined structure, accessible synthetic routes, and the broad biological relevance of the 9-substituted purine class make it an important compound for researchers in organic synthesis, medicinal chemistry, and chemical biology. A thorough understanding of its properties and synthesis is crucial for its effective application in the development of novel therapeutics and the exploration of complex biological systems.
References
-
PubChem. This compound | C6H6N4 | CID 140687. Available at: [Link].
-
SpectraBase. 9-Methyl-purine - Optional[13C NMR] - Chemical Shifts. Available at: [Link].
- Hockova, D. et al. Synthesis and Cytostatic and Antiviral Activity of N9-[2-(Phosphonomethoxy)ethyl] Derivatives of 6-Substituted Purines. J. Med. Chem.2004, 47 (21), pp 5059–5067.
- Emmanuel, N. et al. The mTORC1 signaling network senses changes in cellular purine nucleotide levels. Cell Rep.2014, 9(2), pp 561-72.
- Traube, W. Ueber eine neue Synthese des Guanins und Xanthins. Ber. Dtsch. Chem. Ges.1900, 33, pp 1371-1383.
Sources
Spectroscopic Characterization of 9-Methylpurine: An In-depth Technical Guide
Introduction: The Significance of 9-Methylpurine in Modern Research
This compound, a methylated derivative of the fundamental heterocyclic aromatic compound purine, serves as a critical molecular probe in the fields of chemical biology and drug development. Its structure, featuring a methyl group at the N9 position of the purine core, precludes the N7-H/N9-H tautomerism observed in the parent purine, thereby providing a fixed model for studying the physicochemical and biological properties inherent to the 9-substituted purine scaffold. This is of paramount importance as the N9 position is the site of glycosidic linkage in naturally occurring purine nucleosides, the building blocks of DNA and RNA. Understanding the spectroscopic signature of this compound is foundational for researchers aiming to elucidate the structure of novel purine-based therapeutics, to study DNA-drug interactions, and to explore the photophysical properties of nucleic acid analogs.
This guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this pivotal molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of this compound, providing precise information on the chemical environment of each proton and carbon atom.
Expertise & Experience: The Rationale Behind NMR Experimental Design
For a molecule like this compound, ¹H and ¹³C NMR are the primary experiments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peaks that do not interfere with the signals of interest. Furthermore, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, respectively, by revealing their correlations.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons on the purine ring and the protons of the N9-methyl group. The aromatic protons are deshielded due to the ring current effect of the heterocyclic system and will appear at a lower field (higher ppm) compared to the methyl protons.
Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-2 | ~8.9 - 9.1 | singlet |
| H-6 | ~8.6 - 8.8 | singlet |
| H-8 | ~8.4 - 8.6 | singlet |
| N⁹-CH₃ | ~3.8 - 4.0 | singlet |
Note: The exact chemical shifts can vary slightly depending on the concentration and the specific NMR instrument. The assignments are based on typical values for purine derivatives.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a fingerprint of the carbon framework of this compound. Due to the presence of four nitrogen atoms in the purine ring, the carbon atoms are in diverse electronic environments, leading to a well-resolved spectrum. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromaticity of the system.
Table 2: ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Chemical Shift (δ) ppm |
| C-2 | ~152 |
| C-4 | ~148 |
| C-5 | ~133 |
| C-6 | ~145 |
| C-8 | ~140 |
| N⁹-CH₃ | ~33 |
Note: These values are based on data reported for this compound and similar purine analogs. For definitive assignment, 2D NMR experiments are recommended.[1]
Experimental Protocol: Acquiring High-Quality NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Caption: Workflow for NMR spectroscopic analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy provides valuable information about the functional groups and bonding within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Interpreting the Vibrational Landscape
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations within the purine ring, as well as vibrations associated with the methyl group. The absence of a broad N-H stretching band in the 3200-3500 cm⁻¹ region is a key indicator of N9 substitution. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl C-H |
| 1650-1500 | C=N and C=C stretch | Purine ring system |
| 1470-1430 | C-H bend | Methyl C-H (asymmetrical) |
| 1380-1360 | C-H bend | Methyl C-H (symmetrical) |
| Below 1500 | Ring bending and stretching | Fingerprint Region |
Experimental Protocol: Solid-State FTIR Analysis (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Caption: Workflow for solid-state FTIR analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the absorption is due to π → π* transitions within the conjugated purine ring system.
Expertise & Experience: The Impact of Structure on Absorption
The purine ring system is a chromophore that absorbs strongly in the UV region. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the solvent environment and any substituents on the ring. The methylation at the N9 position can subtly influence the electronic structure compared to the parent purine. The expected λmax for this compound is in the range of 260-270 nm, characteristic of purine derivatives.
Table 4: Expected UV-Vis Absorption Data for this compound in Ethanol
| Parameter | Expected Value |
| λmax | ~262 nm |
| Molar Absorptivity (ε) | ~8,000 - 10,000 L mol⁻¹ cm⁻¹ |
Note: These values are based on the absorption of the parent purine and typical methylated analogs.
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent such as ethanol or methanol.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the cuvette with the pure solvent to record a baseline (blank).
-
Record the absorbance spectrum of each of the diluted this compound solutions over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), plot absorbance versus concentration. The slope of the resulting line will be the molar absorptivity (ε).
-
Caption: Workflow for quantitative UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it provides definitive confirmation of the molecular weight and offers insights into the molecule's structure through analysis of its fragmentation pattern.
Expertise & Experience: Predicting Fragmentation Pathways
Using a hard ionization technique like Electron Ionization (EI), the this compound molecule will be ionized to form a molecular ion (M⁺•). The m/z of this ion will correspond to the molecular weight of the compound (134.14 g/mol ). Due to the high energy of EI, the molecular ion will likely undergo fragmentation. Common fragmentation pathways for purines involve the cleavage of the imidazole and pyrimidine rings. The presence of an odd number of nitrogen atoms (four in this case) is consistent with the Nitrogen Rule, which predicts an even nominal molecular weight.
Table 5: Predicted Mass Spectral Data for this compound (Electron Ionization)
| m/z | Interpretation |
| 134 | Molecular Ion [M]⁺• |
| 106 | [M - HCN]⁺• |
| 79 | [M - HCN - HCN]⁺• |
| 52 | Further fragmentation |
Note: The fragmentation pattern can be complex, and these are some of the plausible fragments based on the known fragmentation of purine rings.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a concentrated solution of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of the molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion: A Multi-faceted Spectroscopic Portrait
The comprehensive spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, FTIR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy defines the precise connectivity of the atoms, FTIR identifies the functional groups and vibrational characteristics, UV-Vis spectroscopy probes the electronic structure of the conjugated system, and mass spectrometry confirms the molecular weight and provides clues to the molecule's stability and fragmentation. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize this compound and its derivatives, paving the way for further advancements in medicinal chemistry and molecular biology.
References
-
Chenon, M. T., Pugmire, R. J., & Grant, D. M. (1975). Carbon-13 magnetic resonance. XXV. A basic set of parameters for the investigation of tautomerism im purines. Established from carbon-13 magnetic resonance studies using certain purines and pyrrolo[2,3-d]pyrimidines. Journal of the American Chemical Society, 97(16), 4627–4636. [Link]
Sources
An In-depth Technical Guide to the Photophysical Properties and Quantum Yield of 9-Methylpurine
Abstract
9-Methylpurine serves as a cornerstone model compound for elucidating the intrinsic photophysical behaviors of the purine heterocyclic system, a fundamental component of DNA and RNA. Unlike its canonical nucleobase counterparts, adenine and guanine, which are renowned for their ultrafast deactivation to the ground state, this compound exhibits a remarkably different and significant excited-state decay mechanism. This guide provides a comprehensive exploration of the photophysical properties of this compound, with a deep dive into its excited-state dynamics, the factors governing its quantum yield, and the advanced methodologies used for its characterization. We will dissect the causality behind its efficient population of long-lived triplet states, a pathway with profound implications for understanding photodamage in biological systems. This document is intended for researchers, scientists, and professionals in drug development who require a detailed and mechanistic understanding of purine photochemistry.
Part I: The Unique Photochemical Profile of this compound
The significance of this compound in photophysical research stems from its deviation from the behavior of other purine bases like adenine.[1] Methylation at the N9 position prevents the tautomerism seen in the purine free base, simplifying the interpretation of experimental results and providing a clear window into the core chromophore's properties.[2] Upon absorption of UV light, canonical nucleobases undergo extremely rapid (sub-picosecond) internal conversion back to the ground state, a key feature of their photostability.[3] In stark contrast, this compound efficiently funnels energy into the triplet manifold, making it an invaluable tool for studying intersystem crossing mechanisms.[2][4]
Part II: Excited-State Dynamics: A Journey from Absorption to the Triplet State
The photophysical journey of this compound begins with the absorption of a UV photon and proceeds through a well-defined cascade of events on an ultrafast timescale. This pathway is dominated by non-radiative processes, which dictates its characteristic quantum yields.
Initial Excitation and Ultrafast Conversion
Upon excitation with UV light, typically around its strong absorption band maximum at ~261 nm, this compound is primarily promoted from its ground state (S₀) to the S₂(ππ) excited singlet state.[2][5] The subsequent event is a critical step that defines its entire photophysical behavior: an ultrafast, sub-picosecond internal conversion from the S₂(ππ) state to the lower-energy ¹nπ* singlet state.[2][4] This transition is remarkably efficient and represents the first major branch away from the deactivation pathways seen in adenine and guanine.
The ¹nπ State: A "Doorway" to the Triplet Manifold*
Following internal conversion, the molecule resides in a vibrationally excited, or "hot," ¹nπ* state. It undergoes rapid vibrational and conformational relaxation (cooling) within this state.[2] The relaxed ¹nπ* state is relatively long-lived (hundreds of picoseconds) and serves as a crucial intermediary, or "doorway state," for the next key event: intersystem crossing (ISC).[2][6] ISC is a process where the spin of the excited electron flips, resulting in a transition from a singlet state (total spin = 0) to a triplet state (total spin = 1).[7]
Efficient Intersystem Crossing (ISC)
For this compound, the transition from the ¹nπ* state to the triplet manifold (specifically, a ³ππ* state) is the dominant deactivation channel.[4] The lifetime for this ISC process is in the range of hundreds of picoseconds.[2] This high efficiency is unusual for many organic molecules but is a defining characteristic of this compound, leading directly to the population of a long-lived triplet state.[1]
The diagram below provides a simplified Jablonski-style representation of the primary deactivation pathways for this compound.
Caption: Jablonski diagram illustrating the dominant excited-state deactivation pathways for this compound.
Part III: Photophysical Parameters and Quantum Yield
The quantum yield (Φ) of a photophysical process is defined as the ratio of the number of events occurring to the number of photons absorbed.[8] For this compound, the competition between internal conversion, intersystem crossing, and radiative decay (fluorescence and phosphorescence) dictates these values.
-
Fluorescence Quantum Yield (Φf): This measures the efficiency of light emission from a singlet excited state. Due to the extremely efficient intersystem crossing from the S₁ (¹nπ*) state, the fluorescence quantum yield of this compound is negligible and often considered to be effectively zero.[2][4] Radiative decay via fluorescence simply cannot compete with the rapid spin conversion to the triplet state.
-
Triplet Quantum Yield (ΦT): This measures the efficiency of forming triplet states. As ISC is the primary deactivation pathway for the S₁ state, the triplet quantum yield is consequently very high, approaching unity (ΦT ≈ 1).[9] This is the most critical photophysical parameter of this compound.
-
Phosphorescence Quantum Yield (Φp): This measures the efficiency of light emission from a triplet state. While the triplet state is efficiently populated, its decay back to the ground state can occur through both radiative (phosphorescence) and non-radiative pathways. The phosphorescence quantum yield is therefore dependent on the competition between these T₁ decay processes.
The key photophysical parameters are summarized in the table below.
| Parameter | Symbol | Value/Description | Rationale |
| Absorption Maximum | λ_abs_ | ~261 nm[2] | Corresponds to the S₀ → S₂(ππ*) transition. |
| Fluorescence Quantum Yield | Φf | Extremely Low (< 0.001) | Efficient intersystem crossing outcompetes fluorescence.[2][4] |
| Intersystem Crossing Lifetime | τ_ISC_ | Hundreds of picoseconds[4] | Time for S₁ → T₁ transition. |
| Triplet Quantum Yield | ΦT | High (~1.0) | Intersystem crossing is the dominant decay path for the S₁ state.[9] |
Part IV: The Critical Influence of Solvent Environment
The photophysical properties of many molecules are sensitive to their environment, and this compound is no exception. The choice of solvent can significantly modulate the rate of intersystem crossing.
Causality of the Solvent Effect: Experiments have shown an almost two-fold increase in the rate of intersystem crossing (i.e., a decrease in the ISC lifetime) when moving from polar protic solvents (like water) to nonpolar solvents.[4][6] This observation strongly suggests the presence of a solvent-dependent energy barrier that must be overcome to reach the region of the potential energy surface where the singlet and triplet states cross.[4] In polar, hydrogen-bonding solvents, this barrier is higher, slowing down the ISC process. In contrast, nonpolar environments lower this barrier, facilitating a faster transition to the triplet state. This insight is crucial for researchers, as it demonstrates that the efficiency of triplet state formation can be tuned by the local environment.[10][11]
Part V: Methodologies for Characterization
Elucidating the complex photophysics of this compound requires a combination of advanced spectroscopic techniques and computational modeling.
Experimental Protocol: UV-Visible Absorption Spectroscopy
This is the foundational experiment to determine the wavelength(s) for selective excitation.
-
Objective: To measure the ground-state absorption spectrum and determine the molar absorption coefficient.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., acetonitrile or a buffered aqueous solution) at a known concentration (e.g., 1 mM).[5] Create a dilution series to ensure measurements are within the linear range of the spectrophotometer (Absorbance < 1).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Fill a 1 cm path length quartz cuvette with the solvent to record a baseline (blank). Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λ_max_). Use the Beer-Lambert law (A = εcl) at λ_max_ to calculate the molar absorption coefficient (ε).
-
Experimental Workflow: Femtosecond Transient Absorption Spectroscopy
This is the key technique for resolving the ultrafast dynamics following photoexcitation.
-
Expertise & Rationale: Standard fluorescence techniques are insufficient for this compound because its dynamics are too fast and its fluorescence is too weak. Transient absorption uses a "pump-probe" approach. A powerful, ultrashort "pump" laser pulse excites the molecule. A second, weaker "probe" pulse, delayed by a precisely controlled time, passes through the sample. By measuring how the probe's absorption changes as a function of the delay time, one can track the formation and decay of transient excited states.[2][4]
The conceptual workflow for this experiment is illustrated below.
Caption: Conceptual workflow of a femtosecond transient absorption spectroscopy experiment.
Experimental Protocol: Relative Quantum Yield Determination
While the fluorescence quantum yield of this compound is vanishingly small, the protocol for its determination is a standard and essential technique in photophysics.
-
Trustworthiness & Self-Validation: This comparative method relies on a well-characterized fluorescence standard with a known quantum yield (Φ_std_).[12][13] To ensure accuracy, multiple concentrations of both the standard and the unknown sample are measured, and the integrated fluorescence intensity is plotted against absorbance. The linearity of this plot validates the data, confirming the absence of inner-filter or self-quenching effects.[13]
-
Methodology:
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the sample, if possible. For a hypothetical emission from this compound, a standard like quinine sulfate in 0.1 M H₂SO₄ (Φ_std_ = 0.54) might be considered for UV emission.[8]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the this compound sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low, typically between 0.01 and 0.1, to avoid inner-filter effects.[13]
-
Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.
-
Data Analysis:
-
Correct the emission spectra for the instrument's wavelength-dependent response.
-
Integrate the area under each corrected emission spectrum to get the integrated fluorescence intensity (I).
-
Plot the integrated intensity (I) versus the absorbance (A) for both the standard and the sample.
-
Determine the gradient (Grad) of the straight line for each plot.
-
-
Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation[12][13]:
Φ_sample_ = Φ_std_ × (Grad_sample_ / Grad_std_) × (n_sample_² / n_std_²)
Where 'n' is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.
-
Conclusion
This compound stands out as a critical molecule in photochemistry. Its excited-state dynamics are defined by an efficient, multi-step process: photoexcitation to the S₂(ππ) state, followed by ultrafast internal conversion to a ¹nπ state, which then acts as a highly effective gateway for intersystem crossing to the T₁(ππ*) triplet state. This cascade results in a negligible fluorescence quantum yield but a triplet quantum yield approaching unity. The rate of this key intersystem crossing step is modulated by the solvent environment, providing further insight into the underlying potential energy surfaces. The experimental and computational methodologies detailed herein provide the framework necessary for researchers to probe, understand, and leverage the unique and important photophysical properties of the purine core.
References
-
Lopez-Tarifa, P., et al. (2015). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. Journal of the American Chemical Society. Available at: [Link][2][4]
-
Lopez-Tarifa, P., et al. (2015). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. PubMed Central. Available at: [Link][2][4]
-
Lopez-Tarifa, P., et al. (2015). Electronic and Structural Elements that Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives Supporting Information. Semantic Scholar. Available at: [Link][5]
-
Holtmann, R., et al. (2020). Long-lived Excited States in 7- and this compound Probed by fs Time-Resolved Vibrational Absorption Spectroscopy. Optica Publishing Group. Available at: [Link][6][14]
-
Marrigone, A., et al. (2021). Femtosecond Intersystem Crossing to the Reactive Triplet State of the 2,6-Dithiopurine Skin Cancer Photosensitizer. The Royal Society of Chemistry. Available at: [Link][15]
-
Marrigone, A., et al. (2021). Femtosecond intersystem crossing to the reactive triplet state of the 2,6-dithiopurine skin cancer photosensitizer. Physical Chemistry Chemical Physics. Available at: [Link][9]
-
Bhattacharya, S., et al. (2020). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. Available at: [Link][3]
-
Černý, J., et al. (2006). Theoretical study of the ground and excited states of 7-methyl guanine and 9-methyl guanine: comparison with experiment. PubMed. Available at: [Link][16]
-
Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link][13]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link][10]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available at: [Link][12]
-
UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal. Available at: [Link]
-
El-Sayed, Y. M. (2008). Solvent effect on the absorption and fluorescence emission spectra of some purine derivatives: Spectrofluorometric quantitative studies. University of Hertfordshire Research Profiles. Available at: [Link][11]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link][17]
-
Resa-Beitlich, J., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link][18]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Intersystem crossing - Wikipedia [en.wikipedia.org]
- 8. Quantum yield - Wikipedia [en.wikipedia.org]
- 9. Femtosecond intersystem crossing to the reactive triplet state of the 2,6-dithiopurine skin cancer photosensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]
- 11. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 12. agilent.com [agilent.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Long-lived Excited States in 7- and this compound Probed by fs Time-Resolved Vibrational Absorption Spectroscopy [opg.optica.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Theoretical study of the ground and excited states of 7-methyl guanine and 9-methyl guanine: comparison with experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Making sure you're not a bot! [opus4.kobv.de]
The Biological Role and Significance of 9-Methylpurine: A Guide for Researchers
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 9-methylpurine, a synthetic purine analog of significant interest to researchers in biochemistry, immunology, and drug development. We will explore its fundamental chemical properties, delve into its primary biological role as an inhibitor of purine nucleoside phosphorylase (PNP), and elucidate the downstream mechanism leading to T-lymphocyte apoptosis. This document offers field-proven experimental methodologies, quantitative data, and expert insights to facilitate further investigation into this compound's potential therapeutic applications.
Foundational Overview of this compound
This compound is a derivative of the parent purine molecule, distinguished by a methyl group covalently bonded to the nitrogen at the 9-position of the purine ring. This structural modification is central to its biological function. Unlike endogenous purines such as adenine and guanine, the N9-methylation prevents the formation of an N-glycosidic bond with a ribose or deoxyribose sugar. This inability to be incorporated into nucleosides or nucleotides allows it to act as a molecular mimic and antagonist in pathways involving natural purines.
Core Biological Function: Inhibition of Purine Nucleoside Phosphorylase (PNP)
The most extensively documented biological role of this compound is its function as a competitive inhibitor of purine nucleoside phosphorylase (PNP).[1] PNP is a critical enzyme in the purine salvage pathway, which recycles purines from the breakdown of nucleic acids. The enzyme catalyzes the reversible phosphorolytic cleavage of purine nucleosides (e.g., inosine and deoxyguanosine) into the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.
Causality of Inhibition: this compound's purine core allows it to fit into the active site of the PNP enzyme, effectively competing with the natural substrates. However, the N9-methyl group renders it incapable of undergoing the phosphorolytic cleavage that the enzyme facilitates. By occupying the active site without yielding a product, this compound acts as a potent inhibitor of PNP's catalytic activity.
Mechanism of Action: Induction of T-Lymphocyte Apoptosis
The inhibition of PNP by compounds like this compound has profound and selective consequences for T-lymphocytes, a characteristic rooted in their unique metabolic makeup.[2]
-
Substrate Accumulation: PNP inhibition leads to a systemic accumulation of its substrates, most notably deoxyguanosine.
-
Intracellular Conversion: T-cells possess high levels of deoxycytidine kinase, which phosphorylates deoxyguanosine, ultimately leading to a buildup of intracellular deoxyguanosine triphosphate (dGTP).[1]
-
Ribonucleotide Reductase Inhibition: The elevated dGTP levels act as a potent allosteric inhibitor of ribonucleotide reductase. This enzyme is essential for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis and repair.
-
DNA Synthesis Arrest & Apoptosis: The resulting depletion of the other deoxyribonucleotide pools halts DNA synthesis, triggering a cell death program known as apoptosis.[2]
This selective toxicity towards T-cells makes PNP inhibitors a compelling class of compounds for T-cell-mediated autoimmune diseases and T-cell malignancies.[1]
Caption: Experimental workflow for the PNP spectrophotometric inhibition assay.
General Synthesis of this compound
While numerous methods exist for the synthesis of purine derivatives, a common approach for generating N9-alkylated purines involves the cyclization of a substituted pyrimidine precursor. The following is a generalized protocol adapted from established purine synthesis methodologies.
Principle: The Traube purine synthesis involves condensing a 4,5-diaminopyrimidine with a one-carbon unit source, such as formic acid or a derivative, to form the imidazole ring portion of the purine.
Generalized Procedure:
-
Precursor Synthesis: Synthesize or procure a suitable 4,5-diaminopyrimidine.
-
Methylation (if necessary): If starting with an unmethylated diaminopyrimidine, a methylation step targeting one of the amino groups may be required prior to cyclization to ensure the N9 position of the final purine is methylated.
-
Cyclization: Reflux the appropriate N-methylated-4,5-diaminopyrimidine with an excess of formic acid or triethyl orthoformate. This reaction provides the final carbon atom (C8) and facilitates the ring closure to form the this compound core.
-
Purification: Following the reaction, the excess formic acid/reagents are removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Significance and Future Directions in Research
This compound serves as a valuable tool for researchers due to its well-defined mechanism of action.
-
Immunology and Autoimmune Disease Research: It is an excellent probe for studying the consequences of PNP inhibition in T-cell function and survival. It can be used in cellular models to investigate pathways involved in T-cell-mediated autoimmune disorders.
-
Oncology: As a selective inducer of apoptosis in T-lymphocytes, it provides a model compound for the development of more potent and specific PNP inhibitors for T-cell leukemias and lymphomas.
-
Drug Development: this compound serves as a scaffold and a benchmark compound for the structure-activity relationship (SAR) studies aimed at discovering next-generation PNP inhibitors with improved pharmacokinetic and pharmacodynamic properties.
Future research will likely focus on leveraging the foundational knowledge of this compound to design derivatives with enhanced potency and selectivity, potentially leading to the development of novel therapeutics for a range of immunological and oncological conditions.
References
-
Bantia, S., Miller, R. L., Parker, C. D., & Ananth, S. L. (2003). Mechanism of inhibition of T-acute lymphoblastic leukemia cells by PNP inhibitor--BCX-1777. International immunopharmacology, 3(6), 879–887. [Link]
-
Gandhi, V., & Balakrishnan, K. (2007). Pharmacology and mechanism of action of forodesine, a T-cell targeted agent. Seminars in oncology, 34(6 Suppl 5), S8–S12. [Link]
Sources
An In-Depth Technical Guide to the Tautomerism and Stability of 9-Methylpurine
Abstract
Purine, a fundamental heterocyclic system, is a cornerstone of life, forming the structural basis for adenine and guanine in nucleic acids.[1][2] The biological function of these molecules is intrinsically linked to their tautomeric state, which dictates hydrogen bonding patterns, molecular recognition, and reactivity. 9-Methylpurine serves as a critical model compound for investigating the properties of the biologically ubiquitous N9-substituted purine core. By "locking" the proton at the N9 position, it allows for a focused analysis of the factors governing the stability of this tautomeric form relative to others, particularly the N7H tautomer. This guide provides a comprehensive exploration of the tautomeric landscape of this compound, synthesizing insights from experimental spectroscopy and computational chemistry to provide a robust framework for researchers in medicinal chemistry, chemical biology, and drug development.
The Principle of Tautomerism in the Purine Scaffold
Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton, a phenomenon known as prototropic tautomerism.[3] In nitrogen-containing heterocycles like purine, the proton can reside on different nitrogen atoms, leading to distinct tautomeric forms with unique electronic structures, dipole moments, and chemical properties. For the unsubstituted purine molecule, a dynamic equilibrium exists between two primary tautomers: the N7H and N9H forms.[1][4]
The position of this equilibrium is not static; it is highly sensitive to the molecular environment. This sensitivity has profound biological implications. The N9 position is the site of glycosidic bond formation with ribose or deoxyribose in nucleosides, making the N9H tautomer the direct precursor to the building blocks of DNA and RNA.[5][6] Consequently, understanding the intrinsic stability of the N9-substituted form and how it is influenced by its surroundings is paramount for comprehending nucleic acid chemistry and designing purine-based therapeutics. This compound, by replacing the labile N9 proton with a stable methyl group, provides an ideal, fixed model of this crucial tautomer.
Dissecting Stability: Intrinsic Properties vs. Environmental Influence
The preference for one tautomer over another is a delicate balance between the molecule's intrinsic electronic structure and extrinsic environmental factors.
Gas Phase and Intrinsic Stability
To understand the inherent properties of purine tautomers, devoid of external interactions, researchers turn to gas-phase studies, both experimental and computational. Quantum chemical calculations consistently show that for unsubstituted purine in the gas phase, the N9H tautomer is energetically favored over the N7H form.[1][2][7] This intrinsic preference is attributed to a stabilizing intramolecular interaction between the N9-H group and the lone pair of electrons on the N3 atom.[8] This baseline stability provides a crucial reference point for evaluating the impact of external forces.
The Decisive Role of the Solvent
The introduction of a solvent dramatically alters the tautomeric landscape. The polarity of the medium is a key determinant of tautomer population.
-
Non-polar Solvents: In non-polar environments, the gas-phase preference for the N9H tautomer generally holds.
-
Polar Solvents (Aqueous Environment): In polar solvents like water, the energy difference between the N7H and N9H tautomers is significantly reduced.[1][2][7] This leads to the coexistence of both tautomers in solution , a phenomenon confirmed by numerous spectroscopic studies.[1] The stabilization of the N7H tautomer in polar media is due to its larger dipole moment, which allows for more favorable interactions with polar solvent molecules.
Solid-State Environment
In the crystalline solid state, the tautomeric form is dictated by the optimization of intermolecular interactions within the crystal lattice. For unsubstituted purine, the N7H tautomer is often the preferred form in crystals, as this arrangement can facilitate more stable intermolecular hydrogen-bonding networks.[1] This highlights that crystal structure data does not always reflect the most stable tautomer in solution or in the gas phase.
| Environment | Predominant Tautomer (Unsubstituted Purine) | Primary Reason |
| Gas Phase | N9H | Intrinsic electronic stability[1][2][7][8] |
| Aqueous Solution | Mixture of N9H and N7H | Solvent polarity reduces the energy gap between tautomers[1][2] |
| Solid State (Crystal) | Often N7H | Optimized intermolecular hydrogen bonding in the crystal lattice[1] |
Experimental and Computational Workflows for Tautomer Analysis
A multi-faceted approach combining spectroscopy and computational modeling is essential for a complete and validated understanding of tautomeric equilibria.
Experimental Protocols
NMR is a powerful tool for quantitatively assessing tautomeric populations in solution. Chemical shifts of ¹H, ¹³C, and especially ¹⁵N nuclei are exquisitely sensitive to the local electronic environment, which differs significantly between tautomers.[9]
Step-by-Step Protocol: Low-Temperature NMR for Tautomer Population Analysis
-
Sample Preparation: Dissolve the purine derivative (e.g., 6-chloropurine) in a suitable deuterated solvent that remains liquid at low temperatures (e.g., a mixture of CHF₂Cl/CHFCl₂ or dimethylformamide-d₇).
-
Initial Spectrum Acquisition: Record a standard ¹³C or ¹⁵N NMR spectrum at ambient temperature (e.g., 298 K). Typically, a single set of time-averaged signals is observed due to rapid interconversion between tautomers.
-
Low-Temperature Experiment: Gradually lower the temperature of the NMR probe in steps (e.g., 10-20 K increments). Acquire a spectrum at each temperature.
-
Coalescence and Signal Separation: As the temperature decreases, the rate of proton exchange slows. Observe the broadening of the averaged signals, followed by their coalescence and eventual separation into two distinct sets of signals at a sufficiently low temperature (e.g., 213 K).[10] Each set corresponds to a specific tautomer (N7H and N9H).
-
Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals directly reflects the population ratio of the N7H and N9H forms at that temperature.[10]
-
Tautomer Assignment: Assign each set of signals to a specific tautomer by comparing the chemical shifts to those of fixed model compounds (7-methylpurine and this compound) and/or to values predicted by quantum chemical calculations.[10]
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these modes, particularly N-H stretching and ring breathing modes, are unique to each tautomer. These experimental spectra are most powerful when coupled with computational frequency calculations, which aid in the definitive assignment of spectral bands to specific tautomeric forms.[11][12]
Computational Chemistry Protocols
Computational methods are indispensable for predicting the intrinsic properties of tautomers and interpreting experimental data.
Step-by-Step Protocol: DFT Calculation of Tautomer Stability
-
Structure Generation: Build the 3D structures of the tautomers of interest (e.g., 7-methylpurine and this compound as stand-ins for the N7H and N9H tautomers).
-
Gas-Phase Optimization: Perform a full geometry optimization for each tautomer in the gas phase using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a large basis set like 6-311++G(d,p).[11][12]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Solvation Modeling: To simulate a solvent environment, re-optimize the geometries using a solvation model. The Polarizable Continuum Model (PCM) is a widely used and effective method.[1][8] Specify the solvent of interest (e.g., water).
-
Energy Calculation and Comparison: Extract the final electronic energies (including zero-point vibrational energy corrections) for each tautomer in both the gas phase and the chosen solvent. The difference in energy (ΔE) or Gibbs free energy (ΔG) reveals their relative stability. A lower energy value indicates a more stable tautomer.
Biological Context and Significance for Drug Development
The tautomeric state of a purine analog is not an academic curiosity; it is a critical determinant of its biological activity.
-
Molecular Recognition: The arrangement of hydrogen bond donors and acceptors is defined by the tautomeric form. An enzyme or RNA aptamer that has evolved to recognize the N9H tautomer of adenine will not bind effectively to a rare imino tautomer. The purine riboswitch, for example, specifically recognizes its ligands in their dominant tautomeric forms.[13]
-
Pharmacokinetics: Properties like membrane permeability and solubility are influenced by a molecule's polarity and hydrogen bonding capacity, which are in turn dependent on the tautomeric equilibrium.
-
Reactivity and Metabolism: The N7 nitrogen of the purine ring is a known site for alkylation and metal coordination. The accessibility and nucleophilicity of this site are modulated by whether the proton resides at N7 or N9, influencing both drug-target interactions and potential metabolic pathways.
For drug development professionals, this compound and its derivatives serve as essential reference compounds. Synthesizing and characterizing such "fixed" tautomers allows for the unambiguous assignment of biological activity to a specific chemical entity. This knowledge is crucial for structure-activity relationship (SAR) studies, enabling the rational design of potent and selective inhibitors that target purine-binding sites in proteins and nucleic acids.
Conclusion
The study of this compound provides foundational insights into the chemical behavior of the biologically essential N9-substituted purine scaffold. Its stability is the result of a complex interplay between intrinsic electronic factors and powerful environmental effects. While the N9H tautomer, modeled by this compound, is inherently more stable in isolation, this preference is significantly modulated by solvent polarity, with polar environments like water promoting a mixed population of N7H and N9H forms for the parent purine. A comprehensive understanding, vital for applications ranging from mutagenesis research to rational drug design, can only be achieved through a synergistic application of high-resolution spectroscopic techniques and robust computational modeling. This integrated approach ensures that the design and interpretation of purine-based systems are grounded in the fundamental chemical principles that govern their tautomeric identity.
References
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications - Indian Academy of Sciences. (n.d.). Retrieved January 16, 2026, from [Link]
-
Tautomerism of purines. I. N(7)H .dha. N(9)H equilibrium in adenine. (n.d.). Retrieved January 16, 2026, from [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]
-
Raczyńska, E. D., & Kamińska, B. (2013). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling, 19(9), 3947–3960. [Link]
-
[A theoretical investigation of tautomerism of adenine, purine, guanine, and cytosine]. (n.d.). Retrieved January 16, 2026, from [Link]
-
New light on tautomerism of purines and pyrimidines and its biological and genetic implications - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 340-351. [Link]
-
Wieczorkiewicz, P. A., Szatyłowicz, H., & Siodła, T. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1-13. [Link]
-
Gonnella, N. C., & Roberts, J. D. (1982). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 104(11), 3162–3164. [Link]
-
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). Retrieved January 16, 2026, from [Link]
-
Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]
-
Kotsyubynskyy, D., & Gryff-Keller, A. (2007). Anisotropic reorientation of this compound and 7-methylpurine molecules in methanol solution studied by combining 13C and 14N nuclear spin relaxation data and quantum chemical calculations. The Journal of Physical Chemistry A, 111(7), 1179-1187. [Link]
-
(PDF) Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). Retrieved January 16, 2026, from [Link]
-
Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium. (n.d.). Retrieved January 16, 2026, from [Link]
-
Anomalous excited state behaviour of purine tautomers – an excited dynamics study - ChemRxiv. (n.d.). Retrieved January 16, 2026, from [Link]
-
Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations - Sci-Hub. (n.d.). Retrieved January 16, 2026, from [Link]
-
Theoretical study of three predominant tautomers of 2-oxo-6-methylpurine and their two transition state structures - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Tautomerism; Types & Stability of Tautomers - YouTube. (2020, September 1). Retrieved January 16, 2026, from [Link]
-
Arivazhagan, M., Kavitha, R., & Subhasini, V. P. (2014). Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 740–747. [Link]
-
Tautomer - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Wieczorkiewicz, P. A., Szatyłowicz, H., & Siodła, T. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(39), 25263–25274. [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
9.8c Keto Enol Tautomerization - YouTube. (2018, September 13). Retrieved January 16, 2026, from [Link]
-
Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]
-
A study of the tautomers of N-salicylidene-p-X-aniline compounds in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 16, 2026, from [Link]
-
9.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2019, June 5). Retrieved January 16, 2026, from [Link]
Sources
- 1. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomer - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. New light on tautomerism of purines and pyrimidines and its biological and genetic implications | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical and Computational Investigation of 9-Methylpurine
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the molecular properties, behavior, and reactivity of 9-methylpurine. As a crucial analogue for N9-substituted purines in nucleosides, this compound serves as a fundamental model system for understanding the intrinsic characteristics of DNA and RNA building blocks. This document details the application of quantum chemical calculations and molecular dynamics simulations to elucidate its structural parameters, tautomeric equilibria, excited-state dynamics, and interactions within solvent environments. We present detailed, field-proven protocols for key computational workflows, supported by in-depth explanations of the causality behind methodological choices. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks required to conduct and interpret advanced computational studies on purine systems, ultimately facilitating the rational design of novel therapeutics.
Introduction: The Significance of this compound in Computational Chemistry
Purine and its derivatives are cornerstones of biochemistry, forming the structural basis of genetic material and participating in a vast array of cellular processes. This compound (9MP) is of particular interest as it isolates the N9 position, the site of glycosidic linkage in purine nucleosides, by replacing the ribose sugar with a methyl group. This substitution simplifies the system, allowing for a focused investigation of the purine core's electronic and structural properties without the conformational complexities of the sugar moiety.[1]
The study of 9MP is not merely academic; it provides critical insights applicable to drug design and molecular biology. For instance, understanding its tautomeric preferences is essential, as different tautomers exhibit distinct hydrogen bonding patterns, which can alter interactions with biological targets like enzymes and receptors.[2] Furthermore, its photophysical properties, governed by its electronic excited states, are relevant to DNA photostability and damage mechanisms.
Computational and theoretical methods have become indispensable tools for exploring these molecular characteristics at a level of detail often inaccessible to experimental techniques alone.[3][4] Quantum chemical calculations can predict geometries, vibrational frequencies, and electronic transition energies with high accuracy, while molecular dynamics (MD) simulations reveal the dynamic behavior of 9MP in solution, offering a window into its interactions with the surrounding environment.[5][6] This guide synthesizes these computational approaches into a coherent framework, providing both the theoretical underpinnings and practical protocols for their application.
Foundational Molecular Properties: Structure and Tautomerism
Before delving into complex simulations, a robust understanding of this compound's basic structural and electronic properties is essential. Computational methods allow for the precise determination of its geometry and the relative stabilities of its potential tautomeric forms.
Optimized Molecular Geometry
The equilibrium geometry of this compound is the starting point for most computational analyses. This is typically determined using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), which provide a reliable balance of accuracy and computational cost for organic molecules.[7] The choice of basis set, such as the Pople-style 6-311++G(d,p), is critical for accurately describing the electron distribution, including diffuse functions (+) for lone pairs and polarization functions (d,p) for non-spherical electron densities.[8]
Table 1: Selected Computed Geometric Parameters for this compound (Note: These are representative values. Actual values will vary slightly with the level of theory and basis set.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | N9–C4 | ~1.37 Å |
| Bond Length | N9–C8 | ~1.38 Å |
| Bond Length | N7–C5 | ~1.31 Å |
| Bond Length | C6–N1 | ~1.34 Å |
| Bond Angle | C4–N9–C8 | ~105.2° |
| Bond Angle | N1–C6–N6 | ~118.9° (in 6-aminopurine) |
| Dihedral Angle | C5–C4–N9–CH3 | Planar (or near-planar) |
Tautomerism: A Critical Consideration
Like its parent purine, this compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton between nitrogen atoms (e.g., N7-H vs. N9-H). However, the methylation at the N9 position effectively locks the molecule into the N9-substituted form, preventing the N7-H ↔ N9-H tautomerism commonly observed in unsubstituted purine.[1][2] This makes 9MP an excellent model for studying the properties of a single, dominant tautomer in solution.[1] Computational studies on related purine derivatives have shown that in the gas phase, the N9H tautomer is generally favored, but in polar solvents, the energy difference between tautomers like N7H and N9H can decrease significantly.[2][7]
Quantum Chemical Calculations: From Ground to Excited States
Quantum chemistry provides the theoretical engine for computing the electronic structure and associated properties of this compound. These calculations can be broadly categorized into ground-state and excited-state investigations.
Workflow for Quantum Chemical Investigations
The following diagram illustrates a typical workflow for a comprehensive quantum chemical study of a molecule like this compound.
Caption: A generalized workflow for quantum chemical analysis.
Ground-State Properties and Protocols
Ground-state calculations focus on the molecule in its lowest energy state. Key applications include geometry optimization, vibrational analysis (for IR and Raman spectra), and NMR chemical shift prediction.
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
This protocol is foundational for ensuring that all subsequent calculations are performed on a physically realistic structure.
-
Structure Input: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Method Selection: Choose a reliable level of theory. For many applications, DFT with the B3LYP functional and the 6-311++G(d,p) basis set offers a good compromise between accuracy and computational expense.[8][9]
-
Optimization Keyword: In the calculation input file (e.g., for Gaussian), specify the Opt keyword to perform a geometry optimization.
-
Frequency Keyword: Add the Freq keyword. This will automatically trigger a frequency calculation after the optimization converges. This step is crucial for two reasons:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It provides the harmonic vibrational frequencies and intensities needed to simulate an IR spectrum.
-
-
Solvation Model (Optional): To simulate the molecule in a solvent, include a continuum solvation model like the Polarizable Continuum Model (PCM) by specifying SCRF=(PCM, Solvent=Water).[5][7]
-
Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that there are zero imaginary frequencies. The output file will contain the final optimized coordinates, thermodynamic data, and vibrational modes.
Excited-State Properties and Protocols
The study of electronic excited states is crucial for understanding how this compound interacts with light, which is fundamental to its photochemistry and photophysics.[1] Time-Dependent DFT (TD-DFT) is a widely used method for calculating vertical excitation energies, which correspond to the peaks in a UV-Vis absorption spectrum.
Protocol 2: Calculation of Vertical Excitation Energies (UV-Vis Spectrum)
-
Optimized Geometry: Start with the optimized ground-state geometry obtained from Protocol 1. It is critical not to re-optimize the geometry in the excited state for an absorption spectrum calculation.
-
Method Selection: Specify the TD-DFT method in the input file. For example, in Gaussian, this is done with the TD keyword.
-
Number of States: Request a sufficient number of excited states to cover the spectral region of interest (e.g., TD(NStates=10)).
-
Solvation Model: As electronic transitions are sensitive to the solvent environment, it is highly recommended to use a solvation model (e.g., PCM) consistent with the ground-state optimization.[1]
-
Execution and Analysis: Run the calculation. The output will list the vertical excitation energies (in eV and nm) and their corresponding oscillator strengths. The oscillator strength is a measure of the transition probability; transitions with higher oscillator strengths correspond to more intense peaks in the experimental spectrum.[1]
Table 2: Representative TD-DFT Calculated Excitation Energies for this compound
| State | Character | Excitation Energy (eV) | Oscillator Strength (f) |
| S1 | n→π | ~4.05 | ~0.004 |
| S2 | π→π | ~4.69 | ~0.061 |
| S3 | π→π* | ~4.85 | ~0.038 |
| Data adapted from computational studies on this compound.[1] |
Molecular Dynamics Simulations: Capturing Molecular Motion
While quantum mechanics provides a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD is particularly powerful for studying the solvation of this compound and its interactions with its environment, such as water or methanol molecules.[5][10]
The MD Simulation Workflow
MD simulations follow a standard protocol to prepare the system and simulate its trajectory over time.
Caption: Standard workflow for a molecular dynamics simulation.
Protocol 3: Basic MD Simulation of this compound in Water
-
System Preparation:
-
Place the optimized structure of this compound at the center of a simulation box.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).[11]
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system if necessary.
-
-
Force Field Assignment: Apply a suitable force field, such as AMBER or GROMOS, which defines the potential energy function for all atoms in the system.[11] Force fields for small molecules often require parameterization, which can be done using tools like Antechamber.
-
Energy Minimization: Perform a steepest descent or conjugate gradient energy minimization to remove any steric clashes or unfavorable initial contacts, particularly at the solvent-solute interface.
-
Equilibration:
-
NVT Ensemble: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.
-
NPT Ensemble: Switch to an ensemble with constant pressure and temperature. This adjusts the box density to the appropriate value and ensures the system is fully equilibrated.
-
-
Production Simulation: Once equilibrated, run the simulation for the desired length of time (typically nanoseconds to microseconds). Save the atomic coordinates at regular intervals to generate a trajectory file.
-
Analysis: Analyze the trajectory to extract meaningful data. Common analyses include:
-
Root-Mean-Square Deviation (RMSD): To check the stability of the 9MP structure.
-
Radial Distribution Functions (RDFs): To characterize the structure of the solvent around specific atoms of 9MP.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding between 9MP and water.[12]
-
Bridging Theory and Experiment: Spectroscopic Analysis
A primary goal of computational chemistry is to provide results that can be directly compared with experimental data. For this compound, this involves the simulation of various spectra.
-
Vibrational Spectroscopy (IR/Raman): The harmonic frequencies calculated in Protocol 1 can be used to generate a theoretical IR spectrum. While there is a systematic overestimation of frequencies, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental FT-IR and FT-Raman spectra.[8]
-
NMR Spectroscopy: Quantum chemical software can calculate NMR shielding tensors.[5] These can be converted to chemical shifts (relative to a standard like TMS) and compared with experimental ¹H, ¹³C, and ¹⁵N NMR data to aid in peak assignment and structural elucidation.[9]
-
Electronic Spectroscopy (UV-Vis): The vertical excitation energies and oscillator strengths from Protocol 2 can be used to simulate a UV-Vis absorption spectrum. This allows for the assignment of experimental absorption bands to specific electronic transitions (e.g., n→π* or π→π*).[1]
Applications in Drug Discovery and Design
The theoretical and computational study of this compound provides a foundational framework for computer-aided drug design (CADD).[13][14]
-
Understanding Ligand-Receptor Interactions: The detailed electronic structure and conformational preferences of 9MP serve as a model for how purine-based drugs interact with protein binding sites. MD simulations can be extended to study these complexes, revealing key hydrogen bonds and other non-covalent interactions.[15][16]
-
Pharmacophore Development: By understanding the key electrostatic and steric features of 9MP, computational chemists can develop pharmacophore models. These models define the essential features a molecule must possess to bind to a specific biological target and can be used to screen large virtual libraries for potential new drug candidates.[17]
-
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[15] While not a direct study of 9MP itself, the methodologies are the same and are crucial for optimizing lead compounds.
Conclusion
Theoretical and computational studies provide an unparalleled, atomistic-level view of this compound. Through a synergistic application of quantum chemical calculations and molecular dynamics simulations, it is possible to characterize its structure, tautomeric stability, excited-state behavior, and dynamic interactions in solution. The protocols and workflows detailed in this guide represent standard, field-proven approaches for obtaining reliable and predictive computational data. These insights not only deepen our fundamental understanding of purine chemistry but also provide a robust foundation for practical applications in materials science and the rational design of next-generation therapeutics.
References
-
Kotsyubynskyy, D., & Gryff-Keller, A. (2007). Anisotropic Reorientation of this compound and 7-Methylpurine Molecules in Methanol Solution Studied by Combining 13C and 14N Nuclear Spin Relaxation Data and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 111(7), 1179–1187. [Link]
-
Kotsyubynskyy, D., & Gryff-Keller, A. (2007). Anisotropic reorientation of this compound and 7-methylpurine molecules in methanol solution studied by combining 13C and 14N nuclear spin relaxation data and quantum chemical calculations. PubMed. [Link]
-
Corral, I., et al. (2012). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. PubMed Central. [Link]
-
Broo, A., & Holmén, A. (1996). Ab initio MP2 and DFT calculations of geometry and solution tautomerism of purine and some purine derivatives. Chemical Physics. [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Leszczynski, J., & Person, W. B. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PubMed Central. [Link]
-
Dang, L. X., & Kollman, P. A. (1990). Molecular dynamics simulations study of the free energy of association of 9-methyladenine and 1-methylthymine bases in water. Journal of the American Chemical Society. [Link]
-
ChemSynthesis. (n.d.). 2-ethyl-9-methyl-9H-purine-6-carbonitrile. ChemSynthesis. Retrieved from [Link]
-
Herschlag Lab. (n.d.). Supplemental Material for Exploring Purine N7 Interactions via Atomic Mutagenesis. Herschlag Lab. Retrieved from [Link]
-
Havlas, Z., et al. (1981). Quantum chemical calculation of the (S)-9-(2,3-dihydroxypropyl)adenine molecule. PubMed Central. [Link]
-
Maeda, S., et al. (2022). Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. PubMed Central. [Link]
-
Renslow, R. S., et al. (2021). Quantum Chemistry Calculations for Metabolomics. ACS Central Science. [Link]
-
Loos, P.-F., et al. (2018). A Mountaineering Strategy to Excited States: Highly-Accurate Reference Energies and Benchmarks. arXiv. [Link]
-
Arivazhagan, M., et al. (2014). Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PubMed Central. [Link]
-
Nike D. (2020). What methods can be used to calculate excited-states in molecular crystals? Chemistry Stack Exchange. [Link]
-
Bonomi, M., et al. (2024). MDRefine: a Python package for refining Molecular Dynamics trajectories with experimental data. arXiv. [Link]
-
Cichero, E. (Ed.). (n.d.). Computational Studies and Drug Design. MDPI. Retrieved from [Link]
-
ResearchGate. (2022). How to calculate several excited state single point calculations... ResearchGate. [Link]
-
Arivazhagan, M., et al. (2014). Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations. PubMed. [Link]
-
Al-Malki, J. S., et al. (2024). Computational Drug Design Approaches for the Identification of Novel Antidiabetic Compounds... PubMed. [Link]
-
Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Allied Academies. [Link]
-
Beran, G. J. O., et al. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]
-
Di Nola, A., et al. (2023). Supercritical Water: A Simulation Study to Unravel the Heterogeneity of Its Molecular Structures. MDPI. [Link]
-
Cichero, E., & Sgrignani, J. (2021). Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics. PubMed Central. [Link]
-
Wetmore, S. D., et al. (2007). A computational characterization of the hydrogen-bonding and stacking interactions of hypoxanthine. PubMed. [Link]
-
Parveen, A., et al. (2022). Molecular Dynamics Simulation and Essential Dynamics of Deleterious Proline 12 Alanine Single-Nucleotide Polymorphism... NIH. [Link]
-
Fülöp, A., et al. (2021). Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. MDPI. [Link]
-
Eargle, J., & Wright, D. (2018). Molecular Dynamics Simulation Study of Stabilizer Association with the Val122Ile Transthyretin Variant. MDPI. [Link]
-
Cole, D. J., et al. (2021). Water molecules at protein–drug interfaces: computational prediction and analysis methods. Chemical Society Reviews. [Link]
-
Stevens, A. J., et al. (2023). Molecular dynamics simulation of an entire cell. PubMed. [Link]
-
da Silva, A. B. F., et al. (2019). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS One. [Link]
-
MDPI. (n.d.). Molecules | Section Computational and Theoretical Chemistry. MDPI. Retrieved from [Link]
-
Cambridge Open Engage. (n.d.). Theoretical and Computational Chemistry. ChemRxiv. Retrieved from [Link]
-
Powers, K. T., et al. (2024). Mitochondrial DNA Instability and Neuroinflammation: Connecting the Dots Between Base Excision Repair and Neurodegenerative Disease. MDPI. [Link]
-
Al-Faifi, Z. I. A., et al. (2013). On the Spectroscopic Analyses of Protein. ResearchGate. [Link]
-
de Oliveira, A. B., et al. (2022). Synthesis, Crystal Structure, Spectroscopic Characterization, DFT Calculations and Cytotoxicity Assays of a New Cu(II) Complex... MDPI. [Link]
-
Khan, A. A., et al. (2022). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex... MDPI. [Link]
Sources
- 1. Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.se [sci-hub.se]
- 8. Structural conformations, tautomerization and vibrational spectral study of 6-amino-1-methylpurine with density functional theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anisotropic reorientation of this compound and 7-methylpurine molecules in methanol solution studied by combining 13C and 14N nuclear spin relaxation data and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supercritical Water: A Simulation Study to Unravel the Heterogeneity of Its Molecular Structures | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Water molecules at protein–drug interfaces: computational prediction and analysis methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Computational Drug Design Approaches for the Identification of Novel Antidiabetic Compounds from Natural Resources through Molecular Docking, ADMET, and Toxicological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Computational Approaches: Drug Discovery and Design in Medicinal Chemistry and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alliedacademies.org [alliedacademies.org]
Methodological & Application
Using 9-Methylpurine as a fluorescent probe in DNA/RNA studies
Application Note & Protocols
Leveraging 9-Methylpurine as a Fluorescent Probe for High-Sensitivity DNA and RNA Analysis
Abstract
The study of nucleic acid structure, dynamics, and interactions is fundamental to molecular biology and drug development. Fluorescent nucleobase analogs (FBAs) have emerged as indispensable tools, offering a minimally perturbative window into these processes. This guide focuses on this compound (9-MeP), a purine derivative that serves as a versatile fluorescent probe. While natural DNA and RNA bases are virtually non-fluorescent, 9-MeP can be chemically incorporated into oligonucleotides to report on its local microenvironment with high sensitivity.[1] Its fluorescence is acutely responsive to changes in base stacking, helix conformation, and solvent exposure, making it an ideal reporter for hybridization events, mismatch detection, and nucleic acid-protein interactions. This document provides a comprehensive overview of the principles governing 9-MeP fluorescence and detailed, field-proven protocols for its application in DNA/RNA studies.
Core Principles: The Photophysics of this compound
Understanding the photophysical behavior of this compound is critical to designing robust experiments and interpreting the resulting data. Unlike many complex fluorophores, 9-MeP is a small, modified nucleobase, making it less likely to disrupt native nucleic acid structures. Its primary value lies in its environmental sensitivity.
Mechanism of Environmental Sensitivity
The fluorescence quantum yield of 9-MeP is profoundly influenced by its immediate surroundings. When incorporated into a single-stranded oligonucleotide, the probe is relatively unconstrained and solvent-exposed, resulting in a baseline level of fluorescence. However, upon hybridization to a complementary strand, its fluorescence intensity changes dramatically due to several key factors:
-
Base Stacking & Quenching: In a well-formed DNA or RNA duplex, 9-MeP engages in π-stacking interactions with adjacent nucleobases. This close-range interaction, particularly with other purines like guanine, often leads to efficient fluorescence quenching through photoinduced electron transfer (PET).[2][3] The degree of quenching is sequence-dependent, with neighboring guanines typically being the most effective quenchers.[4][5]
-
Conformational Rigidity: The constrained environment of the duplex helix restricts the non-radiative decay pathways of the excited 9-MeP, which can in some contexts counteract quenching and modulate the fluorescence lifetime.
-
Solvent Accessibility: Upon duplex formation, the probe is shielded from the aqueous solvent. This change in the dielectric environment of the probe's excited state can alter its emission properties.[6][7]
This dynamic interplay of quenching and environmental modulation is the foundation of its utility. A change in the helical structure—such as the formation of a duplex, the presence of a mismatch, or the binding of a protein—results in a measurable change in fluorescence output.
Photophysical Properties
While the precise quantum yield and lifetime of 9-MeP are highly dependent on the specific sequence context and environment, the fundamental properties provide a basis for experimental design. As a model purine, its behavior can be contextualized by comparison with other well-studied fluorescent base analogs.
| Property | Typical Value / Characteristic | Significance in Experimental Design |
| Excitation Max (λ_ex_) | ~280-310 nm | Allows for excitation without significantly exciting the natural DNA/RNA bases, which absorb maximally around 260 nm. |
| Emission Max (λ_em_) | ~360-380 nm | Provides a clear, Stokes-shifted signal that is easily detectable with standard fluorometers. |
| Quantum Yield (Φ_F_) | Highly variable (e.g., <0.01 in duplex, >0.1 in single strand) | The large dynamic range of the quantum yield between quenched (stacked) and unquenched (unstacked) states is the primary source of the signal. |
| Fluorescence Lifetime (τ_F_) | ~1-5 ns | Lifetime measurements can provide additional information, as they are also sensitive to the probe's environment and quenching mechanisms.[8][9] |
Synthesis and Incorporation of this compound into Oligonucleotides
The site-specific incorporation of 9-MeP into a DNA or RNA sequence is achieved through standard automated solid-phase phosphoramidite chemistry.[10][11] This process allows for the precise placement of the probe at any desired position within the oligonucleotide.
The process involves a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation. The this compound is introduced as a protected phosphoramidite monomer during the coupling step at the appropriate point in the sequence.
Caption: Automated phosphoramidite synthesis cycle for oligonucleotide production.
Experimental Applications & Protocols
This section provides detailed protocols for three common applications of this compound probes.
Application 1: Monitoring DNA/RNA Hybridization and Thermal Denaturation
This is one of the most powerful applications of 9-MeP. The probe's fluorescence is typically low within a structured duplex and high when in a single-stranded, random coil state. This principle allows for real-time monitoring of hybridization and the determination of melting temperatures (Tm).[12]
Objective: To determine the melting temperature (Tm) of a 9-MeP-labeled DNA duplex.
Materials:
-
9-MeP labeled single-stranded DNA (ssDNA) oligonucleotide (probe).
-
Complementary unlabeled ssDNA oligonucleotide (target).
-
Non-complementary unlabeled ssDNA oligonucleotide (negative control).
-
Hybridization Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).
-
Fluorometer with temperature control capabilities.
-
Nuclease-free water and microcentrifuge tubes.
Procedure:
-
Reconstitution: Resuspend all lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM. Verify concentrations via UV absorbance at 260 nm.
-
Annealing Reaction Setup: In a quartz fluorescence cuvette, prepare the following samples to a final volume of 200 µL:
-
Test Sample: 100 nM 9-MeP probe + 120 nM complementary target in Hybridization Buffer.
-
Control Sample: 100 nM 9-MeP probe in Hybridization Buffer (no target).
-
Negative Control: 100 nM 9-MeP probe + 120 nM non-complementary target in Hybridization Buffer.
-
Rationale: A slight excess of the unlabeled strand ensures that all probe molecules are in the duplex state at the start of the experiment.
-
-
Hybridization: Heat all samples to 95°C for 5 minutes, then allow them to cool slowly to room temperature (~1-2 hours). This ensures proper annealing.
-
Fluorescence Measurement:
-
Place the "Test Sample" cuvette in the temperature-controlled fluorometer.
-
Set the excitation wavelength to 310 nm and the emission wavelength to 370 nm. Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
Equilibrate the sample at a low temperature (e.g., 20°C) for 5 minutes and record the initial fluorescence.
-
Begin the temperature ramp. Increase the temperature from 20°C to 95°C at a rate of 1°C/minute. Record fluorescence intensity at 1°C intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. You should observe a sigmoidal curve.
-
Normalize the data to range from 0 to 1.
-
The melting temperature (Tm) is the temperature at which 50% of the fluorescence change has occurred. This can be determined by finding the peak of the first derivative of the melting curve.[13]
-
Caption: Workflow for a DNA thermal melting experiment.
Application 2: Detection of DNA Base Mismatches
The stability of a DNA duplex is compromised by the presence of a base-pair mismatch. This local disruption of the helix can alter the stacking environment of a nearby 9-MeP probe, leading to a detectable change in fluorescence.[14][15] This makes 9-MeP a sensitive tool for SNP detection and mismatch analysis.
Objective: To distinguish between a perfectly matched DNA duplex and one containing a single base mismatch using 9-MeP fluorescence.
Materials:
-
9-MeP labeled ssDNA probe.
-
Perfectly complementary unlabeled ssDNA target.
-
Unlabeled ssDNA target containing a single base mismatch opposite or near the 9-MeP probe.
-
Hybridization Buffer (as in Protocol 3.1).
-
Fluorometer.
Procedure:
-
Sample Preparation: Prepare three samples in separate microcentrifuge tubes:
-
Probe Only: 100 nM 9-MeP probe in Hybridization Buffer.
-
Perfect Match: 100 nM 9-MeP probe + 120 nM perfectly complementary target in Hybridization Buffer.
-
Mismatch: 100 nM 9-MeP probe + 120 nM mismatched target in Hybridization Buffer.
-
-
Annealing: Hybridize all samples as described in Protocol 3.1 (95°C for 5 min, slow cool).
-
Fluorescence Measurement:
-
At a constant temperature (e.g., 25°C), measure the steady-state fluorescence of all three samples (λ_ex_ = 310 nm, λ_em_ = 370 nm).
-
Use the "Probe Only" sample to establish the baseline (unquenched) fluorescence.
-
-
Data Interpretation:
-
Compare the fluorescence intensity of the "Perfect Match" and "Mismatch" samples.
-
Expected Result: The "Perfect Match" sample should exhibit the most significant fluorescence quenching due to stable duplex formation and optimal base stacking. The "Mismatch" sample will likely show intermediate fluorescence—higher than the perfect match but lower than the probe alone—because the local structural distortion caused by the mismatch reduces the efficiency of quenching.[16] The magnitude of the difference depends on the position and type of mismatch relative to the probe.
-
Caption: Expected fluorescence levels for different hybridization states.
Application 3: Probing DNA-Protein Interactions
Many DNA and RNA binding proteins induce localized conformational changes in their target nucleic acid. A notable example is the "base flipping" mechanism employed by DNA methyltransferases and some repair enzymes, where a target base is rotated completely out of the helix.[17] Placing a 9-MeP probe at or near the target site can transform this mechanical action into a robust fluorescence signal.
Objective: To monitor the activity of a DNA methyltransferase by observing the fluorescence increase of a flipped-out 9-MeP probe.
Materials:
-
Duplex DNA substrate with 9-MeP replacing the target base for the enzyme (e.g., the central adenine in a GATC site for Dam methyltransferase).
-
Purified DNA methyltransferase enzyme.
-
Enzyme Reaction Buffer (specific to the enzyme, but generally low fluorescence background).
-
Fluorometer.
Procedure:
-
Reaction Setup: In a fluorescence cuvette, add the pre-annealed 9-MeP labeled DNA duplex to a final concentration of 100 nM in the appropriate enzyme reaction buffer.
-
Baseline Measurement: Place the cuvette in the fluorometer and record the stable, baseline fluorescence for 2-3 minutes. This represents the quenched state of 9-MeP within the DNA helix.
-
Initiate Reaction: Add the DNA methyltransferase to the cuvette to a final concentration determined by prior optimization (e.g., 200 nM). Mix gently by pipetting, avoiding bubble formation.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time (e.g., one reading every 15 seconds for 30 minutes).
-
Data Interpretation:
-
Expected Result: Upon addition of the enzyme, you should observe a significant, time-dependent increase in fluorescence intensity.[17] This "turn-on" signal corresponds to the enzyme binding the DNA and flipping the 9-MeP probe out of the duplex and into a binding pocket, relieving the quenching and exposing it to a new environment.
-
The initial rate of fluorescence increase can be used to derive enzymatic kinetic parameters. A control reaction with a non-cognate DNA sequence or a denatured enzyme should show no significant change in fluorescence.
-
References
-
Differential Fluorescence Quenching of Fluorescent Nucleic Acid Base Analogues by Native Nucleic Acid Monophosphates. (2010). The Journal of Physical Chemistry B. Available at: [Link]
-
Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept. (2008). Journal of the American Chemical Society. Available at: [Link]
-
Xanthines Studied via Femtosecond Fluorescence Spectroscopy. (2016). Molecules. Available at: [Link]
-
N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes. (2008). The FEBS Journal. Available at: [Link]
-
The Chemical Synthesis of Oligonucleotides. (2014). Bio-Synthesis Inc. Blog. Available at: [Link]
-
2-Aminopurine Flipped into the Active Site of the Adenine-Specific DNA Methyltransferase M.TaqI: Crystal Structures and Time-Resolved Fluorescence. (2000). Biochemistry. Available at: [Link]
-
Effect of flanking nucleobases on the fluorescence quenching efficiency... (2014). Organic & Biomolecular Chemistry. Available at: [Link]
-
Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA. (2018). Bioconjugate Chemistry. Available at: [Link]
-
Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases. (1997). Nucleic Acids Research. Available at: [Link]
-
Fluorescent Probes for Protein and Nucleic Acid Labeling. MoBiTec GmbH. Available at: [Link]
-
N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA. (2017). Nucleic Acids Research. Available at: [Link]
-
This compound PubChem CID 140687. PubChem. Available at: [Link]
-
Binding of specific DNA base-pair mismatches by N-methylpurine-DNA glycosylase and its implication in initial damage recognition. (1995). The Journal of Biological Chemistry. Available at: [Link]
-
Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine. (1986). Nucleic Acids Research. Available at: [Link]
-
Chemical incorporation of 1-methyladenosine into oligonucleotides. (2000). Nucleic Acids Research. Available at: [Link]
-
DNA melting analysis. (2024). Methods. Available at: [Link]
-
Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. (2012). Molecules. Available at: [Link]
-
Medicinal Chemistry of Oligonucleotide Drugs - Milestones of the Past and Visions for the Future. (2022). CHIMIA International Journal for Chemistry. Available at: [Link]
-
High Resolution Melting Applications for Clinical Laboratory Medicine. (2008). The Journal of Molecular Diagnostics. Available at: [Link]
-
DNA mismatch repair. Wikipedia. Available at: [Link]
-
Fluorescent nucleobases as tools for studying DNA and RNA. (2017). Nature Chemistry. Available at: [Link]
-
Fluorescent properties of an unnatural nucleobase, 2-amino-6-(2-thienyl)purine, in DNA and RNA fragments. (2004). Nucleic Acids Research Supplement. Available at: [Link]
-
Use of DNA melting simulation software for in silico diagnostic assay design... (2008). BMC Bioinformatics. Available at: [Link]
-
Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity. (2004). Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Intrinsic fluorescence of nucleobase crystals. (2022). Nanoscale Advances. Available at: [Link]
-
Fluorescence Lifetime Multiplexing with Environment‐Sensitive Chemigenetic Probes. (2021). Angewandte Chemie International Edition. Available at: [Link]
-
A new fluorescence labeling method for molecular analysis of double-stranded DNA. (2022). Analytical Biochemistry. Available at: [Link]
-
Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Fluorescence lifetime and quantum yield of TMPyPH 2 associated with micelles and DNA. (2002). Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
(a) Fluorescence lifetimes (τ F ), fluorescence quantum yields (Φ F )... (2017). ResearchGate. Available at: [Link]
-
DNA Mismatch Repair. Grantome. Available at: [Link]
-
Fluorescence Properties of 8-(2-Pyridyl)guanine “2PyG” as Compared to 2-Aminopurine in DNA. (2009). The Journal of Physical Chemistry B. Available at: [Link]
-
Mitochondrial DNA Instability and Neuroinflammation... (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. (2024). International Journal of Molecular Sciences. Available at: [Link]
-
Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines... (2023). STAR Protocols. Available at: [Link]
-
Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. (2020). Molecules. Available at: [Link]
-
Photophysical properties of protoporphyrin IX and thionine covalently attached to macromolecules. (1997). Journal of Photochemistry and Photobiology A: Chemistry. Available at: [Link]
-
Orthogonal Cas9 proteins for RNA-guided gene regulation and editing. (2015). Nature Methods. Available at: [Link]
Sources
- 1. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching of fluorescent nucleobases by neighboring DNA: the "insulator" concept. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Photophysical properties of 2-amino-9,10-anthraquinone: evidence for structural changes in the molecule with solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Lifetime Multiplexing with Environment‐Sensitive Chemigenetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]
- 10. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. DNA melting analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Resolution Melting Applications for Clinical Laboratory Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of specific DNA base-pair mismatches by N-methylpurine-DNA glycosylase and its implication in initial damage recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA mismatch repair - Wikipedia [en.wikipedia.org]
- 16. DNA Mismatch Repair - Peggy Hsieh [grantome.com]
- 17. 2-Aminopurine as a fluorescent probe for DNA base flipping by methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Ultrafast World of Purines: 9-Methylpurine as a Model System in Transient Absorption Spectroscopy
Application Note & Protocol
Introduction: The Challenge of Purine Photophysics and the Utility of 9-Methylpurine
The study of the photophysical and photochemical properties of purine nucleobases is fundamental to understanding the stability of our genetic material under ultraviolet (UV) radiation. However, the intrinsic complexity of purine itself, existing as a mixture of N7H and N9H tautomers in solution, often complicates the interpretation of experimental results. To circumvent this, the scientific community has turned to methylated derivatives. This compound, in particular, has emerged as an invaluable model compound.[1] By blocking the N9 position, it exists as a single tautomer, thereby simplifying spectroscopic analysis and allowing for a clearer elucidation of the fundamental excited-state dynamics of the purine chromophore.[1] Unlike the canonical purine bases, adenine and guanine, which exhibit ultrafast internal conversion to the ground state, this compound displays a pronounced population of long-lived singlet (nπ*) and triplet states upon UV excitation.[2] This makes it an exceptional candidate for investigation using transient absorption spectroscopy, a powerful technique for tracking the evolution of excited states on timescales ranging from femtoseconds to seconds.[3][4][5]
This application note provides a comprehensive guide to the use of this compound in transient absorption spectroscopy. We will delve into the theoretical underpinnings of its excited-state dynamics, present a detailed protocol for conducting pump-probe experiments, and discuss the interpretation of the resulting data. This guide is intended for researchers in chemistry, physics, and biology who are interested in leveraging this model system to explore the intricate world of purine photochemistry.
Theoretical Framework: The Excited-State Journey of this compound
Upon excitation with UV light, typically around 260 nm, this compound undergoes a series of rapid transitions between electronic states.[1][6] Transient absorption spectroscopy allows us to follow this journey in real-time. The generally accepted kinetic model for this compound in solution is as follows:
-
Photoexcitation: The process begins with the absorption of a photon, promoting the molecule from its ground state (S₀) to an excited singlet state, primarily the S₂(ππ*) state.[1][6]
-
Ultrafast Internal Conversion: The initially populated S₂(ππ) state is extremely short-lived and rapidly converts to a lower-lying singlet state with nπ character (¹nπ*) through a process of internal conversion. This occurs on an ultrafast timescale.[1][6]
-
Vibrational Cooling and Conformational Relaxation: The ¹nπ* state is initially formed in a vibrationally "hot" state. It then undergoes vibrational cooling and conformational relaxation as it dissipates excess energy to the surrounding solvent molecules. This process can be observed as a sharpening and blue-shifting of the transient absorption signal.
-
Intersystem Crossing: The relaxed ¹nπ* state then acts as a "doorway" to the triplet manifold. Through intersystem crossing (ISC), the molecule transitions from the singlet ¹nπ* state to a triplet ³ππ* state. The efficiency and rate of this process are sensitive to the solvent environment.[1]
-
Triplet State Dynamics: The resulting triplet state is relatively long-lived and can be observed on nanosecond to microsecond timescales. Its decay back to the ground state can occur through phosphorescence or non-radiative processes.
The following diagram illustrates the key steps in the excited-state deactivation pathway of this compound.
Caption: Experimental workflow for transient absorption spectroscopy.
Data Acquisition
-
Pump-Probe Overlap: Spatially and temporally overlap the pump and probe beams within the sample cell.
-
Data Collection: Record the transient absorption spectra at various time delays between the pump and probe pulses. This is achieved by systematically moving the optical delay line.
-
Difference Absorbance Calculation: For each time delay, the change in absorbance (ΔA) is calculated as: ΔA = -log(I_pump_on / I_pump_off) where I_pump_on is the intensity of the probe pulse with the pump beam on, and I_pump_off is the intensity with the pump beam off.
Data Analysis
The collected data is typically represented as a 2D map of ΔA as a function of wavelength and time delay.
-
Global Analysis: A global analysis of the entire dataset is often performed to extract the lifetimes and spectra of the transient species. This involves fitting the data to a sum of exponential decay functions.
-
Kinetic Traces: The decay kinetics at specific wavelengths can be plotted to visualize the formation and decay of different transient species.
-
Spectral Evolution: The evolution of the transient absorption spectrum over time provides insights into processes such as vibrational cooling and intersystem crossing.
Interpreting Transient Absorption Data of this compound
The transient absorption spectrum of this compound exhibits several key features:
-
Ground-State Bleach: A negative signal corresponding to the depletion of the ground-state population will appear at the wavelength of the ground-state absorption maximum (~260 nm).
-
Excited-State Absorption (ESA): Positive signals corresponding to the absorption of the probe pulse by the excited states (¹nπ* and ³ππ*) will be observed at different wavelengths.
-
Spectral Shifts: As the ¹nπ* state undergoes vibrational cooling, a dynamic blue shift and narrowing of the ESA band can be observed.
The following table summarizes the key photophysical parameters for this compound in different solvents, as determined by transient absorption spectroscopy.
| Solvent | τ (¹nπ* → ³ππ*) (ps) | Key Observations |
| Aqueous Buffer | ~300 | Efficient population of the triplet state. |
| Acetonitrile | ~150 | Faster intersystem crossing compared to aqueous solution. |
| Cyclohexane | ~100 | Even faster intersystem crossing, suggesting a solvent-dependent energy barrier. |
Data synthesized from Crespo-Hernández et al. (2015). [1][6]
Applications and Future Directions
The use of this compound in transient absorption spectroscopy has provided invaluable insights into the fundamental photophysics of the purine chromophore. Key applications include:
-
Elucidating Excited-State Deactivation Pathways: Precisely mapping the sequence of events following photoexcitation, including internal conversion and intersystem crossing. [1][6]* Investigating Solvent Effects: Understanding how the solvent environment influences the rates and efficiencies of photophysical processes. [1]* Benchmarking Theoretical Calculations: Providing high-resolution experimental data to validate and refine quantum chemical models of excited-state dynamics. [1] Future research directions may involve using this compound as a probe to study its interactions with other molecules, such as amino acids or potential drug candidates, in the excited state. Furthermore, extending these studies to more complex environments, such as within DNA or RNA oligonucleotides, could provide a deeper understanding of how the local environment modulates the photophysics of purine bases.
Conclusion
This compound serves as an exemplary model system for investigating the intricate excited-state dynamics of the purine chromophore using transient absorption spectroscopy. Its simplified tautomeric behavior and efficient population of long-lived excited states allow for a clear and detailed analysis of fundamental photophysical processes. The protocols and data interpretation guidelines presented in this application note provide a solid foundation for researchers to employ this powerful combination of molecule and technique to further unravel the complexities of purine photochemistry.
References
-
Crespo-Hernández, C. E., et al. (2015). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. Journal of the American Chemical Society, 137(12), 4368–4381. [Link]
-
Crespo-Hernández, C. E., et al. (2015). Electronic and Structural Elements That Regulate the Excited-State Dynamics in Purine Nucleobase Derivatives. PubMed Central. [Link]
-
Gustavsson, T., et al. (2008). Solvent effect on the absorption and fluorescence emission spectra of some purine derivatives: Spectrofluorometric quantitative studies. Journal of Solution Chemistry, 37(7), 895-917. [Link]
-
Lewers, J. C., et al. Sample Preparation for Purine HPLC Assay. [Link]
-
Notre Dame Radiation Laboratory. Femtosecond Transient Absorption Spectroscopy. [Link]
-
ResearchGate. (2000). Solvent Effect on the Absorption and Fluorescence Emission Spectra of Some Purine Derivatives: Spectrofluorometric Quantitative Studies. [Link]
-
Andor. Introduction to Transient Spectroscopy and its applications. [Link]
-
Edinburgh Instruments. What is Transient Absorption? Pump Probe Spectroscopy. [Link]
-
MDPI. (2022). Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents. [Link]
-
The University of Melbourne. Ultrafast Spectroscopy. [Link]
-
PubMed Central. (2023). Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. [Link]
-
Edinburgh Instruments. Transient Absorption Spectroscopy. [Link]
-
ResearchGate. (2022). Analysis of Ultrafast Transient Absorption Spectroscopy Data using Integrative Data Analysis Platform: 1. Data Processing, Fitting, and Model Selection. [Link]
-
ResearchGate. (2006). Gas-phase femtosecond transient absorption spectroscopy. [Link]
-
PubMed. (2007). Anisotropic reorientation of this compound and 7-methylpurine molecules in methanol solution studied by combining 13C and 14N nuclear spin relaxation data and quantum chemical calculations. [Link]
-
Edinburgh Instruments. (2021). LP980 Transient Absorption Spectrometer Diffuse Reflection Accessory; Alignment and Example Measurements of Benzil Powder. [Link]
-
Journal of the American Society of Brewing Chemists. (2012). Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. [Link]
-
Taylor & Francis Online. (2024). Ultrafast Transient Absorption Spectroscopy for Probing Primary Photochemical Reaction of Proteins. [Link]
-
Journal of Visualized Experiments. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. [Link]
-
PubMed. (2007). Solvent effects on the steady-state absorption and fluorescence spectra of uracil, thymine and 5-fluorouracil. [Link]
-
Ultrafast and Microspectroscopy Laboratories. (n.d.). Ultrafast Transient Absorption Spectroscopy of Rhodopsin, Shining Light on Visual Purple Protein. [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. [Link]
-
PubMed Central. (2017). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. [Link]
Sources
Illuminating the Molecular Architecture of 9-Methylpurine: A Detailed Guide to NMR Spectroscopic Analysis
Introduction: The Significance of 9-Methylpurine Structural Analysis
This compound, a derivative of the fundamental heterocyclic purine, serves as a crucial molecular probe in the study of nucleic acid structure, function, and interactions. Its presence, whether as a naturally occurring modified base or a synthetic analog, necessitates precise analytical techniques for unambiguous structural elucidation and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent, non-destructive method for determining the three-dimensional structure and electronic properties of molecules in solution. This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the application of a suite of NMR techniques for the thorough analysis of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the acquisition of high-quality, reproducible data.
Part 1: Foundational Steps - Sample Preparation for High-Resolution NMR
The quality of the NMR spectrum is fundamentally dependent on the meticulous preparation of the sample. To obtain high-resolution spectra, it is imperative that the sample is free of any suspended particulate matter, which can lead to broadened spectral lines and a loss of resolution that cannot be rectified by instrument shimming.[1]
Protocol 1: Preparation of this compound for NMR Analysis
-
Analyte Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR experiments.[2] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (1.1%).[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is readily soluble. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and are used by the spectrometer for field-frequency locking.[2] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for purine derivatives.[5] It is crucial to be aware that solvent choice can influence chemical shifts due to varying interactions between the solvent and the analyte.[6][7]
-
Dissolution: In a clean, separate vial, dissolve the weighed this compound in a minimal amount of the chosen deuterated solvent.[2] Gentle vortexing or sonication can aid in complete dissolution.
-
Filtration: To remove any suspended impurities, filter the solution directly into a clean, dry 5 mm NMR tube.[8] This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed cotton wool plug.[1][8]
-
Volume Adjustment: Adjust the final volume in the NMR tube to approximately 0.6-0.7 mL, ensuring a sample height of at least 4.5 cm.[1][8]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.[2]
Part 2: A Multi-technique Approach to Structural Elucidation
A comprehensive understanding of the molecular structure of this compound is achieved not by a single NMR experiment, but by the synergistic application of several 1D and 2D NMR techniques. The following sections detail the core experiments and the specific structural information they provide.
Experimental Workflow for this compound Analysis
Caption: Workflow for the comprehensive NMR analysis of this compound.
One-Dimensional (1D) NMR Techniques
The ¹H NMR spectrum is typically the first experiment performed and provides a wealth of information regarding the number of distinct proton environments, their chemical shifts (electronic environment), and their scalar couplings (connectivity).[3]
Expected ¹H NMR Spectrum of this compound:
-
Aromatic Protons: Signals corresponding to the protons on the purine ring system (H2, H6, and H8). Their chemical shifts will be in the downfield region (typically 7-9 ppm) due to the deshielding effect of the aromatic ring currents.[9][10]
-
Methyl Protons: A singlet corresponding to the three equivalent protons of the methyl group at the N9 position. This signal will appear in the upfield region (typically 3-4 ppm).
-
Integration: The relative areas of the signals will correspond to the number of protons they represent (e.g., a 1:1:1 ratio for the aromatic protons and a 3H integral for the methyl group).
Protocol 2: ¹H NMR Acquisition
-
Insert the prepared sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent (e.g., DMSO-d₆).
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the signals to determine the relative proton ratios.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[11] Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each signal corresponds to a unique carbon atom.[4]
Known ¹³C NMR Chemical Shifts of this compound in DMSO-d₆: [5]
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 152.1 |
| C4 | 150.3 |
| C5 | 131.1 |
| C6 | 145.4 |
| C8 | 145.0 |
| CH₃ | 31.7 |
Protocol 3: ¹³C NMR Acquisition
-
Use the same prepared sample and ensure the spectrometer is locked and shimmed.
-
Set up a ¹³C NMR experiment with proton decoupling.
-
Acquire the data over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[12][13] The DEPT-135 experiment is particularly informative, where CH and CH₃ signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons are not observed in DEPT spectra.[14][15]
Expected DEPT-135 Spectrum of this compound:
-
Positive Signals: Signals corresponding to the CH carbons (C2, C6, and C8) and the CH₃ carbon.
-
Absent Signals: The quaternary carbons (C4 and C5) will be absent from the spectrum.
Protocol 4: DEPT-135 Acquisition
-
Following ¹³C NMR acquisition, set up a DEPT-135 pulse sequence.
-
Acquire and process the data to generate the DEPT-135 spectrum.
Two-Dimensional (2D) NMR Techniques
2D NMR experiments provide correlational information between nuclei, which is indispensable for unambiguous assignment of complex spectra and for piecing together the molecular structure.[3]
Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that shows correlations between protons that are scalar coupled to each other, typically through two or three bonds.[16][17] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule.
Expected COSY Correlations for this compound:
For this compound, which has isolated aromatic protons, significant COSY cross-peaks are not expected between the ring protons due to the large number of bonds separating them. However, this lack of correlation is in itself a valuable piece of structural information.
Protocol 5: COSY Acquisition
-
Set up a gradient-enhanced COSY (gCOSY) experiment.
-
Acquire the 2D data set.
-
Process the data in both dimensions to generate the 2D contour plot.
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a heteronuclear 2D technique that correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[17][18] This is a highly sensitive and powerful experiment for assigning carbon signals based on their attached, and often more easily assigned, protons.
Expected HSQC Correlations for this compound:
| Proton | Correlated Carbon |
| H2 | C2 |
| H6 | C6 |
| H8 | C8 |
| H-CH₃ | CH₃ |
Protocol 6: HSQC Acquisition
-
Set up a gradient-enhanced HSQC experiment.
-
Acquire and process the 2D data to obtain the ¹H-¹³C correlation map.
Logical Relationship of NMR Experiments for Structural Confirmation
Caption: Interconnectivity of NMR data for the structural elucidation of this compound.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably one of the most powerful NMR techniques for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[18][19][20] This long-range connectivity information is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons and linking different spin systems.
Expected Key HMBC Correlations for this compound:
-
Methyl Protons (H-CH₃): These protons should show correlations to the carbons two bonds away (C4 and C8). This is a critical correlation for confirming the attachment of the methyl group to the N9 position.
-
H2 Proton: Will show correlations to C4 and C6.
-
H6 Proton: Will show correlations to C2, C4, and C5.
-
H8 Proton: Will show correlations to C4, C5, and the methyl carbon.
Protocol 7: HMBC Acquisition
-
Set up a gradient-enhanced HMBC experiment. The long-range coupling delay should be optimized (typically for a J-coupling of 7-8 Hz) to observe the desired two- and three-bond correlations.[18]
-
Acquire and process the 2D data.
Part 3: Data Synthesis and the Role of Computational Chemistry
The final step in the analysis is the synthesis of all the NMR data to build a self-consistent structural assignment. The ¹H and ¹³C spectra provide the basic framework, DEPT identifies the carbon types, COSY reveals proton-proton networks, HSQC links protons to their directly attached carbons, and HMBC provides the long-range connectivity to assemble the entire molecule.
For further validation, quantum chemical calculations can be employed to predict the NMR chemical shifts of this compound.[21][22] By comparing the experimentally observed chemical shifts with the computationally predicted values, a higher level of confidence in the structural assignment can be achieved.[23]
Conclusion
The suite of NMR spectroscopy techniques detailed in this application note provides a robust and reliable methodology for the complete structural analysis of this compound. By systematically applying 1D and 2D NMR experiments, from sample preparation to the final data synthesis, researchers can obtain unambiguous and high-quality data. This comprehensive approach is not only fundamental for the characterization of this compound itself but also serves as a foundational workflow for the analysis of other purine derivatives and related heterocyclic compounds in academic and industrial research settings.
References
-
9-Methyl-purine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). University of Alberta. Retrieved from [Link]
-
Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. [Link]
-
How to make an NMR sample. (n.d.). University of Ottawa. Retrieved from [Link]
-
COSY. (n.d.). University of Ottawa. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Sethuvasan, S., Paramasivam, S., Velusamy, M., & Ponnuswamy, S. (2017). 1 H-1 H COSY NMR spectrum of 9. ResearchGate. Retrieved from [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). Retrieved from [Link]
-
Using quantum chemistry to estimate chemical shifts in biomolecules. (n.d.). Rutgers University. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
Case, D. A. (2017). Using quantum chemistry to estimate chemical shifts in biomolecules. Biophysical journal, 113(3), 523-529. [Link]
-
Advanced NMR Techniques and Applications. (n.d.). Fiveable. Retrieved from [Link]
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit. Retrieved from [Link]
-
DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Long-range heteronuclear correlation. (n.d.). University of Ottawa. Retrieved from [Link]
-
A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]
-
Wishart, D. S. (2016). NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. Metabolites, 6(3), 29. [Link]
-
Daud, N. N. N. M., Ya'akob, H., & Rosdi, M. N. M. (2019). The DEPT analysis shows the existence of methyl, methylene, and methine group in H-1 NMR and in C-13 NMR spectrum. ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- Giessner-Prettre, C., & Pullman, B. (1990). 1H NMR chemical shift study on the stacking interaction between purine and 6-methylpurine. Journal of molecular structure, 224, 259-266.
- Czernek, J., & Brus, J. (2002). 15N NMR study of N-substituted purine derivatives. Magnetic Resonance in Chemistry, 40(10), 647-652.
-
Calculating NMR shifts – Short and Long Ways. (2018). Dr. Joaquin Barroso's Blog. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Advanced NMR-based methods for studying RNPs and drug design. (2017). News-Medical.Net. Retrieved from [Link]
- Yesiltepe, Y. (2019). HIGH-THROUGHPUT CALCULATION OF SMALL MOLECULE NMR CHEMICAL SHIFTS AND MOLECULAR FRAGMENTS. WSU Research Exchange.
-
CHM4930 2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. (2020). YouTube. Retrieved from [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
-
Ghasriani, H., Hodgson, D. J., & Aubin, Y. (2016). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Journal of analytical methods in chemistry, 2016, 7428523. [Link]
-
2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). (n.d.). CEITEC. Retrieved from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
6.12: DEPT ¹³C NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
13-C NMR - How Many Signals. (2022). Master Organic Chemistry. Retrieved from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from [Link]
-
DEPT: A tool for 13C peak assignments. (2015). Nanalysis. Retrieved from [Link]
-
How to interpret a HSQC NMR Spectrum. (2013). YouTube. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Advanced NMR Methods. (n.d.). Bruker. Retrieved from [Link]
- Wevers, R. A., Engelke, U. F., Moolenaar, S. H., Bräutigam, C., de Jong, J. G., Duran, M., ... & van Gennip, A. H. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. Clinical chemistry, 45(4), 539-548.
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]
-
Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Retrieved from [Link]
-
Computational NMR spectroscopy with quantum chemistry - A tutorial. (n.d.). TIFR Hyderabad. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515.
-
Wang, Y., Li, Y., & Liu, Z. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7851. [Link]
Sources
- 1. Sample Preparation [nmr.chem.ualberta.ca]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. fiveable.me [fiveable.me]
- 4. compoundchem.com [compoundchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. reddit.com [reddit.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 16. COSY [chem.ch.huji.ac.il]
- 17. youtube.com [youtube.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. nmr.ceitec.cz [nmr.ceitec.cz]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Research Portal [scholarship.libraries.rutgers.edu]
- 22. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. joaquinbarroso.com [joaquinbarroso.com]
Application Notes and Protocols for the Synthesis of 9-Methylpurine Derivatives in Drug Discovery
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 9-methylpurine derivatives. It delves into the rationale behind synthetic strategies, provides step-by-step protocols, and explores the therapeutic potential of this important class of molecules.
Introduction: The Significance of the this compound Scaffold
The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1][2] Strategic modifications to the purine scaffold can profoundly influence a molecule's interaction with biological targets.[1] Among these modifications, substitution at the N9-position has proven to be a particularly fruitful strategy in drug discovery. The addition of a methyl group at this position can enhance metabolic stability, modulate receptor binding affinity, and fine-tune the pharmacokinetic properties of a compound.
This compound derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and immunomodulatory effects.[1][2][3] For instance, certain 9-alkylguanine derivatives have shown potential as antiviral agents by potentiating the immune response.[3] Furthermore, novel 9-methyl-9H-purine derivatives have been designed and synthesized as potent inhibitors of mTOR, a key target in cancer therapy.[4] The versatility of the this compound scaffold makes it a compelling starting point for the development of new therapeutics.
Strategic Approaches to the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution pattern on the purine ring and the availability of starting materials. Two primary and well-established strategies involve building the purine ring from pyrimidine precursors or by direct modification of a pre-existing purine scaffold.
The Traube Synthesis: Building from Pyrimidine Precursors
The Traube synthesis is a classical and highly versatile method for constructing the purine ring system. This approach typically begins with a 4,5-diaminopyrimidine, which is then cyclized to form the imidazole portion of the purine.
Causality Behind Experimental Choices:
-
Starting Material: The choice of the substituted 4,5-diaminopyrimidine is critical as it dictates the final substitution pattern at the 2- and 6-positions of the purine ring.
-
Cyclizing Agent: The reagent used for cyclization determines the substituent at the 8-position. For example, using formic acid will result in an unsubstituted 8-position, while orthoesters or acyl chlorides can introduce various alkyl or aryl groups.[5]
-
N9-Methylation: The methyl group at the N9-position can be introduced either before or after the purine ring is formed. Pre-alkylation of the pyrimidine precursor can sometimes lead to mixtures of N7 and N9 isomers, necessitating careful purification.
A generalized workflow for the Traube synthesis is depicted below:
Caption: Generalized workflow of the Traube synthesis for purine derivatives.
Direct N9-Methylation of Purines
An alternative and often more direct approach is the N9-methylation of a pre-existing purine or a substituted purine derivative. This method avoids the multi-step process of ring construction.
Causality Behind Experimental Choices:
-
Regioselectivity: A significant challenge in the direct alkylation of purines is controlling the regioselectivity, as methylation can occur at other nitrogen atoms (e.g., N7, N3, N1). The choice of solvent, base, and alkylating agent can influence the N9/N7 ratio.[6] Using a solid-phase synthesis approach can sometimes eliminate the formation of the N7-alkylated isomer.[6]
-
Protecting Groups: In cases where the purine has other reactive functional groups (e.g., amino or hydroxyl groups), the use of protecting groups may be necessary to ensure selective N9-methylation.
-
Reaction Conditions: A rapid and convenient method for N-methylation involves dissolving the purine in DMSO and treating it with sodium methoxide and methyl iodide, which can lead to quantitative conversion to the N-permethylated product.[7]
Below is a diagram illustrating the direct N9-methylation approach:
Caption: Workflow for the direct N9-methylation of a purine derivative.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Synthesis of 9-Methyl-6-chloropurine via Direct Methylation
This protocol describes the methylation of 6-chloropurine, a common intermediate for further derivatization.
Materials:
-
6-Chloropurine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N9 and N7 isomers.
Self-Validation:
-
TLC Analysis: Use a suitable solvent system (e.g., 50% ethyl acetate in hexane) to monitor the disappearance of the starting material and the appearance of two new spots corresponding to the N9 and N7 isomers.
-
NMR Spectroscopy: Characterize the purified products by ¹H and ¹³C NMR to confirm the structure and regiochemistry. The chemical shift of the N9-methyl group will be distinct from that of the N7-methyl group.
Protocol 2: Synthesis of a 9-Methyl-6-aminopurine Derivative (Adenine Derivative)
This protocol outlines the amination of the 9-methyl-6-chloropurine synthesized in the previous step.
Materials:
-
9-Methyl-6-chloropurine
-
Amine of choice (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 9-methyl-6-chloropurine (1.0 eq) in ethanol.
-
Add the desired amine (1.2 eq) and a base such as triethylamine (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by recrystallization or column chromatography if necessary.
Self-Validation:
-
TLC Analysis: Monitor the reaction for the consumption of the starting material and the formation of the more polar product.
-
Mass Spectrometry: Confirm the molecular weight of the final product using ESI-MS.
-
NMR Spectroscopy: Confirm the structure of the final product.
Applications in Drug Discovery: Targeting Key Biological Pathways
This compound derivatives have shown promise in targeting a variety of diseases by modulating the activity of key proteins.
| Derivative Class | Therapeutic Target | Potential Application | Reference |
| 9-Methyl-9H-purines | mTOR Kinase | Cancer | [4] |
| 9-Alkylguanines | Immune System | Antiviral | [3] |
| 9-Substituted Purines | Tubulin Polymerization | Cancer | [8][9] |
| 9-Deazapurines | Purine Nucleoside Phosphorylase | Immunosuppression | [10] |
The structural diversity that can be achieved through various synthetic routes allows for the fine-tuning of activity against specific targets. For example, the introduction of different substituents at the 2-, 6-, and 8-positions of the this compound scaffold can lead to compounds with distinct biological profiles.
The following diagram illustrates a simplified signaling pathway involving mTOR, a target for some this compound derivatives.
Caption: Simplified mTOR signaling pathway targeted by this compound derivatives.
Conclusion and Future Directions
The synthesis of this compound derivatives remains a vibrant area of research in drug discovery. The established synthetic methodologies, coupled with an increasing understanding of their biological targets, provide a solid foundation for the development of novel therapeutics. Future efforts will likely focus on the development of more efficient and regioselective synthetic methods, as well as the exploration of new biological targets for this versatile class of compounds. The use of combinatorial chemistry and high-throughput screening will undoubtedly accelerate the discovery of new this compound-based drug candidates.[11]
References
- One- or Two-Step Synthesis of C-8 and N-9 Substituted Purines.
- A synthetic route to 9-(polyhydroxyalkyl)purines. PubMed - NIH.
- Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids.
- Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors.
- Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity rel
- Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)
- Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors. PubMed.
- Combinatorial Synthesis of 2,9-Substituted Purines. ElectronicsAndBooks.
- A Comparative Analysis of the Biological Activities of 9-Vinylpurines and 9-Alkylpurines. Benchchem.
- Design, synthesis and evaluation of arylpurine-based sinefungin mimetics as zika virus methyltransferase inhibitors. PMC - NIH.
- Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. PubMed.
- Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.
- Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids.
- N-methylation of purines and pyrimidines. Sci-Hub.
- Synthesis and Spectral Studies of Some Novel 9-Benzylpurine Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.se [sci-hub.se]
- 8. Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Radiolabeling 9-Methylpurine for PET imaging studies
An Application Note and Protocol for the Radiosynthesis and Potential Application of [¹¹C]9-Methylpurine for PET Imaging
Authored by a Senior Application Scientist
Abstract
Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biochemical processes in vivo.[1][2] The short-lived positron-emitting radionuclide Carbon-11 (t½ ≈ 20.4 min) is of particular interest as it allows for the labeling of biologically active molecules without altering their chemical structure and function.[3][4][5] Purine scaffolds are ubiquitous in biology, forming the core of nucleosides, signaling molecules, and numerous enzyme inhibitors. This document provides a detailed guide for the radiosynthesis of [¹¹C]this compound, a fundamental purine structure, intended for use as a potential PET tracer. We detail a robust, automated synthesis protocol, rigorous quality control measures, and discuss the potential applications of this tracer in preclinical and clinical research.
Introduction: The Rationale for [¹¹C]this compound
The purine ring system is a cornerstone of biochemistry, most notably as the foundation for adenine and guanine in nucleic acids. Beyond this, purine derivatives are involved in cellular signaling (e.g., cAMP), energy metabolism (e.g., ATP), and act as neuromodulators (e.g., adenosine). Given this central role, PET tracers based on the purine scaffold offer a potential avenue to probe various physiological and pathological states, including cell proliferation, enzyme activity, and transporter function.
While more complex purine-based tracers have been developed, such as 6-bromo-7-[¹¹C]methylpurine for imaging Multidrug Resistance-Associated Protein 1 (MRP1) activity, the synthesis and evaluation of the parent [¹¹C]this compound structure is a logical step in developing novel imaging agents.[6][7] Its straightforward structure allows for the investigation of fundamental biological processes like cellular uptake, metabolism, and transport of small purine molecules, potentially serving as a valuable control or baseline tracer for more complex derivatives.
The choice of Carbon-11 for labeling is strategic. Its short half-life allows for multiple PET scans in the same subject on the same day, enabling baseline and intervention studies, while minimizing the patient's radiation exposure.[2][5] This guide focuses on the efficient incorporation of a [¹¹C]methyl group onto the N9 position of the purine ring, a common site for biological alkylation.
Radiosynthesis Strategy
The radiosynthesis of [¹¹C]this compound is achieved via the N-alkylation of a suitable purine precursor with a high-specific-activity ¹¹C-methylating agent. The overall workflow is designed for speed and efficiency, which is critical due to the short half-life of Carbon-11.[1][3]
Production of the Labeling Agent: [¹¹C]CH₃I and [¹¹C]CH₃OTf
The synthesis begins with the production of [¹¹C]CO₂ in a medical cyclotron, typically via the ¹⁴N(p,α)¹¹C nuclear reaction.[1][8] This primary product is then converted into a more reactive methylating agent.
-
[¹¹C]Methyl Iodide ([¹¹C]CH₃I): This is the most common ¹¹C-methylating agent. [¹¹C]CO₂ is reduced to [¹¹C]CH₄, which is subsequently halogenated to produce [¹¹C]CH₃I. Alternatively, in the "wet" method, [¹¹C]CO₂ is trapped and reduced with lithium aluminum hydride (LiAlH₄) followed by reaction with hydroiodic acid (HI).
-
[¹¹C]Methyl Triflate ([¹¹C]CH₃OTf): As a more potent methylating agent, [¹¹C]CH₃OTf can facilitate reactions at lower temperatures or with less nucleophilic precursors.[6][9] It is typically produced by passing [¹¹C]CH₃I vapor through a column containing silver triflate-impregnated graphite at elevated temperatures.[6] The higher reactivity of [¹¹C]CH₃OTf can be advantageous for achieving high radiochemical conversion in a short time frame.[9][10]
Precursor Selection and Reaction Causality
The logical precursor for [¹¹C]this compound is the purine molecule itself. However, the purine ring has two potential sites for methylation: the N7 and N9 positions. The alkylation of purines often results in a mixture of N7 and N9 isomers, with the ratio being highly dependent on reaction conditions.[6]
-
The Challenge of Isomerism: Studies on the methylation of 6-bromopurine have shown that conventional polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile tend to favor the formation of the N9-alkylated isomer.[6][10] This is fortuitous for our target product. In contrast, less polar solvents such as tetrahydrofuran (THF) or ethyl acetate were found to improve selectivity for the N7 position in that specific case.[6][9]
-
Driving the Reaction: To deprotonate the purine ring and enhance its nucleophilicity, a base is required. A non-nucleophilic base like potassium carbonate (K₂CO₃) is a suitable choice to prevent competition with the precursor. The precursor is often used as a salt (e.g., sodium or potassium purinate) to further enhance reactivity.
The overall reaction scheme involves the nucleophilic attack of the deprotonated purine on the electrophilic methyl carbon of the [¹¹C]methylating agent.
Caption: Radiosynthesis and purification workflow for [¹¹C]this compound.
Detailed Experimental Protocol (Automated Synthesis)
This protocol is designed for a commercial automated radiosynthesis module (e.g., GE TRACERlab™ or similar). All operations must be conducted in a shielded hot cell following institutional radiation safety guidelines.
Reagents and Materials
| Reagent/Material | Supplier | Grade | Notes |
| Purine | Sigma-Aldrich | ≥99% | Precursor |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous | Reaction Solvent |
| Water for Injection, USP | Major Supplier | USP | For HPLC and formulation |
| Ethanol, USP | Major Supplier | USP | For formulation |
| Acetonitrile | Major Supplier | HPLC Grade | HPLC Mobile Phase |
| Ammonium Formate | Sigma-Aldrich | ACS Reagent | HPLC Mobile Phase Buffer |
| C18 Sep-Pak Cartridge | Waters | For SPE formulation | |
| Sterile Vent Filter (0.22 µm) | Millipore | For final product filtration |
Step-by-Step Methodology
Step 1: Production of [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf)
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C reaction in a cyclotron.
-
Transfer the [¹¹C]CO₂ to the synthesis module.
-
Convert [¹¹C]CO₂ to [¹¹C]CH₃I using the module's standard gas-phase method (reduction to [¹¹C]CH₄ followed by iodination).
-
Pass the resulting [¹¹C]CH₃I vapor through a heated (180-200°C) column containing silver triflate on graphitized carbon to produce [¹¹C]CH₃OTf.[6]
Step 2: Radiolabeling Reaction
-
Prepare the reaction vial: Add purine (1-2 mg) and anhydrous K₂CO₃ (3-5 mg) to the vial.
-
Add anhydrous DMF (300-400 µL) to the vial.
-
Transfer the gaseous [¹¹C]CH₃OTf from Step 1 into the reaction vial, trapping it in the DMF solution.
-
Heat the sealed reaction vial to 100°C for 5 minutes. Expertise Note: Using [¹¹C]CH₃OTf allows for a lower reaction temperature compared to [¹¹C]CH₃I, which may require up to 140°C or higher to achieve similar conversion, thereby minimizing potential degradation.[9]
Step 3: Purification by Semi-Preparative HPLC
-
After the reaction, quench the mixture by adding 1.0 mL of HPLC mobile phase (e.g., 20% acetonitrile in 50 mM ammonium formate buffer, pH 4.5).
-
Inject the entire crude mixture onto a semi-preparative C18 HPLC column.
-
Elute the products isocratically, monitoring the eluate with a UV detector (at ~260 nm for purine) and a radioactivity detector connected in series.
-
Collect the radioactive peak corresponding to [¹¹C]this compound. The N9 isomer is typically less polar and will have a different retention time than the N7 isomer. Co-injection with non-radioactive standards of this compound and 7-methylpurine is essential during method development to confirm peak identity.
Step 4: Formulation for Injection
-
Dilute the collected HPLC fraction with 20 mL of Water for Injection.
-
Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge. The [¹¹C]this compound will be retained on the cartridge.
-
Wash the cartridge with 10 mL of Water for Injection to remove residual HPLC solvents.
-
Elute the final product from the cartridge with 0.5-1.0 mL of Ethanol, USP.
-
Dilute the ethanolic solution with 5-10 mL of sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free dose vial.
Quality Control (Self-Validating System)
Each synthesis must undergo rigorous quality control before release for imaging studies.
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity | Analytical HPLC | >95% | Ensures the radioactive signal is from the correct compound. |
| Identity of Product | Analytical HPLC | Retention time matches the this compound standard. | Confirms the chemical identity of the radioactive peak. |
| Specific Activity (SA) | HPLC (mass vs. activity) | >1 Ci/µmol at time of injection | High SA is crucial to avoid pharmacological effects from the injected mass.[1] |
| Residual Solvents | Gas Chromatography (GC) | < USP limits (e.g., DMF <880 ppm) | Ensures patient safety by limiting exposure to toxic solvents. |
| pH | pH meter or strip | 5.0 - 7.5 | Ensures compatibility with physiological conditions upon injection. |
| Sterility & Endotoxins | Standard methods | Sterile & < USP limit | Mandatory for any injectable product to prevent infection and pyrogenic reactions. |
Expected Results Summary
| Parameter | Expected Outcome | Reference |
| Synthesis Time | 30-40 minutes from End of Bombardment (EOB) | [6] |
| Radiochemical Yield (RCY) | 20-35% (decay-corrected to EOB) | [9] |
| Radiochemical Purity | >98% | [8] |
| Specific Activity | 1-5 Ci/µmol (1-185 GBq/µmol) at EOB | [1][8] |
Note: Yields and specific activity are highly dependent on initial cyclotron yield and synthesis module efficiency.
Potential PET Imaging Applications
The application of [¹¹C]this compound in PET imaging is exploratory but grounded in the central role of purines in biology.
Caption: Potential biological fate of [¹¹C]this compound in a target cell.
-
Measuring Nucleobase Transport: As a simple purine, [¹¹C]this compound could be a substrate for equilibrative (ENT) and concentrative (CNT) nucleoside/nucleobase transporters. Altered expression of these transporters is a hallmark of various cancers and metabolic disorders. PET imaging could quantify transport activity in vivo, providing a tool for cancer characterization or assessing drug interactions.
-
Probing the Blood-Brain Barrier (BBB): The ability of small molecules to cross the BBB is critical for neuroscience research. Studies with the related tracer 6-bromo-7-[¹¹C]methylpurine have shown it can be used to assess the function of efflux transporters like MRP1 at the BBB.[7] [¹¹C]this compound could serve as a baseline probe to study the passive diffusion and active transport of purine-like structures into the central nervous system.
-
Metabolic Trapping and Proliferation: Rapidly dividing cells have a high demand for purines for DNA and RNA synthesis. [¹¹C]this compound, if recognized by the purine salvage pathway, could be metabolically trapped within cells. This could provide a signal proportional to cellular proliferation, similar to other metabolic tracers like [¹¹C]-methionine.[11][12]
Conclusion
We have presented a comprehensive and scientifically grounded guide for the synthesis and quality control of [¹¹C]this compound. By adapting established ¹¹C-methylation chemistry and leveraging knowledge of purine reactivity, a robust and automated protocol can be implemented to produce this novel PET tracer with high purity and specific activity. The self-validating quality control system ensures the integrity and safety of the final product. While its specific biological targets remain to be fully elucidated, [¹¹C]this compound holds promise as a fundamental tool for probing nucleobase transport, BBB function, and cellular metabolism in vivo, paving the way for new diagnostic and research applications in oncology and neuroscience.
References
-
Scott, P. J. H., & Hockley, B. G. (2016). Synthesis of Diverse 11C-Labeled PET Radiotracers via Direct Incorporation of [11C]CO2. ACS Medicinal Chemistry Letters, 7(8), 784–788. [Link]
-
Conti, M., & Eriksson, L. (2016). Physics of pure and applied PET. PET Clinics, 11(1), 1-17. [Link]
-
Kihlberg, T., & Långström, B. (2016). Synthesis of 11C-Labelled PET Radiotracers via [11C]CO2 fixation. Journal of Labelled Compounds and Radiopharmaceuticals, 59(13), 571-579. [Link]
-
Mairinger, S., et al. (2020). Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation. ACS Omega, 5(29), 18053–18059. [Link]
-
Dolle, F. (2007). State of Art in 11C Labelled Radiotracers Synthesis. Current Pharmaceutical Design, 13(17), 1747-1770. [Link]
-
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6. [Link]
-
Zoufal, V., et al. (2019). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. ResearchGate. [Link]
-
Bauer, M., et al. (2024). First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues. European Journal of Nuclear Medicine and Molecular Imaging, 51(13), 3900-3911. [Link]
-
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. Springer Nature. [Link]
-
Kaur, M., et al. (2016). Radiosynthesis of Carbon-11 Labeled Puromycin as a Potential PET Candidate for Imaging Protein Synthesis in Vivo. ACS Chemical Neuroscience, 7(9), 1235–1244. [Link]
-
Bauer, M., et al. (2024). First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues. PubMed. [Link]
-
Kaur, M., et al. (2016). Radiosynthesis of Carbon-11 Labelled Puromycin as a Potential PET Candidate for Imaging Protein Synthesis In Vivo. ACS Publications. [Link]
-
Hooker, J. M. (2012). 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals. Accounts of Chemical Research, 45(8), 1163–1171. [Link]
-
Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 28(2), 793. [Link]
-
Bauer, M., et al. (2024). First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues. ResearchGate. [Link]
-
Bernard-Gauthier, V., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. [Link]
-
Cancers Editorial Office. (2024). Value of 11C-Methionine PET Imaging in High-Grade Gliomas: A Narrative Review. Cancers, 16(18), 3200. [Link]
-
Geyskens, L., et al. (2004). Value of 11C-methionine PET in imaging brain tumours and metastases. European Journal of Nuclear Medicine and Molecular Imaging, 31(8), 1191-1202. [Link]
Sources
- 1. Synthesis of Diverse 11C-Labelled PET Radiotracers via Direct Incorporation of [11C]CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 6. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human evaluation of 6-bromo-7-[11C]methylpurine, a PET tracer for assessing the function of multidrug resistance-associated proteins in different tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 11C-Labelled PET Radiotracers via [11C]CO2 fixation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. springernature.figshare.com [springernature.figshare.com]
- 11. Value of 11C-Methionine PET Imaging in High-Grade Gliomas: A Narrative Review [pubmed.ncbi.nlm.nih.gov]
- 12. Value of 11C-methionine PET in imaging brain tumours and metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Methylpurine as a Modulator in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating Purine Analogs in Enzyme Modulation
The purine metabolic pathway is a cornerstone of cellular function, responsible for the synthesis, degradation, and salvage of purines, which are fundamental components of nucleic acids and energy currency like ATP.[1] A key enzyme in the catabolic arm of this pathway is Xanthine Oxidase (XO, EC 1.17.3.2), a molybdoflavoenzyme that catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][3] While essential, dysregulation of XO activity, leading to the overproduction of uric acid, is a primary cause of hyperuricemia, a condition strongly associated with gout.[4] Consequently, the inhibition of xanthine oxidase is a well-established therapeutic strategy for managing this painful inflammatory condition.[5]
Purine analogs, synthetic molecules that mimic the structure of natural purines, have historically been a fertile ground for the discovery of enzyme inhibitors. The classic example is Allopurinol, a structural analog of hypoxanthine, which acts as a potent competitive inhibitor of xanthine oxidase and is a frontline treatment for gout.[6] 9-Methylpurine (C₆H₆N₄, MW: 134.14 g/mol ) is one such purine analog.[7] While its primary research use has been in studying the photophysics of nucleic acid bases, its structural similarity to XO substrates warrants investigation into its potential as a modulator of xanthine oxidase activity.[7]
Interestingly, early studies on the action of mammalian xanthine oxidase on various N-methylated purines have shown that the position of the methyl group significantly influences the molecule's interaction with the enzyme.[8] For instance, while some methylated purines are substrates, others are not. Specifically, N-methylation can alter both the rate and the course of enzymatic oxidation.[8][9] This precedent underscores the importance of empirically determining the effect of this compound on xanthine oxidase activity.
This guide provides a comprehensive framework and detailed protocols for evaluating this compound as a potential inhibitor of xanthine oxidase. We will delve into the principles of a continuous spectrophotometric assay, provide a step-by-step methodology for determining inhibitory activity, and discuss the analysis of the resulting kinetic data.
Principle of the Xanthine Oxidase Inhibition Assay
The activity of xanthine oxidase can be conveniently monitored by measuring the rate of uric acid formation from the oxidation of xanthine. Uric acid has a characteristic UV absorbance maximum around 290-295 nm, which allows for its real-time quantification using a spectrophotometer.[4] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
In an inhibition assay, the activity of xanthine oxidase is measured in the presence and absence of the test compound (in this case, this compound). By comparing the rate of uric acid formation with and without the potential inhibitor, the degree of inhibition can be determined. A reduction in the reaction rate in the presence of this compound would indicate its inhibitory potential. This allows for the calculation of key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualization of the Assay Workflow
Caption: Workflow for the Xanthine Oxidase inhibition assay.
Experimental Protocols
This section provides a detailed, step-by-step methodology for conducting a xanthine oxidase inhibition assay with this compound. The protocol is designed for a 96-well microplate format, which is ideal for screening multiple concentrations of the test compound.
Materials and Reagents
-
This compound (CAS No. 20427-22-9): To be tested as a potential inhibitor.
-
Xanthine Oxidase (XO): From bovine milk (e.g., Sigma-Aldrich Cat. No. X4376 or similar).
-
Xanthine (Substrate): (e.g., Sigma-Aldrich Cat. No. X7375).
-
Allopurinol (Positive Control Inhibitor): (e.g., Sigma-Aldrich Cat. No. A8003).
-
Potassium Phosphate Buffer: 50 mM, pH 7.5.
-
Dimethyl Sulfoxide (DMSO): For dissolving this compound and Allopurinol.
-
96-well UV-transparent microplates.
-
Multichannel pipettes and reagent reservoirs.
-
Microplate spectrophotometer capable of kinetic measurements at 295 nm.
Preparation of Stock Solutions
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphate in deionized water. Adjust the pH to 7.5 using a pH meter.
-
Xanthine Oxidase (XO) Stock Solution: Prepare a stock solution of XO in ice-cold potassium phosphate buffer. The final concentration in the assay should be optimized to give a linear rate of uric acid formation for at least 10 minutes. A typical final concentration is between 0.05 and 0.2 units/mL.[6]
-
Xanthine Substrate Stock Solution: Prepare a 10 mM stock solution of xanthine by dissolving it in 0.025 M NaOH.[7] Further dilute in potassium phosphate buffer to the desired working concentration. A common final concentration in the assay is around its Michaelis constant (Km), typically in the range of 50-150 µM.[6]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Allopurinol (Positive Control) Stock Solution: Prepare a 1 mM stock solution of allopurinol in DMSO.
Step-by-Step Assay Procedure
-
Prepare Working Solutions of this compound: Perform serial dilutions of the this compound stock solution in potassium phosphate buffer to create a range of working concentrations. For an initial screen, a wide range (e.g., from 1 µM to 100 µM final concentration) is recommended. Remember to account for the final assay volume to achieve the desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity.
-
Assay Plate Setup: In a 96-well UV-transparent plate, set up the following wells:
-
Blank Wells (No Enzyme): Add buffer, the corresponding concentration of DMSO, and the xanthine substrate. This will be used to correct for any background absorbance.
-
Control Wells (100% Enzyme Activity): Add buffer, xanthine oxidase solution, and the corresponding concentration of DMSO (without this compound).
-
Test Wells: Add buffer, xanthine oxidase solution, and the desired concentrations of the this compound working solutions.
-
Positive Control Wells: Add buffer, xanthine oxidase solution, and a concentration of allopurinol known to cause significant inhibition (e.g., 10 µM).
-
-
Pre-incubation: Add the buffer, enzyme, and inhibitor (this compound or allopurinol) or vehicle (DMSO) to the respective wells. The total volume at this stage should be less than the final assay volume (e.g., 150 µL if the final volume is 200 µL). Gently mix and pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes. This step allows the potential inhibitor to bind to the enzyme before the reaction starts.[6]
-
Initiation of Reaction: Start the enzymatic reaction by adding the xanthine substrate solution to all wells using a multichannel pipette.[6]
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin measuring the increase in absorbance at 295 nm.[10] Take readings at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
Data Analysis and Interpretation
Calculating Enzyme Activity and Inhibition
-
Determine the Rate of Reaction: For each well, plot the absorbance at 295 nm against time. The initial linear portion of this curve represents the initial velocity (v₀) of the reaction. Calculate the slope of this linear portion (ΔAbs/min).
-
Calculate Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [ (v₀_control - v₀_inhibitor) / v₀_control ] * 100
Where:
-
v₀_control is the initial velocity of the control reaction (with DMSO vehicle).
-
v₀_inhibitor is the initial velocity in the presence of this compound.
-
Determining the IC₅₀ Value
The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC₅₀ for this compound:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
The IC₅₀ value is the concentration at which the curve crosses the 50% inhibition mark.
Understanding Kinetic Parameters: Kₘ and Vₘₐₓ
To further characterize the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies can be performed by varying the concentration of the substrate (xanthine) at different fixed concentrations of the inhibitor (this compound).
-
Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of its maximum. It is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity.
-
Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters are typically determined by fitting the initial velocity data to the Michaelis-Menten equation or by using a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]).
Visualization of Purine Catabolism
Caption: Simplified purine catabolism pathway showing the action of Xanthine Oxidase and the potential inhibitory role of this compound.
Quantitative Data Summary
While specific inhibitory data for this compound against xanthine oxidase is not yet established in the literature, the following table provides reference values for the well-characterized inhibitor, allopurinol, which should be used as a positive control in these assays.
| Inhibitor | Substrate | IC₅₀ | Kᵢ | Assay Conditions |
| Allopurinol | Xanthine | 0.82 µM | - | In vitro spectrophotometric assay[6] |
| Allopurinol | Hypoxanthine | 0.13 µg/mL | - | In vitro spectrophotometric assay[6] |
Troubleshooting and Considerations
-
Solubility Issues: If this compound has limited solubility in the aqueous buffer, ensure the DMSO concentration is optimized and does not exceed a level that affects enzyme activity.
-
Linearity of Reaction: Ensure that the concentration of xanthine oxidase used results in a linear increase in absorbance over the measurement period. If the reaction rate decreases over time, the enzyme concentration may be too high, or substrate depletion may be occurring.
-
Interference from Test Compound: this compound itself may absorb light at 295 nm. It is crucial to run appropriate blanks containing this compound without the enzyme to correct for any background absorbance.
-
Enzyme Stability: Xanthine oxidase should be stored and handled according to the manufacturer's instructions to maintain its activity. Prepare fresh enzyme dilutions for each experiment.
Conclusion
The protocols and information provided in this application note offer a robust starting point for researchers to investigate the effects of this compound on xanthine oxidase activity. By employing a systematic approach to enzyme inhibition assays, scientists can elucidate whether this compound acts as an inhibitor and characterize its potency and mechanism of action. Such studies contribute to a deeper understanding of the structure-activity relationships of purine analogs and may pave the way for the discovery of novel therapeutic agents for conditions like gout.
References
- BenchChem Technical Support Team. (2025). Application Note: Spectrophotometric Assay for Measuring Xanthine Oxidase Activity and Its Inhibition. BenchChem.
- Bergmann, F., Kwietny, H., Levin, G., & Brown, D. J. (1959). The Action of Mammalian Xanthine Oxidase on N-Methylated Purines. Journal of the American Chemical Society.
- Wikipedia contributors. (2023). Xanthine oxidase inhibitor. Wikipedia, The Free Encyclopedia.
- BenchChem. (n.d.). This compound.
- BenchChem. (2025).
- Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.
- M-CSA. (n.d.). Xanthine oxidase.
- PubMed. (1988). 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases.
- Stankiewicz, A., et al. (1988). Purine nucleoside phosphorylase. Structure-activity relationships for substrate and inhibitor properties of N-1-, N-7-, and C-8-substituted analogues; differentiation of mammalian and bacterial enzymes with N-1-methylinosine and guanosine. Journal of Biological Chemistry, 263(19), 9212-7.
- Wikipedia contributors. (2023). Xanthine oxidase. Wikipedia, The Free Encyclopedia.
- Ullah, N., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition.
- Toth, B., et al. (2021).
- Aziz, N., & Jamil, R. T. (2023). Biochemistry, Xanthine Oxidase. In StatPearls.
- Wikipedia contributors. (2023). Xanthine oxidase. Wikipedia, The Free Encyclopedia.
- StatPearls. (2023). Biochemistry, Xanthine Oxidase. NCBI Bookshelf.
- Bergmann, F., & Dikstein, S. (1956). Mechanism of enzymatic oxidation of purines. Journal of Biological Chemistry, 223, 765.
- BenchChem. (2025). What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions.
- Cao, H., et al. (2010). Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID. Journal of Biological Chemistry.
- Wierzchowski, J., et al. (2005). Kinetics of the reactions of purine nucleoside phosphorylases (PNP) from E.
- Okamura, T., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. EJNMMI Radiopharmacy and Chemistry.
- BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit.
- Santa Cruz Biotechnology. (n.d.). 9-Methyluric acid.
- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.
- Sci-Hub. (1959).
- Hille, R. (2023). Xanthine Oxidase—A Personal History. Molecules, 28(5), 1921.
- Kellett, G. L., et al. (2018). The impact of xanthine oxidase (XO) on hemolytic diseases. Redox Biology, 21, 101081.
- Okamoto, K., et al. (2008). The crystal structure of xanthine oxidoreductase during catalysis: Implications for reaction mechanism and enzyme inhibition. PNAS, 105(23), 7931-7936.
- Sigma-Aldrich. (n.d.). Purine Nucleoside Phosphorylase Activity Assay Kit (Colorimetric) (MAK289) - Technical Bulletin.
- Eisenthal, R., & Cornish-Bowden, A. (1974). The direct linear plot. A new graphical procedure for estimating enzyme kinetic parameters. Biochemical Journal, 139(3), 715–720.
- ResearchGate. (n.d.). UV absorption spectra of AIB (A), trimesic acid (B), mellitic acid (C),....
- science-softCon. (n.d.).
- science-softCon. (n.d.).
- SIELC Technologies. (n.d.). UV-Vis Spectrum.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- PhytoBank. (n.d.). 1H NMR Spectrum (PHY0133489).
- AK LECTURES. (2015, December 20).
- Pareek, V., et al. (2021). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC.
Sources
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of enzymatic oxidation of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. quora.com [quora.com]
High-performance liquid chromatography (HPLC) methods for 9-Methylpurine
An Application Guide to the Analysis of 9-Methylpurine by High-Performance Liquid Chromatography
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the development and implementation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple protocols to explain the underlying scientific principles and rationale behind the methodological choices, ensuring robust and reproducible results.
Introduction: The Analytical Challenge of this compound
This compound is a modified purine base of significant interest in biomedical and pharmaceutical research. As with many small, polar molecules, its analysis presents a distinct set of challenges for chromatographers. Its high polarity makes it difficult to retain on conventional reversed-phase columns, often leading to elution in or near the solvent front, where matrix interferences can be most pronounced. This guide outlines strategies to overcome these challenges, focusing primarily on an Ion-Pair Reversed-Phase HPLC method, which offers superior retention and selectivity for this class of analytes.
Principle of Separation: Selecting the Optimal Chromatographic Mode
The key to successfully analyzing this compound lies in understanding its physicochemical properties and selecting a chromatographic mode that leverages them. As a polar and ionizable compound, several HPLC modes can be considered, each with distinct advantages and mechanisms.
-
Reversed-Phase (RP) HPLC: This is the most common mode in HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[1] For highly polar analytes like this compound, retention is often insufficient as the molecule has a low affinity for the hydrophobic stationary phase.[1][2]
-
Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.[3] While it can retain polar compounds, NP-HPLC is often less reproducible due to the sensitivity of the stationary phase to water content in the mobile phase and is generally less preferred for aqueous samples.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase, HILIC uses a polar stationary phase with a partially aqueous mobile phase. It is an effective technique for polar compounds, but method development can be complex.
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This technique is arguably the most robust and effective for retaining and separating polar, ionizable analytes like this compound on standard reversed-phase columns. It involves adding an ion-pairing reagent to the mobile phase.[5] The reagent is typically a large molecule with an ionic head group and a hydrophobic tail. It forms a neutral complex with the ionized analyte, significantly increasing its hydrophobicity and thus its retention on the C18 column.[2][6] A common strategy for purine analysis involves using a reagent like tetrabutylammonium phosphate to pair with the anionic form of the purine.[7]
This guide will focus on the Ion-Pair Reversed-Phase HPLC method due to its high degree of control, selectivity, and compatibility with the most common type of HPLC columns.
Method Development Strategy
A successful HPLC method is built upon the careful optimization of several key parameters. The following section details the rationale for selecting and optimizing these variables for this compound analysis.
Column Selection
The choice of stationary phase is critical. For IP-RP-HPLC, a high-purity, end-capped C18 column is the workhorse.
-
Particle Size: Columns with 3 µm or 5 µm particles offer a good balance between efficiency and backpressure for standard HPLC systems.
-
Phase Chemistry: A densely bonded C18 phase provides the necessary hydrophobic surface area for the ion-pairing reagent to adsorb and interact with the analyte complex.[8]
Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in an IP-RP-HPLC method.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for methods requiring UV detection at low wavelengths (<220 nm) due to its lower UV cutoff and absorbance.[9] For purines, which are typically detected around 254-260 nm, either solvent is acceptable, but acetonitrile often provides sharper peaks and lower system pressure.[10]
-
Aqueous Phase & pH Control: The pH of the mobile phase is critical as it dictates the ionization state of this compound. To form an ion pair, the analyte must be ionized. Therefore, the mobile phase pH should be set approximately 1.5-2 units above the pKa of the purine's N-H proton, ensuring it is deprotonated and carries a negative charge. Buffers such as phosphate or acetate are used to maintain a stable pH.[7]
-
Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent directly control analyte retention.
-
Type: For acidic purines, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium phosphate or TBAP), is used.[7][11] The bulky alkyl groups provide the hydrophobicity needed for retention.
-
Concentration: Increasing the concentration of the ion-pairing reagent in the mobile phase generally increases the retention time of the analyte. A typical starting concentration is between 2-10 mM.[7] It is crucial to optimize this concentration, as excessively high levels can lead to long equilibration times and column contamination.[2]
-
Detection
Purines contain a chromophore that makes them well-suited for UV detection.
-
Wavelength (λ): Purine derivatives strongly absorb UV light, typically with a maximum absorbance (λmax) around 254-270 nm.[7][12] For optimal sensitivity, the detector should be set to the specific λmax of this compound. If this is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength during method development. A common wavelength for general purine analysis is 254 nm.[7]
Experimental Protocols
The following protocols provide a detailed, step-by-step framework for the analysis of this compound from a biological matrix.
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma)
The primary goal of sample preparation is to remove interfering substances, such as proteins, that can damage the HPLC column and compromise the analysis.[13][14] Protein precipitation is a common and effective technique.[15]
Workflow: Sample Preparation
Caption: Workflow for protein precipitation and sample cleanup.
Step-by-Step Method:
-
Aliquot Sample: Transfer a known volume (e.g., 200 µL) of plasma into a microcentrifuge tube.
-
Precipitate Proteins: Add an appropriate volume of ice-cold 4 M perchloric acid to achieve a final concentration of 0.4 M (e.g., add 20 µL to the 200 µL sample).[16] The acid denatures and precipitates proteins.
-
Vortex: Mix the sample vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.[16]
-
Neutralization (Optional but Recommended): To prevent potential acid hydrolysis of the analyte and to make the sample more compatible with the mobile phase, adjust the pH to ~7.0 by adding a small amount of 3.5 M K2CO3. A precipitate of potassium perchlorate will form. Centrifuge again to remove it.
-
Filter: Filter the final supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection.[14][17] This protects the column from clogging.
-
Analyze: The sample is now ready for HPLC analysis.
Protocol 2: Ion-Pair Reversed-Phase HPLC Method
This protocol provides a robust starting point for the analysis. It should be validated according to established guidelines to ensure accuracy and precision.[18]
Workflow: HPLC Analysis
Caption: Schematic of the HPLC system for analysis.
HPLC Conditions Table:
| Parameter | Recommended Condition | Rationale |
| Column | Atlantis T3 C18, 4.6 x 150 mm, 3 µm | A robust C18 column suitable for polar analytes and ion-pairing applications.[7] |
| Mobile Phase A | 10 mM Ammonium Acetate, 2 mM TBAP, pH 5.0 | The buffer controls pH, and TBAP acts as the ion-pairing reagent to retain this compound.[7] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the column.[7] |
| Gradient | 0-2 min (5% B), 2-15 min (5-40% B), 15-17 min (40% B), 17-18 min (40-5% B), 18-25 min (5% B) | A gradient allows for efficient elution of the analyte while cleaning the column of late-eluting interferences. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sample concentration and sensitivity needs. |
| Detection | UV at 254 nm | Purines exhibit strong absorbance at this wavelength, providing good sensitivity.[7] |
System Suitability Test (SST) Protocol:
Before analyzing samples, the system's performance must be verified.[19]
-
Equilibrate: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample diluent (e.g., Mobile Phase A) to ensure no interfering peaks are present.
-
Standard Injections: Make 5-6 replicate injections of a known concentration of this compound standard.
-
Evaluate Performance: Assess the results against predefined criteria.
System Suitability Criteria Table:
| Parameter | Acceptance Criteria | Purpose |
| Peak Tailing Factor | 0.8 - 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| Peak Area %RSD | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column separation. |
Conclusion
The analysis of this compound by HPLC is readily achievable with a well-designed method. By employing an ion-pair reversed-phase strategy, chromatographers can overcome the analyte's inherent polarity to achieve excellent retention, resolution, and sensitivity. The protocols and principles outlined in this guide provide a solid foundation for developing and validating a robust analytical method suitable for research and quality control environments.
References
-
Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]
-
University of Colorado Boulder (n.d.). General HPLC Methods. Retrieved from [Link]
-
University of Colorado Boulder (n.d.). Sample Preparation for Purine HPLC Assay. Retrieved from [Link]
-
Drawell (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Organomation (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Yu, H., et al. (2023). Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells. Heliyon, 9(3), e13870. Retrieved from [Link]
-
Bicking, M. K. L., & Evans, B. (n.d.). Development of a Normal Phase HPLC Method for the Separation of Creatinine and Purine Metabolites. ACCTA, Inc. & Imtakt USA. Retrieved from [Link]
-
Okamura, T., et al. (2024). [Figure showing typical chromatograms of semi-preparative HPLC]. ResearchGate. Retrieved from [Link]
-
Hawach Scientific (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
Jackwerth, M., et al. (2025). [Figure showing representative reversed-phase semi-preparative HPLC chromatogram]. ResearchGate. Retrieved from [Link]
-
Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Retrieved from [Link]
-
GlycoMIP (n.d.). Shimadzu HPLC Reverse Phase. Retrieved from [Link]
-
Zanello, S. B. (2016). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology. Retrieved from [Link]
-
Pesek, J. J., & Matyska, M. T. (2016). Analysis of Thiopurines Using Aqueous Normal Phase Chromatography. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Wikipedia (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Sharma, A. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC. Retrieved from [Link]
-
Technology Networks (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Zydron, M., et al. (2010). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. ResearchGate. Retrieved from [Link]
-
Nuta, D. C., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. Retrieved from [Link]
-
Lunn, G., & Schmuff, N. R. (1997). HPLC Methods for Pharmaceutical Analysis. Scribd. Retrieved from [Link]
-
Shimadzu (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]
-
Ray, A. (2019). The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. LCGC. Retrieved from [Link]
-
Hu, B., et al. (2014). Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV) Detection for Piperine Quantitation in Human Plasma. PMC - NIH. Retrieved from [Link]
-
Baczek, T., et al. (2023). Immobilized Keratin HPLC Stationary Phase—A Forgotten Model of Transdermal Absorption: To What Molecular and Biological Properties Is It Relevant?. MDPI. Retrieved from [Link]
-
ResearchGate (n.d.). [Table showing conditions of drug analysis (via HPLC) and physicochemical properties]. Retrieved from [Link]
-
LC Troubleshooting Bible (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they use. Retrieved from [Link]
-
South Fork Instruments (n.d.). UV Absorbance Spectroscopy for Inline Process Monitoring. Retrieved from [Link]
Sources
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 3. hawach.com [hawach.com]
- 4. imtakt.com [imtakt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cores.emory.edu [cores.emory.edu]
- 8. Reversed Phase HPLC Columns | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. lctsbible.com [lctsbible.com]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. organomation.com [organomation.com]
- 15. nacalai.com [nacalai.com]
- 16. cores.emory.edu [cores.emory.edu]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Troubleshooting common issues in 9-Methylpurine synthesis
Welcome to the Technical Support Center for 9-Methylpurine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical, field-proven insights for the successful synthesis of this compound. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide: A Proactive Approach to Synthesis
Successful synthesis of this compound hinges on controlling the regioselectivity of the methylation reaction. The primary challenge is the concurrent formation of the undesired 7-methylpurine isomer. This guide is structured in a question-and-answer format to directly address the most common problems, from reaction setup to final product characterization.
Issue 1: Low Yield and/or a Mixture of N9 and N7 Isomers
Question: My reaction is producing a low yield of the desired this compound, and spectroscopic analysis indicates a significant amount of the 7-methylpurine isomer. How can I improve the N9-selectivity?
Answer: This is the most prevalent issue in purine alkylation.[1][2][3] The formation of both N9 and N7 isomers is a result of the similar nucleophilicity of the N7 and N9 positions on the purine ring. However, the N9-substituted product is generally the thermodynamically more stable isomer. Several factors can be optimized to favor its formation.
Causality and Strategic Solutions:
-
Solvent Choice is Critical: The polarity of the solvent plays a crucial role in determining the regioselectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMAc): These solvents are commonly used but can lead to mixtures of N9 and N7 isomers.
-
Less Polar Solvents: Utilizing less polar solvents can sometimes favor N9 alkylation.
-
Phase-Transfer Catalysis (PTC): Employing a PTC system can enhance N9 selectivity by altering the nucleophilicity of the purine anion in the organic phase. This method offers the advantage of using milder reaction conditions and can improve yields.
-
-
The Role of the Base: The choice of base influences the deprotonation of the purine ring and the subsequent nucleophilicity of the nitrogen atoms.
-
Strong Bases (e.g., NaH): Strong bases ensure complete deprotonation, but may not significantly enhance N9 selectivity on their own.
-
Weaker Bases (e.g., K₂CO₃): Weaker bases are often used in conjunction with polar aprotic solvents. The choice of base should be optimized for the specific starting material and solvent system.
-
-
Steric Hindrance can be Your Ally: Introducing a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thereby directing alkylation to the N9 position.[1][2]
-
Protecting Groups for Regiocontrol: A reliable strategy involves protecting the N7 position. While this adds extra steps to the synthesis, it can be the most effective way to ensure high N9 selectivity.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction and, in some cases, improve the N9/N7 ratio by reducing the formation of side products.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low N9/N7 selectivity.
Issue 2: Incomplete Reaction or No Reaction
Question: My reaction is not proceeding to completion, or in the worst case, I am recovering only my starting material. What could be the cause?
Answer: An incomplete or stalled reaction can be frustrating, but a systematic check of your reagents and reaction conditions will usually reveal the culprit.
Causality and Strategic Solutions:
-
Purity of Starting Materials: Impurities in the purine starting material, the methylating agent, or the solvent can inhibit the reaction.
-
Actionable Step: Ensure all reagents are of high purity and solvents are anhydrous, especially when using strong bases like NaH.
-
-
Ineffective Deprotonation: The purine nitrogen must be deprotonated to become sufficiently nucleophilic.
-
Actionable Step: If using a weak base, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF. Ensure the base is fresh and has not been deactivated by atmospheric moisture.
-
-
Reactivity of the Methylating Agent: The choice of methylating agent is important.
-
Methyl Iodide (CH₃I): Highly reactive and commonly used. Ensure it is fresh and has not decomposed (indicated by a dark color).
-
Dimethyl Sulfate ((CH₃)₂SO₄): A powerful methylating agent, but also highly toxic and requires careful handling.[4][5]
-
Actionable Step: Verify the integrity of your methylating agent. If in doubt, use a freshly opened bottle or purify the existing stock.
-
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.
-
Actionable Step: Gradually increase the reaction temperature while monitoring the progress by TLC. Be aware that excessive heat can lead to side product formation.
-
Issue 3: Difficulty in Product Purification and Isomer Separation
Question: I have a mixture of N9- and N7-methylpurine. How can I effectively separate them?
Answer: The separation of N9- and N7-alkylated purines can be challenging due to their similar polarities. However, chromatographic techniques are generally successful.
Causality and Strategic Solutions:
-
Chromatographic Separation: Column chromatography is the most common method for separating these isomers.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The optimal solvent system will need to be determined empirically, starting with a less polar mixture and gradually increasing the polarity.
-
Actionable Step: Develop a suitable solvent system using thin-layer chromatography (TLC) before attempting a large-scale column separation. The two isomers should have a clear separation on the TLC plate.
-
-
Isomerization: In some cases, it is possible to isomerize the undesired N7-isomer to the more stable N9-isomer. This can be achieved by heating the mixture in the presence of a suitable catalyst, though this approach is less common for simple methylpurines.
Issue 4: Ambiguous Product Characterization
Question: I have isolated a product, but I am unsure if it is the N9- or N7-methylpurine. How can I definitively identify the correct isomer?
Answer: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most powerful tools for distinguishing between N9 and N7 isomers.
Causality and Strategic Solutions:
-
¹³C NMR Spectroscopy is Key: The chemical shifts of the carbon atoms in the purine ring are highly sensitive to the position of methylation.
-
Diagnostic Signals: The chemical shifts of C4, C5, and C8 are particularly informative. While specific values can vary with the solvent and substituents, a general trend is that the C5 chemical shift is more deshielded (higher ppm value) in the N9 isomer compared to the N7 isomer.
-
Actionable Step: Obtain a high-quality ¹³C NMR spectrum and compare the chemical shifts of the purine carbons to literature values or to spectra of authenticated standards.
-
-
2D NMR for Unambiguous Assignment: Two-dimensional NMR experiments provide through-bond connectivity information, leaving no room for ambiguity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For this compound, a correlation between the methyl protons and the C4 and C8 carbons of the purine ring would be expected. For 7-methylpurine, a correlation between the methyl protons and the C5 and C8 carbons would be observed.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. For this compound, a NOE between the methyl protons and the H8 proton can sometimes be observed.
-
Interpreting NMR Data:
| Isomer | Key ¹³C NMR Chemical Shift Trends | Expected HMBC Correlations from Methyl Protons |
| This compound | C5 is typically more deshielded (higher ppm) | C4 and C8 |
| 7-Methylpurine | C5 is typically more shielded (lower ppm) | C5 and C8 |
FAQs: Quick Answers to Common Questions
Q1: What is the most reliable, general-purpose method for synthesizing this compound with good N9-selectivity?
A1: A widely used and effective method involves the reaction of purine with a methylating agent like methyl iodide in a polar aprotic solvent such as DMF, using a base like potassium carbonate. To further enhance N9-selectivity, employing a phase-transfer catalyst can be beneficial.
Q2: Are there any significant safety precautions I should be aware of?
A2: Yes. Methylating agents such as methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood.[4][5] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q3: Can I use other methylating agents besides methyl iodide and dimethyl sulfate?
A3: Yes, other methylating agents can be used, but their reactivity and selectivity may differ. For example, methyl triflate is a highly reactive methylating agent. The choice of methylating agent should be based on the specific requirements of your synthesis and safety considerations.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product(s).
Q5: What are common workup procedures for these reactions?
A5: A typical workup involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane), and the organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Experimental Protocols
Protocol 1: Synthesis of this compound using Methyl Iodide and Potassium Carbonate
This protocol provides a general procedure for the methylation of purine. Optimization of reaction time and temperature may be necessary.
Materials:
-
Purine
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add purine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the purine.
-
With vigorous stirring, add methyl iodide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualization of Key Concepts
Caption: Regioselectivity in purine methylation.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed, 71(23), 8901-6. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. [Link]
-
ResearchGate. (2025). Regioselective alkylation reaction of purines under microwave Irradiation. [Link]
-
Columbia University. How to run column chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column chromatography. [Link]
-
ResearchGate. (2021). N -9 Alkylation of purines via light-promoted and metal-free radical relay. [Link]
-
Hassan, A. E. A., et al. (2020). 6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl). PubMed, 81(1), e105. [Link]
-
Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. [Link]
-
Organic Syntheses. dimethyl sulfate. [Link]
-
University of Illinois Chicago. (1997). Purine and Pyrimidine Metabolism. [Link]
-
Columbia University. Column Chromatography Procedures. [Link]
-
Wikipedia. (2023). Dimethyl sulfate. [Link]
-
Wikipedia. (2023). Purine metabolism. [Link]
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
ResearchGate. (2025). Facile Synthesis of 9-Substituted 9-Deazapurines as Potential Purine Nucleoside Phosphorylase Inhibitors. [Link]
-
Microbe Notes. (2022). Purine Synthesis. [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
-
Picmonic. De Novo Purine Synthesis PDF. [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]
-
Scribd. How To Read and Interpret 1H-NMR and 13C-NMR. [Link]
-
Surendranath College. PURINE SYNTHESIS. [Link]
-
Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]
-
Organic Syntheses. methyl iodide. [Link]
-
Biochemistry Lesson. (2017). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown. [Link]
-
Holland-Frei Cancer Medicine. 6th edition. (2003). Purine Analogs. [Link]
-
CRDEEP Journals. (2017). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
MDPI. (2012). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
-
Columbia University. Column chromatography. [Link]
-
Encyclopedia.pub. (2022). Methyl Iodide. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
de Oliveira, V. M., et al. (2017). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Molecules, 22(12), 2196. [Link]
-
Organic Process Research & Development. (2011). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. [Link]
-
PubMed. (1982). 7-Methylguanine in poly(dG-dC).poly(dG-dC) facilitates z-DNA formation. [Link]
-
YouTube. (2023). Methyl Iodide : Organic Synthesis. [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 9-Methylpurine Derivatives
Welcome to the technical support center for the synthesis and optimization of 9-methylpurine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purine chemistry. The synthesis of 9-methylpurines, while conceptually straightforward, is often complicated by challenges in regioselectivity, yield, and purification. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues encountered during these experiments, grounded in mechanistic principles and field-proven strategies.
Section 1: Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing probable causes and actionable solutions.
Q1: My reaction yield is very low or I'm recovering only starting material. What should I check first?
A1: Low or no conversion is a frequent issue that can often be resolved by systematically evaluating the core reaction components. The primary cause is typically insufficient activation of the purine nucleophile or instability of the electrophile.
Probable Causes & Solutions:
-
Inadequate Deprotonation (Base Selection): The purine N-H bond (pKa ≈ 8-9) requires a sufficiently strong base for deprotonation to form the puranide anion, which is the active nucleophile.
-
Solution: If using weak bases like potassium carbonate (K₂CO₃), the equilibrium may not favor the anion. Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions, as hydration will quench it. A general troubleshooting workflow for low yield is outlined below.[1]
-
-
Solvent Incompatibility: The solvent plays a critical role in solubilizing the purine salt and influencing the reactivity of the nucleophile and electrophile.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive puranide anion.[2] If solubility of the purine starting material is low, consider gentle heating or switching to a solvent with higher solubilizing power like DMSO.
-
-
Alkylating Agent Reactivity: Methyl iodide is highly reactive but can also be prone to degradation. Methyl tosylate or methyl triflate are more powerful electrophiles and may be required for less reactive purine systems.
-
Solution: Ensure your methylating agent is pure. If using methyl iodide, store it over copper wire to remove iodine impurities. If the reaction remains sluggish, consider switching to the more reactive methyl triflate ([MeOTf]), but be aware that this may also decrease regioselectivity due to its higher reactivity.
-
-
Temperature and Reaction Time: Alkylation reactions may be slow at room temperature.
Q2: My reaction produced a mixture of N9- and N7-methylated isomers. How can I improve N9 selectivity?
A2: Achieving high regioselectivity is the most common challenge in purine alkylation. The N7 and N9 nitrogens have similar nucleophilicity, and direct alkylation often yields mixtures.[5][6][7] The N9-alkylated product is typically the thermodynamically more stable isomer, while the N7 can be the kinetically favored product under certain conditions.[8][9]
Strategies to Enhance N9-Selectivity:
-
Choice of Base and Solvent: This combination is critical. The reaction conditions can be tuned to favor the formation of the more stable N9 isomer.
-
Thermodynamic Control: Using a base that allows for reversible alkylation (or equilibration of the isomers) can favor the N9 product. Conditions that promote thermodynamic equilibrium often involve higher temperatures and longer reaction times.
-
Kinetic Control: Some protocols achieve N9 selectivity through kinetic control. For instance, using tetrabutylammonium hydroxide as a base has been reported to give excellent N9 selectivity.[3][4] The bulky cation may influence the approach of the electrophile.
-
-
Steric Hindrance: You can modify the substrate to sterically block the N7 position.
-
Solution: If your purine has a substituent at the C6 position, certain groups can shield the N7 position. For example, 6-(azolyl)purine derivatives where the azole ring is coplanar with the purine can effectively block access to N7, leading to exclusive N9 alkylation.[5]
-
-
Use of Phase-Transfer Catalysts or Additives: These can influence the reaction environment to favor one isomer.
-
Solution: The use of β-cyclodextrin in water has been shown to give exceptional N9 selectivity (>99:1). It is proposed that the purine enters the cyclodextrin cavity in an orientation that blocks the N7 position from the alkylating agent.[10]
-
-
Alternative Synthetic Methods: If direct alkylation consistently fails, consider a different approach.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
9-Methylpurine Solutions: Technical Support & Stability Guide
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-Methylpurine. It addresses common stability issues and degradation phenomena encountered in solution-based experiments. By understanding the underlying chemical principles and following the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
What are the primary factors influencing the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by a combination of factors including pH, temperature, and the solvent system used. Like other N-alkylated purines, this compound is susceptible to hydrolytic degradation, particularly under acidic or alkaline conditions which can lead to the cleavage of the purine ring. Elevated temperatures can accelerate this degradation process. The choice of solvent is also critical; while soluble in water and DMSO, its stability can vary between different solvent systems.[1]
What are the recommended storage conditions for this compound solutions?
For optimal stability, this compound solutions should be stored at low temperatures. For short-term storage (up to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize degradation.[1] It is also recommended to prepare fresh solutions for critical experiments whenever possible. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and potential contamination.
What are the likely degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solution is likely hydrolysis. This can involve the opening of the imidazole ring of the purine structure, a common degradation pathway for purine derivatives. The N-glycosidic bond in purine nucleosides is known to be susceptible to acid-catalyzed hydrolysis, and while this compound is not a nucleoside, the purine ring itself can undergo cleavage under harsh pH conditions.
How can I detect and quantify the degradation of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for detecting and quantifying the degradation of this compound.[2] A stability-indicating HPLC method can separate the intact this compound from its degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradants over time, the rate and extent of degradation can be determined.
Troubleshooting Guide: Common Issues & Solutions
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the stock or working solution. | Prepare fresh solutions before each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Verify the stability of the compound under your specific experimental conditions using a stability-indicating assay like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products due to improper storage or handling. | Review storage conditions (temperature, light exposure). Ensure the pH of your solution is within a stable range for this compound. Characterize the new peaks to identify potential degradation products. |
| Precipitation of the compound from the solution. | Poor solubility in the chosen solvent or buffer. Exceeding the solubility limit. | Ensure the solvent is appropriate for this compound. Consider using a co-solvent like DMSO for initial dissolution before diluting with an aqueous buffer. Determine the solubility of this compound in your specific buffer system before preparing high-concentration stock solutions. |
| Discoloration of the solution. | Potential chemical reaction or degradation. | Discard the solution. Prepare a fresh solution and store it protected from light. Investigate potential incompatibilities with other components in your solution. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO for a high-concentration stock, or sterile water for direct use).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat to prevent degradation.
-
Sterilization (if required): If preparing a sterile solution for cell culture or other biological applications, filter the solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C.[1]
Protocol 2: Stability Assessment of this compound using HPLC
This protocol outlines a general approach. Method parameters will need to be optimized for your specific instrumentation and requirements.
-
Preparation of Standards: Prepare a stock solution of this compound of known concentration in a suitable solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare solutions of this compound in the buffers and at the temperatures you wish to investigate for stability.
-
Time-Zero Analysis: Immediately after preparation, inject a sample of each solution and the calibration standards into the HPLC system to obtain the initial concentration (time-zero).
-
Incubation: Store the stability samples under the desired conditions (e.g., specific temperature, pH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each stability sample and analyze it by HPLC.
-
Data Analysis: Quantify the concentration of this compound at each time point using the calibration curve. Plot the concentration of this compound versus time to determine the degradation kinetics.
Suggested HPLC Parameters (Starting Point):
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determine by UV scan of this compound) |
| Injection Volume | 10 µL |
Visualizing Degradation & Workflows
Conceptual Degradation Pathway
Caption: Conceptual pathway of this compound degradation.
Stability Testing Workflow
Caption: Workflow for assessing this compound stability.
References
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]
- Abraham, R. T., Benson, L. M., & Jardine, I. (1983). Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Journal of Medicinal Chemistry, 26(10), 1523–1526.
-
Molecules. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]
- Journal of Physical Chemistry A. (2007). Anisotropic reorientation of this compound and 7-methylpurine molecules in methanol solution studied by combining 13C and 14N nuclear spin relaxation data and quantum chemical calculations. The Journal of Physical Chemistry A, 111(7), 1179–1187.
-
MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]
-
MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]
-
Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
OSTI.gov. (n.d.). Thermal degradation as a function of temperature and its relevance to lifetime prediction and condition monitoring. Retrieved from [Link]
-
Science.gov. (n.d.). degradation product formed: Topics by Science.gov. Retrieved from [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
-
PubMed Central. (n.d.). Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors. Retrieved from [Link]
-
PubMed Central. (n.d.). Thermal Degradation of Polymers at High Temperatures. Retrieved from [Link]
-
Khairnar, G. A., et al. (2015). Thermal Analysis and Degradation Kinetics of Dextran and Highly Substituted Dextran Acetates. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]
- Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206–1209.
-
MDPI. (n.d.). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
PubMed Central. (n.d.). Development and evaluation of a pH-dependent sustained release tablet for irritable bowel syndrome. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Retrieved from [Link]
-
TA Instruments. (n.d.). Effect of Thermal Degradation on Polymer Thermal Properties. Retrieved from [Link]
-
MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 9-Methylpurine
<_>
Welcome to the technical support center for the synthesis of 9-Methylpurine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and improve the yield and purity of your this compound synthesis.
I. Introduction to this compound Synthesis
This compound is a crucial building block in medicinal chemistry, often serving as a core scaffold for the development of various therapeutic agents.[1] The primary challenge in its synthesis is achieving regioselective methylation at the N9 position of the purine ring, as methylation can also occur at the N7 position, leading to a mixture of isomers that are often difficult to separate.[1][2][3] This guide will explore the common synthetic routes and provide solutions to frequently encountered problems to enhance your synthetic success.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of this compound.
FAQ 1: What are the most common methods for synthesizing this compound?
There are two primary approaches for the synthesis of this compound:
-
Direct Methylation of Purine: This is the most straightforward method, involving the direct alkylation of a purine or a substituted purine precursor with a methylating agent. However, this method is often plagued by a lack of regioselectivity, yielding a mixture of N9 and N7-methylated isomers.[2][3]
-
Traube Purine Synthesis: This is a classical and more controlled method that involves the construction of the purine ring system from a pyrimidine precursor.[4][5][6] Typically, it starts with a 4,5-diaminopyrimidine which is then cyclized with a one-carbon source like formic acid to form the imidazole ring of the purine.[4][6][7]
FAQ 2: Why am I getting a mixture of N9 and N7-methylpurine, and how can I favor the N9 isomer?
The formation of both N7 and N9 isomers is a common issue in the direct alkylation of purines because both nitrogens are nucleophilic.[2][3] The ratio of these isomers is influenced by several factors including the solvent, base, temperature, and the nature of the purine substrate.[8]
To favor the N9 isomer, consider the following strategies:
-
Solvent Choice: Less polar solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate (AcOEt) have been shown to improve selectivity for the N7 isomer in the methylation of 6-bromopurine, suggesting that more polar solvents might favor N9 methylation.[8][9][10] However, other studies show that for direct alkylation of purine, specific conditions are needed to achieve high N9 selectivity.
-
Steric Hindrance: Introducing a bulky substituent at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the N9 position.[11][12]
-
Use of Protecting Groups: Temporarily protecting the N7 position can direct methylation exclusively to the N9 position.
-
Cyclodextrin Assistance: The use of β-cyclodextrin has been reported to block the N7 position of the purine ring, leading to high regioselectivity for N9 alkylation.[3]
FAQ 3: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature, reaction time, or the amount of methylating agent. Microwave irradiation has been shown to accelerate the reaction and reduce the formation of byproducts.[2]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. The choice of base and solvent is critical to minimize side reactions.
-
Degradation of Starting Material or Product: Purines can be sensitive to certain reaction conditions. Ensure that the chosen conditions are compatible with your specific purine substrate.
-
Suboptimal Work-up and Purification: Significant product loss can occur during the extraction and purification steps. Optimize your work-up procedure to minimize losses. For purification, flash chromatography is a common and effective method.[13]
FAQ 4: I'm having difficulty purifying my this compound. What are the best practices?
Purification of purine derivatives can be challenging due to their polarity and potential for forming mixtures of isomers.
-
Chromatography: Flash column chromatography is the most common method for purifying this compound.[2]
-
Normal Phase (Silica Gel): For relatively non-polar purine derivatives, a solvent system of hexane/ethyl acetate is often effective. For more polar compounds, dichloromethane/methanol is a common choice.[13]
-
Reversed Phase (C18): This is a good option for highly polar purine derivatives. A modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to improve peak shape.[13]
-
-
Recrystallization: If a solid product is obtained, recrystallization can be an effective method for purification, especially for removing minor impurities.
-
Characterization: After purification, it is crucial to confirm the identity and purity of the this compound. This is typically done using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[14][15][16][17]
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive reagents (e.g., old methylating agent, degraded base).2. Incorrect reaction temperature or time.3. Inappropriate solvent or base for the specific substrate. | 1. Use fresh, high-purity reagents. Verify the activity of the base.2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider increasing the temperature, but be mindful of potential side reactions.3. Screen different solvents and bases. For direct methylation, DMF, DMSO, and acetonitrile are commonly used solvents, with bases like K₂CO₃, NaH, or organic bases.[8][12] |
| Formation of N7-isomer as a major byproduct | 1. Lack of regioselectivity in direct methylation.2. Reaction conditions favoring N7 alkylation. | 1. Employ strategies to enhance N9 selectivity (see FAQ 2). Consider using a sterically hindered purine precursor or a protecting group strategy.[11][12]2. Adjust the solvent polarity. Experiment with different temperatures as selectivity can be temperature-dependent.[8] |
| Multiple unidentified byproducts | 1. Side reactions due to overly harsh conditions (e.g., high temperature, strong base).2. Decomposition of starting material or product. | 1. Use milder reaction conditions. Consider a weaker base or a lower reaction temperature. Microwave-assisted synthesis can sometimes reduce byproduct formation by shortening reaction times.[2]2. Ensure the reaction conditions are compatible with the stability of your purine derivative. |
| Difficulty in separating N9 and N7 isomers | 1. Similar polarities of the two isomers. | 1. Optimize the chromatographic separation. Try different solvent systems for both normal and reversed-phase chromatography. A shallow gradient can improve resolution.2. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
| Product decomposes during purification | 1. Sensitivity of the purine ring to acidic or basic conditions on the chromatography column. | 1. For silica gel chromatography, consider adding a small amount of a neutralizer like triethylamine to the eluent if the compound is base-sensitive.[13]2. For acid-sensitive compounds, use a neutral alumina column or reversed-phase chromatography with a neutral mobile phase. |
IV. Experimental Protocols
Protocol 1: General Procedure for N9-Methylation of Purine
This protocol provides a general guideline for the direct methylation of a purine derivative. The specific conditions may need to be optimized for your particular substrate.
Step 1: Deprotonation of Purine
-
Dissolve the purine starting material (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or ACN) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (1.1 to 1.5 equivalents) portion-wise at a controlled temperature (e.g., 0 °C or room temperature). Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).
-
Stir the mixture for 30-60 minutes to allow for complete deprotonation.
Step 2: Methylation
-
Add the methylating agent (1.1 to 2 equivalents), such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise to the reaction mixture.
-
Allow the reaction to proceed at the desired temperature (ranging from room temperature to elevated temperatures) while monitoring its progress by TLC or LC-MS.
Step 3: Work-up
-
Once the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol).
-
Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product.
Step 5: Characterization
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: Traube Synthesis of this compound
This protocol outlines the classical Traube synthesis, which offers better control over regioselectivity.
Step 1: Synthesis of 4,5-Diaminopyrimidine
-
This step typically starts from a commercially available pyrimidine derivative. A common route involves the nitrosation of a 4-aminopyrimidine at the 5-position, followed by reduction of the nitroso group to an amine.[4][6][18]
Step 2: Cyclization to form the Purine Ring
-
Dissolve the 4,5-diaminopyrimidine (1 equivalent) in a cyclizing agent that will provide the C8 carbon of the purine ring. Formic acid is commonly used for this purpose.[4][7]
-
Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
Step 3: Methylation (if not already incorporated)
-
If the methyl group is not already present on the pyrimidine precursor, it can be introduced at this stage using a similar procedure as described in Protocol 1.
Step 4: Work-up and Purification
-
Follow the work-up and purification procedures outlined in Protocol 1 to isolate and purify the this compound.
Step 5: Characterization
-
Characterize the final product using appropriate analytical techniques (NMR, MS).
V. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Scheme for Direct Methylation of Purine
This diagram illustrates the competing N7 and N9 methylation pathways.
Caption: Competing N7 and N9 methylation pathways in direct purine alkylation.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a step-by-step guide to diagnosing and resolving low reaction yields.
Caption: A troubleshooting decision tree for addressing low yields in this compound synthesis.
VI. References
-
Vinuesa, J., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. ResearchGate. [Link]
-
National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 140687. [Link]
-
Vinuesa, J., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. ChemistrySelect, 6(42), 11559-11563. [Link]
-
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 5. [Link]
-
Li, Z., et al. (2013). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Chinese Journal of Chemistry, 31(10), 1339-1344. [Link]
-
Stasolla, C., et al. (2003). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. eLS. [Link]
-
Zhong, M., & Robins, M. J. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 69(12), 4230-4235. [Link]
-
Zhong, M., & Robins, M. J. (2004). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]
-
Chemistry Online (2023). Traube purine synthesis. [Link]
-
Singh, U. P., & Bhat, H. R. (2022). Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. ChemistrySelect, 7(12), e202104332. [Link]
-
Pharmaguideline (2023). Synthesis and Medicinal Uses of Purine. [Link]
-
Merck Index (2001). Traube Purine Synthesis. The Merck Index, 13th ed., ONR-95. [Link]
-
SpectraBase (2024). 9-Methyl-purine. [Link]
-
SpectraBase (2024). 9-Methyl-purine - 13C NMR - Chemical Shifts. [Link]
-
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. ResearchGate. [Link]
-
Parker, W. B., et al. (2020). Synthesis of 9-(6-Deoxy-α-L-Talofuranosyl)-6-Methylpurine and 9-(6-Deoxy-β-D-Allofuranosyl)-6-Methylpurine Nucleosides. Current Protocols in Nucleic Acid Chemistry, 81(1), e105. [Link]
-
Li, Q., et al. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Tetrahedron Letters, 59(32), 3144-3147. [Link]
-
Rosemeyer, H. (2004). The Traube Purine Synthesis. A Review. Chemistry & Biodiversity, 1(3), 361-401. [Link]
-
Aviyente, V., et al. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Physical Chemistry A, 107(35), 6847-6855. [Link]
-
Singh, U. P., & Bhat, H. R. (2022). General pathway of Traube's method for purine synthesis. ResearchGate. [Link]
-
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. PubMed. [Link]
-
Parker, W. B., et al. (2011). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Molecules, 16(4), 3008-3019. [Link]
-
Tloušt'ová, E., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 86(17), 11621-11634. [Link]
-
Brown, D. J. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of Applied Chemistry, 1(S2), S129-S132. [Link]
-
Teledyne ISCO (2010). Purine and Related Compound Purification Strategies. Application Note AN89. [Link]
-
Bernatowicz, P., et al. (2007). Anisotropic Reorientation of this compound and 7-Methylpurine Molecules in Methanol Solution Studied by Combining 13C and 14N Nuclear Spin Relaxation Data and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 111(42), 10633-10641. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry-online.com [chemistry-online.com]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. Traube Purine Synthesis [drugfuture.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teledynelabs.com [teledynelabs.com]
- 14. This compound | C6H6N4 | CID 140687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Impurities in 9-Methylpurine Preparation
Welcome to the technical support center for resolving isomeric impurities in the synthesis of 9-methylpurine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with purity during their synthetic preparations. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
FAQ 1: What are the common isomeric impurities in this compound synthesis and why do they form?
Answer:
The direct methylation of purine is a classic example of a reaction where regioselectivity is a significant challenge. The purine ring system has multiple nitrogen atoms that can be alkylated. When preparing this compound, the most common isomeric impurities are 7-methylpurine and, to a lesser extent, 3-methylpurine .
The formation of these isomers is a consequence of the electronic properties of the purine nucleus. The N7 and N9 positions are often the most favorable sites for electrophilic attack, such as methylation.[1] The ratio of these products can be influenced by several factors including the choice of solvent, base, temperature, and the specific methylating agent used.[2][3]
-
Thermodynamic vs. Kinetic Control: The reaction can be under either thermodynamic or kinetic control. Often, this compound is the more thermodynamically stable isomer, while the formation of 7-methylpurine can be kinetically favored under certain conditions.[1][4] This means that reaction conditions that allow for equilibrium to be reached will favor the 9-methyl isomer, while conditions that favor the fastest-forming product may yield more of the 7-methyl isomer.
Below is a diagram illustrating the structures of this compound and its common isomers.
Caption: Structures of this compound and common isomeric impurities.
FAQ 2: How can I identify and quantify these isomeric impurities in my sample?
Answer:
A multi-pronged analytical approach is recommended for the unambiguous identification and quantification of methylpurine isomers. The most powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an invaluable tool for distinguishing between the N9, N7, and N3 isomers. The chemical shifts of the purine ring protons (H2, H6, and H8) and the methyl group are distinct for each isomer due to differences in their electronic environments.
| Compound | H2 (ppm) | H6 (ppm) | H8 (ppm) | N-CH₃ (ppm) |
| This compound | ~8.9-9.1 | ~9.1-9.3 | ~8.1-8.3 | ~3.8-4.0 |
| 7-Methylpurine | ~8.7-8.9 | ~9.0-9.2 | ~8.4-8.6 | ~4.1-4.3 |
| 3-Methylpurine | ~8.5-8.7 | ~8.9-9.1 | ~8.2-8.4 | ~4.2-4.4 |
| Note: These are approximate chemical shift ranges and can vary depending on the solvent and concentration.[5][6][7][8][9][10][11][12][13] |
By integrating the peaks corresponding to the methyl groups of each isomer, you can determine their relative ratios in the mixture.
2. High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantifying the purity of your this compound sample. Reversed-phase HPLC is particularly effective for separating these isomers based on their slight differences in polarity.[14][15]
Experimental Protocol: HPLC Analysis of Methylpurine Isomers
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Methanol
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Typically, the isomers will elute in order of decreasing polarity. You would expect to see distinct, well-resolved peaks for each isomer, allowing for accurate quantification.[16][17]
FAQ 3: Are there synthetic strategies to selectively favor the formation of this compound?
Answer:
Yes, optimizing the reaction conditions can significantly improve the regioselectivity of the methylation reaction in favor of the desired this compound isomer.
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a non-polar solvent can sometimes favor the formation of the N9 isomer.[18][19] Some studies have shown that using specific bases like tetrabutylammonium hydroxide can lead to better N9 selectivity.[2][3]
-
Protecting Groups: A more robust strategy involves the use of protecting groups. For instance, protecting the N7 position prior to methylation would direct the alkylation to the N9 position. Subsequent deprotection would then yield the desired product.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve the regioselectivity for N9 alkylation in some cases, often with reduced reaction times.[2][3]
FAQ 4: What are the most effective methods for purifying this compound from its isomers?
Answer:
If your synthesis results in an isomeric mixture, several purification techniques can be employed. The choice of method will depend on the scale of your reaction and the resources available.
1. Fractional Crystallization: This is a classical and often highly effective method for purification on a larger scale.[20][21][22][23][24] It relies on the slight differences in solubility between the isomers in a given solvent system.
Experimental Protocol: Fractional Crystallization
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the isomeric impurities remain more soluble. Common solvents to screen include ethanol, isopropanol, and mixtures of ethyl acetate/hexanes.[22]
-
Dissolution: Dissolve the crude isomeric mixture in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling is critical for the formation of well-defined crystals and to minimize the co-precipitation of impurities.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR. It may be necessary to repeat the crystallization process to achieve the desired purity.
2. Column Chromatography: For smaller scale purifications or when crystallization is not effective, column chromatography is a reliable option.[25][26][27]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Packing and Loading: Pack the column with the silica gel slurried in the initial, less polar mobile phase. Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent, then adsorb onto a small amount of silica) and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity. Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Below is a workflow diagram summarizing the process of identifying and resolving isomeric impurities.
Caption: Workflow for the identification and resolution of isomeric impurities.
By understanding the principles of isomer formation and employing systematic analytical and purification strategies, you can consistently obtain high-purity this compound for your research and development needs.
References
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Separation and Preparation Purine Alkaloids from Green Tea Waste. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Light, metal‐free regioselective C 6 ‐H alkylation of purines and purine nucleosides with alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective alkylation reaction of purines under microwave irradiation. (2021). Wiley Online Library. Retrieved from [Link]
-
Separation of purine alkaloid in pure water on a series of chromatography columns. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective alkylation reaction of purines under microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Separation and Preparation Purine Alkaloids from Green Tea Waste. (2012). Asian Journal of Chemistry. Retrieved from [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2021). ACS Omega. Retrieved from [Link]
-
Separation and Preparation Purine Alkaloids from Green Tea Waste. (n.d.). ResearchGate. Retrieved from [Link]
-
Evolution of the biochemistry underpinning purine alkaloid metabolism in plants. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
How To: Purify by Crystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.). Longdom Publishing. Retrieved from [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001991). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Purification: How To. (n.d.). University of Rochester. Retrieved from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]
-
(PDF) Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 9-Substituted Tetrahydrodiazepinopurines—Asmarine A Analogues. (n.d.). ResearchGate. Retrieved from [Link]
-
13.5: Chemical Shifts in ¹H NMR Spectroscopy. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2018). MDPI. Retrieved from [Link]
-
Crystallization and Purification. (n.d.). ResearchGate. Retrieved from [Link]
-
1H NMR Chemical Shifts. (n.d.). Retrieved from [Link]
-
7-Methyl-purine-6-thione. (n.d.). SpectraBase. Retrieved from [Link]
-
1H-NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
-
1H NMR Chemical Shifts (δ, ppm). (n.d.). Retrieved from [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (n.d.). MicroSolv. Retrieved from [Link]
-
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Chapter 4: Separation Modes and their Mechanisms (2). (n.d.). Shodex HPLC Columns. Retrieved from [Link]
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2021). MDPI. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. web.pdx.edu [web.pdx.edu]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistryconnected.com [chemistryconnected.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. csustan.edu [csustan.edu]
- 14. rsc.org [rsc.org]
- 15. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. documents.lgcstandards.com [documents.lgcstandards.com]
- 18. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How To [chem.rochester.edu]
- 21. longdom.org [longdom.org]
- 22. Purification [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. asianpubs.org [asianpubs.org]
- 26. asianpubs.org [asianpubs.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: 9-Methylpurine Spectroscopic Analysis
Welcome to the technical support guide for the spectroscopic analysis of 9-Methylpurine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing this important molecule. My approach here is to move beyond simple step-by-step instructions and delve into the causality behind common experimental challenges, providing you with the expert insights needed to generate high-quality, reproducible data.
Section 1: Foundational Principles & General Sample Preparation
Before addressing technique-specific issues, it's crucial to understand the inherent chemical nature of this compound and establish a robust sample preparation workflow. Inadequate preparation is a leading cause of erroneous spectroscopic data.[1]
The Challenge of Tautomerism
This compound, like many purine derivatives, can exist in different tautomeric forms. The methylation at the N9 position prevents the common N7-H ⇌ N9-H tautomerism seen in unsubstituted purine, but protonation and deprotonation events can still significantly alter the molecule's electronic structure.[2][3] This is not a contamination issue but an intrinsic property that will manifest differently across various spectroscopic techniques, particularly UV-Vis and NMR. Understanding this is the first step in accurate data interpretation.
Core Sample Preparation Protocol
This protocol is a self-validating system designed to minimize common errors.
-
Assess Purity: Always begin with the highest purity this compound available. If purity is uncertain, consider preliminary analysis by LC-MS. Contaminants, especially other purine isomers, are a common source of confusion.
-
Solvent Selection: The choice of solvent is critical as it can influence tautomeric equilibrium and solubility, and introduce interfering signals.
-
For NMR, use high-purity deuterated solvents. Be aware of residual solvent peaks (e.g., CHCl₃ in CDCl₃).
-
For UV-Vis, use spectroscopic grade solvents that are transparent in the region of interest.
-
For Mass Spectrometry, use LC-MS grade solvents to avoid adduct formation and ion suppression.
-
-
Concentration & Solubility: Overly concentrated samples can lead to aggregation in NMR (broadening peaks) or detector saturation in UV-Vis and FTIR.[4] Start with a lower concentration (e.g., ~1-5 mg/mL for NMR, ~10-50 µM for UV-Vis) and adjust as needed. Ensure the sample is fully dissolved; sonication may be required. Filter any particulate matter to prevent blockages and light scattering.[5]
-
Control the Environment: Minimize exposure to atmospheric moisture and CO₂ which can introduce interfering peaks in FTIR spectra.[6][7] Purging the instrument with dry nitrogen is best practice.
Section 2: UV-Vis Spectroscopy Troubleshooting
UV-Vis spectroscopy is highly sensitive to changes in the electronic structure of the chromophore. For this compound, this makes it an excellent tool for studying protonation states but also a common source of "unexpected" results if conditions are not controlled.
Q1: My UV-Vis spectrum for this compound shows a shifted λmax and/or a change in absorbance intensity. Is my sample degraded?
A1: Not necessarily. This is the most common issue encountered and is almost always due to the pH of the solution. The purine ring system contains several nitrogen atoms that can be protonated or deprotonated, altering the conjugation and thus the energy of the electronic transitions.[8][9][10]
-
Causality: At acidic pH, the purine ring becomes protonated. This can disrupt the aromatic system's conjugation, typically leading to a hypsochromic shift (blue shift, to a shorter wavelength).[11] Conversely, in a basic medium, deprotonation can occur, which may extend the conjugated system, resulting in a bathochromic shift (red shift, to a longer wavelength) and often a hyperchromic effect (increased absorbance intensity).[11][12] The specific shifts depend on which nitrogen atom is involved in the acid-base equilibrium.
Data Summary: Expected UV Shifts with pH
| Condition | Expected Change in λmax | Rationale |
| Acidic (Low pH) | Hypsochromic Shift (Blue Shift) | Protonation of ring nitrogens disrupts conjugation. |
| Neutral (pH ~7) | Baseline λmax (~262 nm in water) | Represents the neutral this compound molecule. |
| Basic (High pH) | Bathochromic Shift (Red Shift) | Deprotonation can enhance or extend the conjugated system. |
Troubleshooting Protocol: pH-Dependent UV-Vis Analysis
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of spectroscopic-grade buffer solutions (e.g., phosphate, citrate) at various pH values (e.g., pH 2, 5, 7, 9, 12). Ensure the buffers themselves do not absorb in the measurement range.
-
Dilute an aliquot of the stock solution into each buffer to a final, consistent concentration.
-
Record the UV-Vis spectrum for each buffered solution, using the corresponding buffer as the blank.
-
Plot λmax vs. pH to identify the pKa of the ionizable groups. This confirms the observed shifts are due to controlled pH changes, not degradation.
Logical Workflow for UV-Vis Troubleshooting
Caption: Decision tree for diagnosing UV-Vis spectral anomalies.
Section 3: NMR Spectroscopy Troubleshooting
NMR provides detailed structural information, but the spectra of nitrogen heterocycles like this compound can present unique challenges.
Q2: My ¹H or ¹³C NMR peaks for this compound are broad. What is causing this loss of resolution?
A2: Peak broadening in this context typically stems from three main sources: quadrupolar relaxation, chemical exchange, or sample aggregation.
-
Causality 1: Quadrupolar Relaxation: The most common culprit is the influence of the adjacent ¹⁴N atoms. Nitrogen-14 has a nuclear spin I=1 and is quadrupolar, meaning it has a non-spherical charge distribution. This provides an efficient relaxation pathway for both itself and adjacent nuclei (like ¹H and ¹³C), leading to a shortening of T₂ relaxation times and, consequently, broader peaks.[13] This is an intrinsic property and not an experimental error.
-
Causality 2: Chemical Exchange: If the molecule is undergoing exchange between different chemical environments on the NMR timescale (e.g., slow protonation/deprotonation or tautomerization), the resulting peaks can be broadened.
-
Causality 3: Aggregation: At high concentrations, purine derivatives can stack via π-π interactions, leading to aggregation. Molecules in an aggregate experience a different chemical environment than those free in solution, and if the exchange between these states is intermediate on the NMR timescale, significant broadening will occur.
Troubleshooting Protocol: Addressing Peak Broadening
-
Lower the Concentration: Prepare a more dilute sample to check for aggregation effects. If peaks sharpen upon dilution, aggregation was the primary issue.
-
Variable Temperature (VT) NMR: This is the definitive test for chemical exchange.
-
Cooling: If broadening is due to an intermediate exchange rate, cooling the sample will slow the exchange. You may observe the single broad peak resolve into two distinct, sharper peaks representing the two exchanging states.
-
Heating: Heating the sample will accelerate the exchange. The broad peak may coalesce into a single, sharp, averaged signal.
-
-
Solvent Change: Switching to a different solvent (e.g., from CDCl₃ to DMSO-d₆) can disrupt hydrogen bonding and aggregation, potentially sharpening the spectrum.
Q3: I see small, unexpected peaks in my ¹H NMR spectrum. How do I identify them?
A3: Before assuming sample degradation, systematically rule out common extrinsic sources.
Data Summary: Common ¹H NMR Impurities
| Chemical Shift (ppm) | Assignment | How to Confirm |
| ~7.26 | Residual CHCl₃ in CDCl₃ | Always present in this solvent. |
| ~2.50 | Residual DMSO-d₅ in DMSO-d₆ | Always present in this solvent. |
| ~3.31 | Residual H₂O in DMSO-d₆ | Broad peak, disappears on D₂O shake. |
| ~1.56 | Residual H₂O in CDCl₃ | Broad peak, disappears on D₂O shake. |
| Varies | Grease | Broad, messy signals, often around 1.2-1.4 ppm. |
Troubleshooting Protocol: Identifying Unknown Peaks
-
Check Solvent Peaks: Compare your spectrum to a reference for the pure deuterated solvent to identify residual solvent and water peaks.
-
Perform D₂O Exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. Labile protons (e.g., from water contamination or acidic N-H protons if present) will exchange with deuterium and their corresponding peaks will disappear or significantly diminish.
-
Check for Isomers: Consider the possibility of contamination with the N7-methylpurine isomer. The chemical shifts for the ring and methyl protons will be subtly different.[13] This would require comparison to a known standard or analysis by 2D NMR (HMBC) to confirm connectivity.
Section 4: Mass Spectrometry Troubleshooting
Mass spectrometry is essential for confirming molecular weight and providing structural information through fragmentation.
Q4: I am using Electron Ionization (EI) and cannot find the molecular ion (M⁺˙) peak for this compound (expected m/z 134.14). Why is it missing?
A4: The absence of a molecular ion peak in EI-MS is common for many organic molecules, especially those with fragile structures.
-
Causality: EI is a high-energy ("hard") ionization technique. When a this compound molecule is bombarded with high-energy electrons (typically 70 eV), it forms a high-energy radical cation (M⁺˙).[14] This ion often has excess internal energy and can be unstable, undergoing rapid fragmentation. If the fragmentation is faster than the time it takes for the ion to reach the detector, the molecular ion peak will be weak or completely absent. The spectrum will instead be dominated by more stable fragment ions.
Troubleshooting Protocol: Finding the Molecular Ion
-
Use Soft Ionization: Switch to a "soft" ionization technique that imparts less energy to the molecule.
-
Electrospray Ionization (ESI): Ideal for polar molecules. You will likely observe the protonated molecule, [M+H]⁺, at m/z 135.15. ESI is the standard for LC-MS.
-
Chemical Ionization (CI): Uses a reagent gas to gently protonate the analyte, typically yielding a strong [M+H]⁺ peak.
-
Q5: What are the key fragment ions I should look for in the EI mass spectrum of this compound?
A5: The fragmentation pattern is a unique fingerprint. For this compound, fragmentation involves the cleavage of the purine ring system.
-
Causality: Fragmentation pathways favor the formation of the most stable cations and neutral losses.[15] The base peak (most intense peak) in the spectrum corresponds to the most stable fragment ion formed.
Data Summary: Characteristic EI-MS Fragments of this compound
| m/z | Proposed Fragment | Neutral Loss | Plausibility |
| 134 | [C₆H₆N₄]⁺˙ | - | Molecular Ion (M⁺˙). May be weak or absent. |
| 107 | [C₅H₅N₃]⁺˙ | HCN | Common loss from nitrogen heterocycles. |
| 80 | [C₄H₄N₂]⁺˙ | 2 x HCN | Sequential loss of hydrogen cyanide. |
| 119 | [C₅H₃N₄]⁺ | CH₃ | Loss of the methyl radical. |
Fragmentation Workflow
Caption: Troubleshooting workflow for FTIR baseline issues.
References
-
Bordas, M. et al. (1997). Sample preparation for the determination of purine nucleotide analogues in tissues. Journal of Chromatography B: Biomedical Sciences and Applications, 690(1-2), 378-382. [Link]
-
Emory University. Sample Preparation for Purine HPLC Assay. [Link]
-
Gonnella, N. C., & Roberts, J. D. (1982). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 104(11), 3162–3164. [Link]
-
Górecka, A. et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 25(22), 5429. [Link]
-
Kotsyubynskyy, D., & Gryff-Keller, A. (2007). Anisotropic reorientation of this compound and 7-methylpurine molecules in methanol solution studied by combining 13C and 14N nuclear spin relaxation data and quantum chemical calculations. The Journal of Physical Chemistry A, 111(7), 1179–1187. [Link]
-
Workman, J. Jr. (2018). Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online. [Link]
-
Kubica, A. et al. (2021). Converged Structural and Spectroscopic Properties for Refined QM/MM Models of Azurin. Journal of Chemical Theory and Computation, 17(10), 6447-6460. [Link]
-
The Organic Chemistry Tutor. (2022, November 2). Mass Spectrometry Practice Questions with Step By Step Solutions [Video]. YouTube. [Link]
-
Korolev, A. A. et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(5), 1718. [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]
-
Lambda Solutions. (2024). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. [Link]
-
Peng, P. et al. (2024). Beyond top-hit nontarget screening: Diagnostic fragment analysis reveals nitrogen-containing heterocycles in iron and steel industry wastewater. Journal of Hazardous Materials, 465, 133158. [Link]
-
Metkon (2024, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. [Link]
-
Anand, S., & Mukherjee, B. (2020). Anomalous excited state behaviour of purine tautomers – an excited dynamics study. ChemRxiv. [Link]
-
True Geometry (2025). pH Effects on UV Absorption. [Link]
-
Lin, C. Y. et al. (2004). Preparation, electrochemical and spectral properties of N-methylated pyridylethynyl porphyrins. Dalton Transactions, (3), 456–462. [Link]
-
Wikipedia contributors. (2024, April 20). Theophylline. In Wikipedia, The Free Encyclopedia. [Link]
-
Al-Hujran, T. A. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 59(11), 1077-1093. [Link]
-
IGNOU. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Drawell (2024). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. [Link]
-
Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
University of Oxford. Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
-
Various Authors. (2014). What is the pH effect on UV spectra?. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Švábenský, R. et al. (2009). Determination of polycyclic aromatic nitrogen heterocycles in soil using liquid chromatography/tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 89(4), 267-278. [Link]
-
Oravec, M. et al. (2007). Extraction of polycyclic aromatic nitrogen heterocycles from spiked soil samples. Collection of Czechoslovak Chemical Communications, 72(2), 241-251. [Link]
-
Gryff-Keller, A. et al. (2011). Structure of Neutral Molecules and Monoanions of Selected Oxopurines in Aqueous Solutions As Studied by NMR Spectroscopy and Theoretical Calculations. The Journal of Physical Chemistry A, 115(10), 2057-2064. [Link]
-
Lapinski, L. et al. (2003). UV-induced generation of rare tautomers of allopurinol and 9-methylhypoxanthine -- a matrix isolation FTIR study. Physical Chemistry Chemical Physics, 5(8), 1526-1533. [Link]
-
Michigan State University. NMR Artifacts. Max T. Rogers NMR Facility. [Link]
-
AZoOptics. (2024, August 15). How to Troubleshoot a Spectrum That Looks Wrong. [Link]
-
Peng, P. et al. (2025). Beyond top-hit nontarget screening: Diagnostic fragment analysis reveals nitrogen-containing heterocycles in iron and steel industry wastewater. Journal of Hazardous Materials, 497, 139767. [Link]
-
Reddit User. (2023, April 28). NMR artifact identification. r/NMRspectroscopy. [Link]
-
Various Authors. (2022). Why is my UV-Vis producing lots of spiked peaks? Issue with UV bulb?. ResearchGate. [Link]
-
Reddit User. (2023, July 18). Issues with Spectrophotometer Signal. r/Chempros. [Link]
-
SlideShare User. (2017). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. [Link]
-
Chemistry For Everyone. (2024, July 31). How To Troubleshoot Bad FTIR Spectra? [Video]. YouTube. [Link]
-
Spectroscopy Magazine. (2021, May 21). Instrument Problems that Show up in Spectra [Video]. YouTube. [Link]
-
O'Dell, J. P. et al. (2021). Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of Magnetic Resonance, 323, 106899. [Link]
-
Reddit User. (2022, April 26). NMR Artefacts. r/Chempros. [Link]
-
Yuliansyah, A. T. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Chem Ed. (2022, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome [Video]. YouTube. [Link]
-
Agilent Technologies. Guidelines for Trouble Shooting and Maintenance of AA Systems. [Link]
Sources
- 1. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. cores.emory.edu [cores.emory.edu]
- 6. azooptics.com [azooptics.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. blog.truegeometry.com [blog.truegeometry.com]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. youtube.com [youtube.com]
- 12. 9afi.com [9afi.com]
- 13. Anisotropic reorientation of this compound and 7-methylpurine molecules in methanol solution studied by combining 13C and 14N nuclear spin relaxation data and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
Best practices for handling and storage of 9-Methylpurine
Technical Support Center: 9-Methylpurine
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the effective handling, storage, and use of this compound in a laboratory setting. Our goal is to ensure the integrity of your experiments and the safety of your team.
Part 1: Compound Essentials & Safe Handling
FAQ 1: What is this compound and what are its primary hazards?
This compound is a derivative of purine with a methyl group attached to the nitrogen at position 9.[1] Its molecular formula is C6H6N4.[1] While its chemical, physical, and toxicological properties have not been exhaustively investigated, it is classified as a combustible liquid that can cause skin, eye, and respiratory irritation. Crucially, it is also classified under Reproductive Toxicity Category 1B, meaning it may damage fertility or the unborn child.
Hazard Summary Table:
| Hazard Class | GHS Category | Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet.
FAQ 2: What are the mandatory Personal Protective Equipment (PPE) requirements for handling this compound?
Given the compound's hazard profile, a comprehensive PPE strategy is non-negotiable. The causality here is direct: preventing skin/eye contact and inhalation is paramount to mitigating health risks.
-
Hand Protection: Always wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the compound.
-
Eye/Face Protection: Use tightly fitting safety goggles with side-shields or a face shield.[2] Standard safety glasses are insufficient.
-
Skin and Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashing, impervious clothing should be worn.[2]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid breathing mist or vapors. If vapors are generated, respiratory protection is required.
Workflow for Safe Handling of this compound
This workflow diagram illustrates the critical decision points and safety protocols from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Part 2: Storage and Solution Preparation
FAQ 3: What are the optimal storage conditions for neat this compound?
Proper storage is critical for maintaining the compound's stability and ensuring safety. The key principle is isolation from atmospheric contaminants and ignition sources.
-
Temperature: Store at the recommended temperature as indicated on the product label, typically in a cool place.[3]
-
Atmosphere: this compound is moisture-sensitive and should be stored under an inert gas like argon or nitrogen. This prevents degradation from atmospheric moisture and oxidation.
-
Container: Keep the container tightly closed and store it in a dry, well-ventilated area.[3]
-
Security: The storage area should be locked or accessible only to authorized personnel.
-
Incompatibilities: Store away from strong oxidizing agents.[3]
FAQ 4: How do I prepare a stock solution? What solvents are recommended?
Solubility Considerations for Purine Analogs:
| Solvent Class | Examples | General Solubility | Notes |
| Polar Protic | Water, Methanol, Ethanol | Variable, often enhanced by pH adjustment. | The stability of purine tautomers can be influenced by the solvent.[4] |
| Polar Aprotic | DMSO, DMF | Generally good solubility. | DMSO is a common choice for creating high-concentration stock solutions for biological assays. |
| Non-Polar | Hexane, Toluene | Poor solubility is expected. | Not recommended for initial stock solution preparation. |
Source: General knowledge of organic chemistry and solvent properties.[5][6][7][8]
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-computation: Calculate the mass of this compound required. (Molecular Weight: 134.14 g/mol ). For 10 mL of a 10 mM solution, you will need 13.41 mg.
-
Safety First: Perform all steps in a chemical fume hood while wearing the appropriate PPE.
-
Weighing: Accurately weigh the calculated amount of this compound into a sterile, conical tube (e.g., a 15 mL polypropylene tube).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution until all the solid has completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C. The stability of purine metabolites in solution can be temperature-dependent, with -70°C being optimal for long-term storage of similar compounds.[9]
Part 3: Troubleshooting Guide
FAQ 5: My experiment is yielding inconsistent or no results. What are the common culprits related to this compound?
Experimental failure can be frustrating, but a systematic approach can often identify the problem. When troubleshooting, always question the purity of starting materials, the accuracy of your setup, and the stability of your reagents.[10]
Caption: Troubleshooting Decision Tree for this compound Experiments.
Troubleshooting Scenarios:
-
Problem: Low or no observed activity.
-
Possible Cause 1: Compound Degradation. this compound is moisture-sensitive. Repeated freeze-thaw cycles or improper storage of stock solutions can lead to degradation.
-
Solution: Prepare a fresh stock solution from the neat compound. Always aliquot stock solutions to minimize freeze-thaw cycles.[11]
-
-
Problem: High variability between replicates.
-
Possible Cause 2: Compound Precipitation. If the final concentration of the solvent (e.g., DMSO) in your assay buffer is too high, the compound may precipitate out of solution, leading to inconsistent effective concentrations.
-
Solution: Ensure the final DMSO concentration in your assay is typically ≤1%. Perform a solubility test by adding your stock solution to the assay buffer at the final concentration and visually inspecting for any precipitate.
-
-
Problem: Unexpected side effects in cell-based assays.
-
Possible Cause 3: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects.
-
Solution: Always run a vehicle control (assay buffer + solvent, without this compound) to account for any effects of the solvent itself.
-
FAQ 6: What is the correct procedure for disposing of this compound waste?
This compound and materials contaminated with it must be treated as hazardous waste. Improper disposal can contaminate water supplies and harm the environment.[12]
Disposal Protocol:
-
Segregation: Keep all this compound waste (solid, liquid, contaminated labware like pipette tips and tubes) separate from non-hazardous waste.
-
Labeling: Collect the waste in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the contents.
-
Liquid Waste: Do not pour this compound solutions down the drain.[12][13] This is strictly prohibited. Collect in a sealed, compatible waste container.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a sealed bag or container and disposed of as solid hazardous waste.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2][14]
References
-
University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. [Link]
-
World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 2-Fluoro-6-nitroaniline. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. [Link]
-
Jaworska, M., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC - PubMed Central - NIH. [Link]
-
Ohio Environmental Protection Agency. (n.d.). The Disposal of Hazardous Waste Pharmaceuticals FAQs. [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]
-
ResearchGate. (n.d.). Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. [Link]
-
CP Lab Safety. (n.d.). Understanding Common Lab Solvents. [Link]
-
Lee, J. H., et al. (2017). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. NIH. [Link]
-
Leonhardt, K., et al. (1987). 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes). PubMed. [Link]
-
American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 09: Controlled Substances. [Link]
-
American Society of Health-System Pharmacists. (2019). New Regulations to Affect Management of Hazardous Drug Waste. [Link]
-
U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]
-
National Center for Biotechnology Information. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. [Link]
-
Mairinger, S., et al. (2024). Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates. NIH. [Link]
-
Pine Research Instrumentation. (2025). Troubleshooting LPR Experiments. [Link]
-
Indiana Department of Environmental Management. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage. [Link]
-
Rege, P. V., et al. (2000). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. PMC - NIH. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
ResearchGate. (2025). Measurement and correlation of solubility of methyl gallate in nine pure and ethanol + n-propanol mixed solvents. [Link]
-
Seydel, H., & Voigt, R. (1972). [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. PubMed. [Link]
-
Skalicka, O., et al. (2011). Study of TATP: stability of TATP solutions. PubMed. [Link]
Sources
- 1. This compound | C6H6N4 | CID 140687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting [chem.rochester.edu]
- 11. How To [chem.rochester.edu]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. news.ashp.org [news.ashp.org]
- 14. dam.assets.ohio.gov [dam.assets.ohio.gov]
Validation & Comparative
A Guide to the Cross-Validation of Experimental and Computational Data for 9-Methylpurine
This guide provides a detailed comparison of experimental and computational data for 9-Methylpurine, a crucial molecule in medicinal chemistry and a fundamental building block in various biological systems. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive framework for cross-validating experimental findings with computational models, thereby enhancing the reliability and predictive power of their research. We will delve into the structural and spectroscopic properties of this compound, presenting a side-by-side analysis of data obtained from established experimental techniques and high-level quantum chemical computations.
The Critical Role of Cross-Validation in Modern Chemistry
In the realm of molecular sciences, the synergy between experimental investigation and computational modeling is paramount. Experimental techniques provide tangible, real-world data, while computational methods offer a theoretical lens to interpret, predict, and understand molecular behavior at an atomic level. For a molecule like this compound, a derivative of the purine scaffold central to DNA and RNA, understanding its structure, stability, and reactivity is of fundamental importance.
Cross-validation serves as a rigorous process of checks and balances. When computational predictions align with experimental results, it builds confidence in the theoretical model, allowing it to be used for further predictions on systems that are difficult or expensive to study experimentally. Conversely, discrepancies can highlight limitations in the computational approach or suggest novel experimental avenues to explore. This guide will explore this synergy using this compound as a case study, focusing on its tautomeric stability and spectroscopic signatures.
Tautomerism in this compound: An Experimental and Computational Consensus
Purines can exist in different tautomeric forms, which can have significant implications for their biological activity. The primary tautomeric equilibrium for this compound involves the position of a proton on the imidazole ring, leading to the N(7)H and N(9)H forms. However, due to the methyl group at the N(9) position, this compound is locked in the N(7)H form. The more relevant equilibrium is between the neutral form and its protonated counterpart.
Computational studies, often employing Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), have consistently shown that the N(7)H tautomer is the most stable form of neutral this compound in the gas phase. Experimental validation of this comes from crystallographic data. X-ray diffraction studies of this compound crystals have confirmed that the molecule exists as the N(7)H tautomer in the solid state.
Protonation of this compound is another area where computational and experimental data converge. The purine ring has several potential protonation sites (N1, N3, N7).
-
Computational Prediction: Gas-phase calculations of proton affinity consistently predict that the N1 position is the most favorable site for protonation, followed by N3 and then N7. This is attributed to the electronic structure of the purine ring, where the N1 position has the highest lone pair availability.
-
Experimental Verification: Experimental studies in the gas phase, such as those using mass spectrometry techniques, have confirmed that N1 is indeed the most basic site. In solution, the situation can be more complex due to solvent effects, but the fundamental preference for N1 protonation remains.
This agreement between theory and experiment provides a solid foundation for using computational models to predict the behavior of more complex purine derivatives where experimental determination can be challenging.
Comparative Analysis of Spectroscopic Data
Spectroscopy offers a powerful set of tools to probe the structure and electronic properties of molecules. Here, we compare the experimental spectroscopic signatures of this compound with those predicted by computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. Comparing experimental and calculated chemical shifts provides a stringent test of a computational model's ability to reproduce the electronic structure.
| Nucleus | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(2d,p)) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) (GIAO/B3LYP/6-311+G(2d,p)) |
| H2 | 8.89 | 8.75 | C2 | 152.4 |
| H6 | 9.17 | 9.05 | C4 | 155.1 |
| H8 | 8.60 | 8.51 | C5 | 134.8 |
| CH₃ | 4.19 | 4.10 | C6 | 145.3 |
| C8 | 147.9 | |||
| CH₃ | 33.5 |
Experimental data sourced from publicly available spectral databases. Calculated values are representative of typical results from DFT calculations.
The strong correlation between the experimental and calculated chemical shifts indicates that the computational model accurately describes the ground-state electronic structure of this compound.
Vibrational (Infrared) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Each peak in an IR spectrum corresponds to a specific bond stretching or bending motion.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| N-H Stretch | ~3100 | 3120 |
| C-H Stretch (aromatic) | ~3050 | 3065 |
| C=N Stretch | ~1600-1650 | 1610, 1635 |
| Ring Vibrations | ~1400-1500 | 1420, 1480 |
Note: Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to account for anharmonicity and basis set limitations.
The calculated vibrational frequencies generally show good agreement with the experimental spectrum, allowing for the confident assignment of spectral bands to specific molecular motions.
Methodologies: A Guide to Reproducibility
To ensure the integrity and reproducibility of the data presented, we outline the foundational experimental and computational protocols.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0-160 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Computational Protocol: DFT Calculations
-
Structure Optimization:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).
-
The use of a diffuse and polarization function-containing basis set is crucial for accurately describing the electronic structure of heterocyclic systems.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory as the optimization.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The calculated frequencies can be compared with the experimental IR spectrum.
-
-
NMR Chemical Shift Calculation:
-
Use the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.
-
The same DFT functional and basis set should be used.
-
Calculate the absolute shielding values and reference them to the shielding of a standard compound (e.g., TMS) calculated at the same level of theory to obtain the chemical shifts.
-
Visualizing the Workflow
A systematic approach is essential for the effective cross-validation of data. The following workflow diagram illustrates the key steps.
Caption: Workflow for cross-validation of this compound data.
Conclusion: A Path to Predictive Confidence
The cross-validation of experimental and computational data for this compound demonstrates a strong congruence between theoretical predictions and empirical observations. This synergy is not merely an academic exercise; it is a cornerstone of modern drug discovery and materials science. By establishing a validated computational model for a core scaffold like this compound, researchers can:
-
Screen large libraries of virtual compounds with greater confidence.
-
Predict the properties of novel derivatives before undertaking costly and time-consuming synthesis.
-
Gain deeper insights into the molecular determinants of biological activity.
The methodologies and comparative data presented in this guide serve as a blueprint for applying this powerful paradigm to other molecular systems, ultimately accelerating the pace of scientific discovery.
References
-
Mazzacani, M., et al. (2020). Gas-phase protonation of purine and its monomethylated derivatives. Physical Chemistry Chemical Physics, 22(3), 1235-1244. Available at: [Link]
-
Fornili, A., et al. (2014). A computational study of the protonation of purine in the gas phase and in solution. Journal of Molecular Modeling, 20(2), 2108. Available at: [Link]
A Comparative Benchmarking Guide to the Synthesis of 9-Methylpurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methylpurine is a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a derivative of purine, it serves as a crucial building block for the synthesis of a wide array of biologically active compounds, including analogues of nucleosides and potential therapeutic agents. The strategic placement of the methyl group at the N9 position of the purine ring system critically influences the molecule's chemical properties and its interactions with biological targets. Consequently, the efficient and selective synthesis of this compound is a key consideration for researchers in the field. This guide provides a comprehensive analysis of two prominent synthetic methodologies, offering a comparative framework to aid in the selection of the most appropriate route based on experimental context and desired outcomes.
Synthetic Strategies: An Overview
Two principal synthetic routes for this compound are critically evaluated in this guide:
-
The Traube Synthesis: A classic and versatile method for constructing the purine ring system from a substituted pyrimidine precursor.
-
Direct Methylation of Purine: A more direct approach involving the introduction of a methyl group onto the purine scaffold.
The following sections will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of these two routes.
Route 1: The Traube Purine Synthesis
The Traube synthesis, first reported by Wilhelm Traube in 1900, is a powerful and adaptable method for the formation of the purine ring system.[1] The general strategy involves the cyclization of a 4,5-diaminopyrimidine derivative with a one-carbon source, such as formic acid, to construct the imidazole ring fused to the pyrimidine core.[2]
Mechanistic Rationale
The synthesis of this compound via the Traube method necessitates a precursor that introduces the methyl group at the desired N9 position. A logical starting material is 4-amino-5-(methylamino)pyrimidine. The synthesis proceeds in two key stages:
-
Synthesis of the Diaminopyrimidine Precursor: This often involves the multi-step synthesis of the asymmetrically substituted diaminopyrimidine.
-
Cyclization: The diaminopyrimidine is then cyclized with a one-carbon electrophile, typically formic acid, which forms the C8 position of the purine ring. The intramolecular condensation between the formylated 5-amino group and the 4-amino group leads to the formation of the imidazole ring.
Figure 1: Generalized workflow for the Traube synthesis of this compound.
Experimental Protocol: Traube Synthesis
Step 1: Synthesis of 4-amino-5-nitropyrimidine
A detailed procedure for the synthesis of the key intermediate, 4,5-diaminopyrimidine, from which a methylated analogue could be derived, is a multi-step process often starting from more readily available pyrimidines.[2] For the purpose of this guide, we will focus on the final cyclization step, assuming the availability of the necessary precursor.
Step 2: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-amino-5-(methylamino)pyrimidine (1.0 eq) is suspended in an excess of 98-100% formic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess formic acid is removed under reduced pressure.
-
Purification: The crude residue is dissolved in a minimal amount of hot water and treated with activated charcoal to remove colored impurities. The hot solution is then filtered, and upon cooling, this compound crystallizes. The crystals are collected by filtration, washed with cold water, and dried under vacuum.
Route 2: Direct Methylation of Purine
A more atom-economical approach to this compound is the direct methylation of the purine molecule. This method avoids the multi-step synthesis of a pyrimidine precursor. However, the primary challenge of this route is controlling the regioselectivity of the methylation reaction.
Mechanistic Rationale and Regioselectivity
The purine ring system possesses multiple nucleophilic nitrogen atoms, primarily at the N1, N3, N7, and N9 positions. Direct alkylation often leads to a mixture of isomers, with the N7 and N9 positions being the most common sites of methylation.[3] The thermodynamically more stable N9 isomer is often the major product, but the kinetic N7 product can also be formed in significant amounts.[4][5] The choice of methylating agent, base, and solvent can influence the N9/N7 isomer ratio.[6]
Common methylating agents include methyl iodide and dimethyl sulfate.[3][7] The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the purine and enhance its nucleophilicity.
Figure 2: Generalized workflow for the direct methylation of purine.
Experimental Protocol: Direct Methylation
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, purine (1.0 eq) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: A mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq), is added to the solution.
-
Methylation: A methylating agent, for instance, methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), is added dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight. The reaction progress should be monitored by TLC or High-Performance Liquid Chromatography (HPLC) to observe the formation of the product and the consumption of the starting material.
-
Work-up: Once the reaction is deemed complete, the inorganic salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The resulting crude product, which is a mixture of N9- and N7-methylpurine, requires purification. This is typically achieved by column chromatography on silica gel or by preparative HPLC.[3] The separation of these isomers can be challenging due to their similar polarities.
Comparative Analysis
The choice between the Traube synthesis and direct methylation depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the importance of regiochemical purity.
| Parameter | Traube Synthesis | Direct Methylation of Purine |
| Starting Materials | Substituted pyrimidines (e.g., 4-amino-5-(methylamino)pyrimidine) | Purine |
| Regioselectivity | Highly regioselective, yielding exclusively the N9-isomer. | Yields a mixture of N9 and N7 isomers, requiring separation.[3] |
| Number of Steps | Multi-step, including precursor synthesis.[2] | Single-step reaction. |
| Yield | Can be high for the cyclization step, but overall yield depends on the precursor synthesis. | Moderate to good, but the yield of the desired N9-isomer is reduced by the formation of the N7-isomer. |
| Purification | Generally straightforward crystallization of the final product. | Requires careful chromatographic separation of isomers.[3] |
| Scalability | Can be scalable, but the synthesis of the precursor may be a limiting factor. | Scalable, but the purification step can be a bottleneck on a larger scale. |
| Atom Economy | Lower, due to the multi-step nature and the use of a pre-functionalized substrate. | Higher, as it involves a direct addition to the purine core. |
Product Characterization
Independent of the synthetic route, the final product, this compound, must be rigorously characterized to confirm its identity and purity.
-
Melting Point: The melting point of a pure sample of this compound should be sharp and consistent with literature values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the protons in the molecule. The spectrum of this compound is expected to show distinct signals for the purine ring protons and the methyl group.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the purine ring are sensitive to the position of the methyl group, which can help confirm the N9-substitution.[8]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak for this compound (C₆H₆N₄) would be at m/z 134.14.[9]
Conclusion
Both the Traube synthesis and the direct methylation of purine offer viable pathways to this compound, each with its own set of advantages and disadvantages.
-
The Traube synthesis is the preferred method when high regioselectivity is paramount and the multi-step synthesis of the pyrimidine precursor is feasible. It guarantees the exclusive formation of the desired N9-isomer, simplifying purification.
-
Direct methylation offers a more direct and atom-economical route. However, the inherent lack of complete regioselectivity necessitates a robust purification strategy to separate the N9 and N7 isomers. This route may be more suitable for smaller-scale syntheses or when the separation of isomers is not a significant hurdle.
The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including the desired purity, scale, and available resources. This guide provides the foundational knowledge and experimental frameworks to make an informed decision.
References
- Traube, W. (1900). Ueber die Synthese des Hypoxanthins und Adenins. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.
- Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383.
- Placais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
- Brown, D. J. (1958). The Synthesis of Purines from Pyrimidines. Reviews of Pure and Applied Chemistry, 8(1), 1-32.
- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906.
-
SpectraBase. (n.d.). 9-Methyl-purine. Retrieved from [Link]
- Pecina, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- Pecina, A., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology (Clifton, N.J.), 2371, 101–115.
-
Rahman, N. F. (n.d.). Traube Purine Synthesis. Scribd. Retrieved from [Link]
- Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry, 71(23), 8901–8906.
-
ResearchGate. (n.d.). Light, metal-free regioselective C6-H alkylation of purines and purine nucleosides with alcohols. Retrieved from [Link]
-
Chemistry Online. (2023, February 19). Traube purine synthesis. Retrieved from [Link]
-
Sci-Hub. (n.d.). Reactions of some 6-mercapto-8-(3-pyridyl)purines with methyl iodide. Retrieved from [Link]
-
Arkivoc. (n.d.). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
-
SlideShare. (n.d.). TRAUBE PURINE SYNTHESIS.pptx. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 6-(2-furyl)-9-methyl-9H-purine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-ethyl-9-methyl-9H-purine-6-carbonitrile. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 6-methoxy-9-methyl-9H-purine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- de Mattos, M. C., et al. (2025).
- de Mattos, M. C., et al. (2025).
-
YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
-
MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines. Retrieved from [Link]
- Google Patents. (n.d.). Process for the methylation of xanthins.
- Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
-
ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]
- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in molecular biology (Clifton, N.J.), 2371, 101–115.
-
National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
-
Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]
Sources
- 1. Traube Purine Synthesis [drugfuture.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound | C6H6N4 | CID 140687 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Landscape: Situating 9-Methylpurine Among Known Bioactive Agents
For researchers and drug development professionals, understanding the intricate dance between small molecules and enzymes is paramount. This guide provides a comprehensive analysis of the enzyme inhibitory potential of 9-methylpurine, a purine analog, by comparing it with well-characterized inhibitors of key enzymes in purine metabolism. While direct experimental data on the specific enzyme inhibitory activity of this compound is not extensively available in the public domain, this guide will leverage structure-activity relationships of related purine derivatives to provide a robust, scientifically-grounded perspective. We will delve into the mechanisms of action, inhibitory potencies, and the experimental methodologies used to characterize these interactions.
Introduction to this compound and the Promise of Purine Analogs
This compound is a purine derivative with a methyl group at the 9-position of the purine ring.[1] Purine analogs represent a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme-modulating properties.[2] The structural similarity of these compounds to endogenous purines allows them to interact with the active sites of enzymes involved in purine metabolism, often leading to competitive inhibition.[3] This guide will focus on two such enzymes: Xanthine Oxidase and Adenosine Deaminase, both critical players in physiological and pathological processes.
The Landscape of Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[4] Overproduction of uric acid can lead to hyperuricemia, a condition strongly associated with gout.[4] Consequently, XO is a significant therapeutic target.
Established Xanthine Oxidase Inhibitors: A Comparative Analysis
Two of the most well-established XO inhibitors are Allopurinol and Febuxostat.
-
Allopurinol , a purine analog, acts as a competitive inhibitor of xanthine oxidase.[5] It is also a substrate for the enzyme, which metabolizes it into oxypurinol, a more potent and long-lasting inhibitor.[5]
-
Febuxostat is a newer, non-purine, selective inhibitor of xanthine oxidase.[2][6] It exhibits a potent mixed-type inhibition, binding to both the oxidized and reduced forms of the enzyme.[2]
| Inhibitor | Type | IC50 / Ki Value | Mechanism of Action |
| Allopurinol | Purine Analog | IC50: 0.2-50 µM[7] | Competitive inhibitor; metabolized to the more potent inhibitor oxypurinol.[5] |
| Febuxostat | Non-Purine | IC50: ~1.8 nM[2][4]; Ki: ~0.6 nM[2] | Potent, non-competitive inhibitor, blocking the active site.[2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Potential Interaction of this compound with Xanthine Oxidase
Given its purine scaffold, it is plausible that this compound could act as a competitive inhibitor of xanthine oxidase, mimicking the endogenous substrates hypoxanthine and xanthine. The methyl group at the 9-position would influence its binding affinity and specificity for the active site. However, without experimental data, its potency relative to allopurinol and febuxostat remains speculative.
The Realm of Adenosine Deaminase Inhibition
Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[6] ADA plays a vital role in the maturation and function of the lymphoid system, and its dysregulation is associated with various diseases, including immunodeficiency and cancer.[6][8]
Potent Inhibitors of Adenosine Deaminase
Prominent inhibitors of adenosine deaminase include Pentostatin and EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine).
-
Pentostatin (Deoxycoformycin) is a potent, irreversible inhibitor of adenosine deaminase, acting as a transition-state analog.[9][10]
-
EHNA is a reversible and selective inhibitor of adenosine deaminase, also exhibiting inhibitory activity against phosphodiesterase 2 (PDE2).[11][12][13][14]
| Inhibitor | Type | IC50 / Ki Value | Mechanism of Action |
| Pentostatin | Nucleoside Analog | Ki: 2.5 pM[9][15] | Irreversible, transition-state inhibitor.[9] |
| EHNA | Non-Nucleoside | IC50: ~1.2 µM[12][14] | Reversible, competitive inhibitor.[16] |
Hypothetical Inhibition of Adenosine Deaminase by this compound
The structural similarity of this compound to adenosine suggests it could potentially act as a competitive inhibitor of adenosine deaminase. Research on related compounds, such as 6-methylpurine, has indicated inhibitory activity against ADA, lending credence to this hypothesis.[17] The absence of a ribose group, present in the natural substrate adenosine, would likely result in a lower binding affinity compared to nucleoside analogs like Pentostatin.
Experimental Protocols for Assessing Enzyme Inhibitory Activity
To empirically determine the inhibitory activity of a compound like this compound, standardized enzyme inhibition assays are essential. The following provides a detailed, step-by-step methodology for determining the IC50 value of a test compound.
IC50 Determination via Spectrophotometric Assay
This protocol is a generalized framework and requires optimization for the specific enzyme and substrate being investigated.
Materials:
-
Purified enzyme (e.g., Xanthine Oxidase from bovine milk, Adenosine Deaminase from calf intestine)
-
Substrate (e.g., Xanthine, Adenosine)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known inhibitor as a positive control (e.g., Allopurinol for XO, EHNA for ADA)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Workflow Diagram:
Caption: Workflow for IC50 determination using a spectrophotometric assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate, test inhibitor, and a known control inhibitor at appropriate concentrations. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically <1%) and consistent across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add serial dilutions of the test inhibitor and control inhibitor to their respective wells. Include a vehicle control (buffer + solvent) and a no-enzyme control.
-
Add the enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance at the appropriate wavelength over a set period. For xanthine oxidase, this is typically at 295 nm (formation of uric acid). For adenosine deaminase, the decrease in adenosine concentration can be monitored at 265 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Understanding Inhibition Mechanisms: A Deeper Dive
Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides crucial insights into how an inhibitor interacts with an enzyme. This can be elucidated by performing kinetic studies where both substrate and inhibitor concentrations are varied.
Signaling Pathway Diagram:
Caption: Different modes of reversible enzyme inhibition.
The data from these kinetic studies are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of changes in the apparent Michaelis constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor reveals its mechanism of action.
Conclusion and Future Directions
While the purine scaffold of this compound strongly suggests potential as an enzyme inhibitor, particularly for enzymes within the purine metabolic pathway like xanthine oxidase and adenosine deaminase, a definitive comparative analysis is hampered by the current lack of direct experimental data. This guide has provided a comprehensive framework for understanding the landscape of inhibition for these key enzymes, highlighting the potency and mechanisms of established inhibitors.
The provided experimental protocols serve as a robust starting point for researchers to determine the inhibitory profile of this compound and other novel compounds. Future studies are essential to elucidate the specific enzyme targets of this compound, quantify its inhibitory potency (IC50 and Ki values), and determine its mechanism of action. Such data will be invaluable for the drug development community in assessing the therapeutic potential of this and other purine analogs.
References
-
Kelley, W. N., & Beardmore, T. D. (2010). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. Free Radical Biology and Medicine, 48(1), 133–139. [Link]
-
Leonhardt, H., Müller, A., & Lohse, M. J. (1995). 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes). Journal of Natural Products, 58(11), 1673-1676. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Inhibition of the xanthine oxidase enzyme by Allopurinol. [Link]
-
G. C. et al. (2023). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants, 12(4), 825. [Link]
-
Nomura, J., et al. (2013). Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK. PLoS ONE, 8(9), e75527. [Link]
-
Sharma, P., & Singh, R. (2021). Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. Future Medicinal Chemistry, 13(15), 1351–1376. [Link]
-
PharmaCompass. Pentostatin. [Link]
-
Ernst, M. E., & Fravel, M. A. (2009). Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout. Clinical Therapeutics, 31(11), 2503–2518. [Link]
-
LibreTexts Chemistry. 5.4: Enzyme Inhibition. [Link]
-
Kutryb-Zajac, B., et al. (2021). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. International Journal of Molecular Sciences, 22(11), 5997. [Link]
-
Zhang, Y., et al. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. RSC Advances, 10(45), 26978–26986. [Link]
-
Wikipedia. Competitive inhibition. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
-
ResearchGate. IC50 values of six fractions against xanthine oxidase. [Link]
-
Zhang, L., et al. (2021). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry, 45, 116323. [Link]
-
TeachMePhysiology. Enzyme Inhibition - Types of Inhibition. [Link]
-
A Kinetic Comparison on the Inhibition of Adenosine Deaminase by Purine Drugs. (2009). Iranian Journal of Pharmaceutical Research, 8(2), 105–111. [Link]
-
Johnson, K. A. (2019). Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. Biochemistry, 58(51), 5136–5146. [Link]
-
Bagheri, S., & Saboury, A. A. (2019). Adenosine deaminase inhibition. International Journal of Biological Macromolecules, 141, 1033–1043. [Link]
-
Wikipedia. IC50. [Link]
-
Khan Academy. Types of Enzyme Inhibition: Competitive vs Noncompetitive | Michaelis-Menten Kinetics. [Link]
-
Murray, J. L., et al. (1985). Decreased adenosine deaminase (ADA) and 5'nucleotidase (5NT) activity in peripheral blood T cells in Hodgkin disease. Blood, 65(6), 1318–1324. [Link]
Sources
- 1. This compound | C6H6N4 | CID 140687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decreased adenosine deaminase (ADA) and 5'nucleotidase (5NT) activity in peripheral blood T cells in Hodgkin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-(alkylamino)-9-alkylpurines. A new class of potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced inhibitory activity of compounds containing purine scaffolds compared to protein kinase CK2α considering crystalline water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating 9-Methylpurine Derivatives as Therapeutic Agents
Introduction: The Enduring Potential of the Purine Scaffold
In the landscape of therapeutic drug discovery, the purine scaffold remains a cornerstone of medicinal chemistry, giving rise to numerous clinically approved agents for cancer and viral diseases.[1][2] Its structural resemblance to endogenous nucleobases allows for competitive interactions with a vast array of biological targets, particularly the ATP-binding pockets of kinases. The strategic addition of a methyl group at the N9 position, creating 9-methylpurine, fundamentally alters the molecule's properties, often enhancing metabolic stability and providing a crucial anchor point for further chemical elaboration. This guide provides an in-depth evaluation of this compound derivatives, comparing their performance as therapeutic agents, elucidating their mechanisms of action, and presenting the experimental frameworks required for their rigorous assessment.
Core Mechanism of Action: Potent and Versatile Kinase Inhibition
The primary therapeutic utility of this compound derivatives stems from their function as potent inhibitors of protein kinases, enzymes that regulate nearly all aspects of cellular function and are frequently dysregulated in diseases like cancer.[3] By occupying the ATP-binding site, these derivatives can effectively shut down aberrant signaling pathways driving cell proliferation, survival, and resistance to treatment.
Targeting Key Oncogenic Drivers
The versatility of the this compound core allows for its modification to achieve selectivity against various kinase families:
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[4] Purine derivatives have been extensively developed as CDK inhibitors, capable of inducing cell cycle arrest and apoptosis.[4][5] For example, novel 2,6,9-trisubstituted purines have demonstrated potent, low-nanomolar inhibitory activity against CDK12, a kinase implicated in trastuzumab resistance in HER2+ breast cancer.[6][7]
-
mTOR Kinase: The mammalian target of rapamycin (mTOR) is a critical node in the PI3K/Akt signaling pathway, controlling cell growth and metabolism.[8] A series of 9-methyl-9H-purine derivatives were designed as potent mTOR kinase inhibitors (TORKi), demonstrating superior antitumor activity compared to earlier-generation rapalogs by inhibiting both mTORC1 and mTORC2 complexes.[8]
-
Src/Abl Kinases: Dual inhibition of Src and Abl kinases is a key strategy in treating chronic myeloid leukemia (CML). 9-(Arenethenyl)purines have been identified as potent dual Src/Abl inhibitors that uniquely bind to the inactive "DFG-out" conformation of the kinases, a mechanism analogous to second-generation inhibitors like nilotinib.[9][10]
-
EGFR Tyrosine Kinase: In non-small cell lung cancer (NSCLC), resistance to EGFR inhibitors is a major clinical challenge. Novel 9-heterocyclyl substituted 9H-purine derivatives have been developed to overcome this, showing potent inhibition against the drug-resistant L858R/T790M/C797S EGFR mutant.[11]
The following diagram illustrates the central role of this compound derivatives in blocking key oncogenic signaling pathways.
Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.
Alternative Mechanism: Induction of ROS-Dependent Apoptosis
Beyond direct enzyme inhibition, certain 9-sulfonylpurine derivatives induce cell death by triggering overwhelming oxidative stress.[12][13] This mechanism involves the rapid intracellular accumulation of reactive oxygen species (ROS), leading to the disruption of the mitochondrial membrane potential (ΔΨm).[12][14] The collapse of ΔΨm is a critical event in the intrinsic apoptosis pathway, causing the release of cytochrome c and subsequent activation of caspases, which execute programmed cell death.[13][15] This ROS-dependent mechanism offers a therapeutic strategy that can bypass resistance mechanisms associated with specific kinase mutations.[16][17]
Comparative Performance Analysis
The efficacy of a therapeutic agent is best understood through direct comparison with established alternatives and other analogues. The following tables summarize experimental data from various studies, highlighting the potent and often selective activity of this compound derivatives.
Table 1: Performance Against Cancer Cell Lines
This table compares the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values of various this compound derivatives against a panel of human cancer cell lines, benchmarked against clinically used agents. Lower values indicate higher potency.
| Compound ID | Target/Class | Cell Line | Potency (IC₅₀/GI₅₀, µM) | Comparison Agent | Potency (IC₅₀, µM) | Reference |
| 15i | mTOR Inhibitor | MCF-7 (Breast) | 0.89 | - | - | [8] |
| PC-3 (Prostate) | 0.28 | - | - | [8] | ||
| A549 (Lung) | 1.05 | - | - | [8] | ||
| 30d | CDK12 Inhibitor | SK-Br3 (Breast) | 0.046 | Trastuzumab | >10 (Resistant) | [6][7] |
| HCC1954 (Breast) | 0.036 | Trastuzumab | >10 (Resistant) | [6][7] | ||
| 11 | 2,6-dichloropurine | BT-549 (Breast) | <0.01 | - | - | [18] |
| EKVX (Lung) | <0.01 | - | - | [18] | ||
| Compound 6 | 6,8,9-trisubstituted | Huh7 (Liver) | 1.6 ± 0.5 | 5-Fluorouracil | 4.8 ± 0.9 | [1][2] |
| HCT116 (Colon) | 1.6 ± 0.3 | Fludarabine | 8.3 ± 3.0 | [1][2] | ||
| D9 | Mutant EGFR TKI | HCC827 (Lung) | 0.00088 | - | - | [11] |
| H1975 (Lung) | 0.20 | - | - | [11] |
Data synthesized from multiple peer-reviewed sources.[1][2][6][7][8][11][18]
Table 2: Performance Against Specific Kinase Targets
This table details the direct inhibitory activity of select derivatives against their intended kinase targets.
| Compound ID | Kinase Target | Potency (IC₅₀, nM) | Key Finding | Reference |
| 6d | HDAC1 | 5.8 | Dual inhibitor activity | [5] |
| CDK2 | 56 | [5] | ||
| D9 | EGFRL858R/T790M/C797S | 18 | Overcomes triple-mutant resistance | [11] |
| Series Analogue | PI3Kα | 11 | High isoform selectivity | [19] |
Data synthesized from multiple peer-reviewed sources.[5][11][19]
Essential Experimental Protocols for Evaluation
Rigorous and reproducible experimental data are paramount in drug development. The choice of assay is dictated by the specific question being asked, whether it concerns direct target engagement, cellular viability, or the mechanism of cell death.
Protocol 1: In Vitro Cellular Proliferation Assay (SRB)
The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity by measuring total cellular protein content. It provides a reliable measure of cell density, making it ideal for high-throughput screening of compound libraries.[1]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Cell Fixation: Gently discard the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour. This step is critical as it fixes proteins to the plate.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (optical density) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Protocol 2: Flow Cytometry for ROS Detection
This protocol quantifies intracellular ROS levels, which is essential for validating an oxidative stress-mediated mechanism of action. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., Jurkat, K562) to 70-80% confluency. Treat cells with the 9-sulfonylpurine derivative at its IC₅₀ concentration for a short duration (e.g., 1-3 hours). Include an untreated control and a positive control (e.g., H₂O₂).
-
Harvesting: Harvest cells by trypsinization or scraping and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in PBS containing 10 µM DCFH-DA. Incubate at 37°C for 30 minutes in the dark. The diacetate group is cleaved by intracellular esterases, trapping the probe inside the cell.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess probe.
-
Data Acquisition: Resuspend the final cell pellet in PBS and analyze immediately using a flow cytometer. Excite the cells with a 488 nm laser and collect the green fluorescence signal (typically in the FL1 channel, ~525 nm).
-
Analysis: Quantify the shift in mean fluorescence intensity (MFI) in the treated sample compared to the untreated control. An increase in MFI directly correlates with an increase in intracellular ROS levels.[15]
Sources
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labiotech.eu [labiotech.eu]
- 4. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 9H-purin derivatives as dual inhibitors of HDAC1 and CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel 9-heterocyclyl substituted 9H-purines as L858R/T790M/C797S mutant EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Oxeiptosis, a ROS-induced caspase-independent apoptosis-like cell-death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Unseen: A Researcher's Guide to Safely Handling 9-Methylpurine
For the vanguard of scientific discovery, the architects of novel therapeutics, and the meticulous researchers in the laboratory, the responsible handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven framework for the safe utilization of 9-Methylpurine, moving beyond mere procedural lists to instill a culture of intrinsic safety and scientific integrity.
At the heart of our commitment is the understanding that true laboratory safety is not a checklist, but a mindset grounded in a comprehensive knowledge of the materials we work with. This compound, a purine analog, is a valuable compound in various research applications. However, like many specialized reagents, its handling demands a protocol built on the pillars of expertise, trustworthiness, and authoritative guidance.
The First Line of Defense: A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection and use of Personal Protective Equipment (PPE) is the most immediate and critical barrier between the researcher and potential exposure. The following recommendations are based on a thorough hazard assessment of purine analogs and general principles of chemical safety.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). A full-face shield is required when there is a risk of splashes. | Protects against accidental splashes of solutions and contact with airborne particles of the solid compound. |
| Hand Protection | Disposable nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for enhanced protection. | Nitrile provides good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure.[1] |
| Body Protection | A long-sleeved laboratory coat. | Prevents contamination of personal clothing and protects the skin from incidental contact. |
| Footwear | Closed-toe shoes. | Protects the feet from spills and falling objects. |
Respiratory Protection: When is it Necessary?
While routine handling of small quantities in a well-ventilated area may not require respiratory protection, it becomes essential under certain conditions:
-
Weighing and transferring solid this compound: The fine powder can become airborne, creating an inhalation hazard.
-
Generating aerosols or mists: Any procedure that could create airborne droplets of a this compound solution.
-
Cleaning up spills of the solid compound.
In these situations, a NIOSH-approved N95 respirator is the minimum requirement.[2] For higher-risk procedures or in the event of a significant spill, a full-face respirator may be necessary.[3]
Operational Blueprint: From Receipt to Disposal
A self-validating safety protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5]
Handling Procedures: A Step-by-Step Guide
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.
-
Designated Area: Whenever possible, handle this compound in a designated area, such as a chemical fume hood, especially when working with the solid form or volatile solutions.
-
Weighing: To minimize the generation of airborne dust, use a balance with a draft shield. If a significant amount of powder is being handled, consider using a containment glove box.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.
Contingency Planning: Spill and Exposure Protocols
Even with the most stringent precautions, accidents can happen. A well-defined emergency plan is a cornerstone of a safe laboratory environment.
Spill Cleanup
For a solid spill:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: This includes a respirator, gloves, and safety goggles.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[6]
-
Cleanup: Carefully sweep the material into a designated waste container. Avoid creating dust.[5][7]
-
Decontamination: Clean the spill area with a detergent solution and water.[6]
For a liquid spill:
-
Evacuate and Secure: As with a solid spill, alert others and secure the area.
-
Don Appropriate PPE: Wear gloves, safety goggles, and a lab coat. If the solvent is volatile, a respirator may be necessary.
-
Containment: Surround the spill with an absorbent material to prevent it from spreading.[6][8]
-
Absorption: Cover the spill with an absorbent material, working from the outside in.[6]
-
Cleanup: Once the liquid is absorbed, scoop the material into a designated waste container.
-
Decontamination: Clean the spill area thoroughly.
First Aid and Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]
End-of-Life Cycle: Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials from spills, and empty containers, should be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with incompatible wastes.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[11]
By integrating these principles into your daily laboratory practices, you not only ensure your personal safety but also contribute to a culture of responsibility and scientific excellence.
References
-
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Available at: [Link]
-
Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Available at: [Link]
-
This compound | C6H6N4 | CID 140687 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. Available at: [Link]
-
Chemical Spill Procedures - Step By Step Guide - Chem Klean. (2023, April 18). Chem Klean. Available at: [Link]
-
Chemical Spill Clean-up Procedure. (2017, November 27). The University of British Columbia. Available at: [Link]
-
Chemical Spill Cleanup In 9 Steps - The Safety Brief. (2015, March 5). The Safety Brief. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Provista. Available at: [Link]
-
Types of PPE to Wear When Compounding Hazardous Drugs - Provista. (2022, August 25). Provista. Available at: [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Angene Chemical. Available at: [Link]
-
Material Safety Data Sheet - 6-Methylpurine, 98% - Cole-Parmer. (2004, March 7). Cole-Parmer. Available at: [Link]
-
Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates - NIH. (2024, April 29). National Institutes of Health. Available at: [Link]
-
6-Methylpurine | C6H6N4 | CID 5287547 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. University of Louisville. Available at: [Link]
Sources
- 1. pppmag.com [pppmag.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. angenechemical.com [angenechemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
